Product packaging for Furfuryl formate(Cat. No.:CAS No. 13493-97-5)

Furfuryl formate

Cat. No.: B077410
CAS No.: 13493-97-5
M. Wt: 126.11 g/mol
InChI Key: FPRQARNPKWVCNI-UHFFFAOYSA-N
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Description

Furfuryl formate is a significant flavor and fragrance ester, recognized for its warm, spicy, and balsamic aroma with earthy, woody undertones. Its primary research value lies in the analytical and synthetic chemistry of food science and perfumery. Researchers utilize this compound as a key reference standard and analytical marker in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of flavor compounds in complex matrices, such as processed foods, beverages, and fermented products. Its mechanism of action in sensory science involves interaction with olfactory receptors, contributing to a characteristic aroma profile. Furthermore, it serves as a versatile synthetic intermediate or building block in organic synthesis for developing more complex flavor molecules or novel chemical entities. This compound is derived from furfural, a platform chemical from biomass, making it a compound of interest in green chemistry studies. Our high-purity grade ensures reliable and reproducible results in all research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O3 B077410 Furfuryl formate CAS No. 13493-97-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-ylmethyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-5-8-4-6-2-1-3-9-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRQARNPKWVCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878890
Record name 2-Furanmethanol, formate
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; Ethereal aroma
Record name Furfuryl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2078/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Furfuryl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2078/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.165-1.171 (20°)
Record name Furfuryl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2078/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13493-97-5
Record name Furfuryl formate
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Record name Furfuryl formate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanmethanol, formate
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Record name 2-Furanmethanol, 2-formate
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Record name FURFURYL FORMATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Furfuryl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive experimental protocols for the synthesis of furfuryl formate (B1220265), a valuable compound in the flavor, fragrance, and specialty chemical industries. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details three primary synthetic methodologies: direct acid-catalyzed esterification, base-catalyzed transesterification, and enzymatic synthesis. Each section includes detailed experimental procedures, quantitative data summarized in tables, and visual diagrams of workflows and reaction mechanisms to ensure clarity and reproducibility.

A critical consideration in the synthesis of furfuryl formate is the inherent instability of its precursor, furfuryl alcohol, in the presence of strong acids, which can lead to undesirable polymerization.[1][2] The protocols presented herein are designed to mitigate these side reactions while maximizing yield and purity.

Direct Acid-Catalyzed Esterification (Fischer-Speier Reaction)

Direct esterification of furfuryl alcohol with formic acid, known as the Fischer-Speier esterification, is a classical and straightforward approach.[3][4] The reaction involves heating the alcohol and carboxylic acid with a strong acid catalyst. To favor the formation of the ester, the equilibrium is typically shifted by using an excess of one reactant or by removing the water formed during the reaction.[3][4] Given the acid sensitivity of furfuryl alcohol, milder acid catalysts such as p-toluenesulfonic acid are often preferred over sulfuric acid to minimize polymerization.[1][2]

Experimental Protocol
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add furfuryl alcohol (0.1 mol, 9.81 g) and an excess of formic acid (0.5 mol, 23.0 g). Add a non-polar solvent such as toluene (B28343) (100 mL) to facilitate azeotropic removal of water.

  • Catalyst Addition : Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.005 mol, 0.95 g).

  • Reaction : Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.

  • Workup : Once the theoretical amount of water has been collected, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst and remove excess formic acid. Caution: CO₂ evolution may occur.

  • Purification : Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation to yield a colorless to pale yellow liquid.

Data Presentation
ParameterValueReference
Reactant 1 Furfuryl Alcohol[3]
Reactant 2 Formic Acid[3]
Catalyst p-Toluenesulfonic Acid[4]
Solvent Toluene[5]
Temperature 110-120 °C (Reflux)[6]
Reaction Time 4-8 hours[5]
Workup NaHCO₃ wash, Brine wash[5]
Expected Yield Moderate to Good (dependent on minimizing polymerization)

Visualizations

Fischer_Esterification_Workflow Fischer Esterification Workflow reactants 1. Combine Furfuryl Alcohol, Formic Acid, Toluene catalyst 2. Add p-Toluenesulfonic Acid reactants->catalyst reflux 3. Heat to Reflux (110-120°C) with Dean-Stark Trap catalyst->reflux workup 4. Cool and Neutralize with NaHCO₃ Solution reflux->workup purify 5. Dry, Filter, and Concentrate workup->purify distill 6. Vacuum Distillation purify->distill product Pure this compound distill->product

Fischer Esterification Experimental Workflow

Fischer_Mechanism Fischer Esterification Mechanism cluster_1 Protonation of Carbonyl cluster_2 Nucleophilic Attack cluster_3 Proton Transfer cluster_4 Elimination of Water cluster_5 Deprotonation A Formic Acid + H⁺ B Protonated Formic Acid A->B Catalyst C Furfuryl Alcohol attacks Protonated Carbonyl B->C D Tetrahedral Intermediate C->D E Proton migrates to -OH group D->E F Water molecule departs E->F G Protonated Ester F->G H This compound + H⁺ G->H Regenerates Catalyst

Mechanism of Fischer-Speier Esterification

Base-Catalyzed Transesterification

Transesterification is an alternative method that involves reacting furfuryl alcohol with another formate ester, such as methyl formate or ethyl formate, in the presence of a catalyst. This method can be performed under acidic or basic conditions.[7] Base-catalyzed transesterification, using catalysts like potassium carbonate or sodium methoxide (B1231860), is often efficient at lower temperatures and can avoid the acidic conditions that promote furfuryl alcohol polymerization.[8][9]

Experimental Protocol (using Sodium Methoxide)
  • Reaction Setup : In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve furfuryl alcohol (0.1 mol, 9.81 g) in an excess of methyl formate (which also acts as the solvent, e.g., 100 mL). Equip the flask with a condenser and a magnetic stirrer.

  • Catalyst Preparation : Prepare a fresh solution of sodium methoxide by carefully adding sodium metal (0.01 mol, 0.23 g) to anhydrous methanol (B129727) (20 mL) under nitrogen.

  • Catalyst Addition : Add the sodium methoxide solution to the furfuryl alcohol/methyl formate mixture.

  • Reaction : Stir the reaction mixture at room temperature (25 °C) or with gentle heating (e.g., 40 °C) for 2-6 hours. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup : Upon completion, quench the reaction by adding a weak acid, such as acetic acid, to neutralize the catalyst.

  • Purification : Remove the excess methyl formate and methanol by rotary evaporation. Dissolve the residue in a suitable organic solvent like diethyl ether (100 mL), wash with water (2 x 50 mL) and then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ester by vacuum distillation.

Data Presentation
ParameterValueReference
Reactant 1 Furfuryl Alcohol[7]
Reactant 2 Methyl Formate[7]
Catalyst Sodium Methoxide[8][9]
Solvent Methyl Formate (excess)[7]
Temperature 25-40 °C[10]
Reaction Time 2-6 hours
Workup Acetic acid quench, Water wash
Expected Yield High[11]

Visualizations

Transesterification_Workflow Base-Catalyzed Transesterification Workflow reactants 1. Dissolve Furfuryl Alcohol in excess Methyl Formate catalyst 2. Add Sodium Methoxide solution reactants->catalyst reaction 3. Stir at 25-40°C for 2-6 hours catalyst->reaction quench 4. Quench with Acetic Acid reaction->quench extract 5. Extract with Ether, Wash with Water quench->extract purify 6. Dry, Concentrate, and Vacuum Distill extract->purify product Pure this compound purify->product

Base-Catalyzed Transesterification Workflow

Transesterification_Mechanism Base-Catalyzed Transesterification Mechanism cluster_1 Alkoxide Formation cluster_2 Nucleophilic Attack cluster_3 Elimination A Furfuryl Alcohol + MeO⁻ B Furfuryl Alkoxide + MeOH A->B C Furfuryl Alkoxide attacks Methyl Formate B->C D Tetrahedral Intermediate C->D E Methoxide ion is eliminated D->E F This compound + MeO⁻ E->F Catalyst regenerated

Mechanism of Base-Catalyzed Transesterification

Enzymatic Synthesis (Lipase-Catalyzed)

Enzymatic synthesis offers a green and highly selective alternative for producing this compound under mild reaction conditions, thereby avoiding the harsh environments that cause substrate degradation.[12][13] Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are particularly effective for esterification in non-aqueous media.[14][15]

Experimental Protocol
  • Reaction Setup : In a 100 mL screw-capped flask, combine furfuryl alcohol (10 mmol), formic acid (70 mmol, a 1:7 molar ratio is often optimal), and an organic solvent (e.g., 20 mL of 1,2-dichloroethane).[12][13]

  • Enzyme Addition : Add the immobilized lipase, Novozym 435 (e.g., 15 g/L).[12][13]

  • Reaction : Place the flask in a shaking incubator at a controlled temperature (e.g., 40 °C) and agitation speed (e.g., 150 rpm) for 1-24 hours.[12][13] The optimal reaction time should be determined by monitoring the conversion via GC analysis of aliquots.

  • Enzyme Recovery : After the reaction, recover the immobilized enzyme by simple filtration. The enzyme can be washed with a solvent like n-hexane, dried in a vacuum desiccator, and reused for subsequent batches.[13]

  • Purification : The filtrate, containing the product, unreacted substrates, and solvent, is concentrated under reduced pressure. The crude product can be purified by washing with a dilute sodium bicarbonate solution to remove residual formic acid, followed by drying and vacuum distillation if necessary.

Data Presentation
ParameterValueReference
Reactant 1 Furfuryl Alcohol[12][13]
Reactant 2 Formic Acid[12][13]
Biocatalyst Novozym 435 (immobilized lipase)[12][13]
Catalyst Loading ~15 g/L[12][13]
Molar Ratio (Acid:Alcohol) 7:1[12][13]
Solvent 1,2-Dichloroethane[12][13]
Temperature 40 °C[12][13]
Reaction Time 1-24 hours[13]
Conversion >95% (achievable)[12][13]
Enzyme Reusability High (up to 10 cycles with minimal activity loss)[13]

Visualizations

Enzymatic_Workflow Enzymatic Synthesis Workflow cluster_reaction Reaction Cycle cluster_enzyme_loop Enzyme Recycling reactants 1. Combine Reactants, Solvent, and Novozym 435 incubate 2. Incubate at 40°C with Shaking reactants->incubate filter 3. Filter to Separate Enzyme and Product incubate->filter enzyme_out Recovered Novozym 435 filter->enzyme_out Solid purify 4. Concentrate Filtrate and Purify Product filter->purify Liquid wash_dry Wash with Hexane and Dry enzyme_out->wash_dry enzyme_in Re-use in New Batch wash_dry->enzyme_in enzyme_in->reactants Start new cycle product Pure this compound purify->product

Enzymatic Synthesis and Catalyst Recycling Workflow

Ping_Pong_Mechanism Simplified Lipase Catalytic Cycle (Ping-Pong Bi-Bi) E Lipase (E) E_HCOOH E-Formic Acid Complex E->E_HCOOH + Formic Acid E_Acyl Acyl-Enzyme Intermediate E_HCOOH->E_Acyl - H₂O E_Prod E-Product Complex E_Acyl->E_Prod + Furfuryl Alcohol E_Prod->E - this compound

Simplified Lipase Catalytic Mechanism

References

Furfuryl formate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of furfuryl formate (B1220265). It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and other relevant fields. This document consolidates key data into structured tables for easy reference, details experimental protocols, and includes visualizations to elucidate the compound's structure and related workflows.

Chemical Structure and Identification

Furfuryl formate, with the IUPAC name furan-2-ylmethyl formate, is an organic compound characterized by a furan (B31954) ring substituted with a formate ester group attached to a methylene (B1212753) bridge.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with an ethereal aroma.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₆O₃[1][2][3][4]
Molecular Weight 126.11 g/mol [1][2][3]
Boiling Point 170-171 °C at 760 mmHg 166.3 °C at 760 Torr 66.2-66.5 °C at 16 Torr[2][3][5]
Melting Point Not reported (liquid at room temperature)
Density 1.165-1.171 g/cm³ at 20 °C 1.1830 g/cm³ at 0 °C 1.1584 g/cm³ at 25 °C[1][2][3]
Refractive Index 1.463-1.469 at 20 °C[1][2]
Solubility Practically insoluble to insoluble in water; Soluble in ethanol[1][2]
Flash Point 56.67 °C (134.00 °F)[5]
CAS Number 13493-97-5[3][4]
InChIKey FPRQARNPKWVCNI-UHFFFAOYSA-N[4]
Canonical SMILES C1=COC(=C1)COC=O[3]

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of furfuryl alcohol with acetyl formate. It is important to note that the reaction of furfuryl alcohol with concentrated formic acid has been reported to be explosive.[6]

Materials:

  • Furfuryl alcohol

  • Acetyl formate

  • Sodium formate

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Water

Equipment:

  • Flask with a mercury-seal stirrer

  • Water bath

  • Separatory funnel

  • Distillation apparatus with a 45-cm Widmer column

Procedure:

  • To a mixture of 2.5 moles of furfuryl alcohol and 0.75 moles of sodium formate in a flask equipped with a mercury-seal stirrer, add 3.4 moles of acetyl formate dropwise.

  • Cool the flask with tap water during the addition of acetyl formate.

  • After the addition is complete, immerse the flask in a water bath at 60°C for five hours, with continuous stirring.

  • Separate the resulting mixture by adding water, in which the this compound ester is nearly insoluble.

  • Withdraw the ester layer and wash it with saturated aqueous sodium bicarbonate.

  • Separate the ester layer again and dry it over anhydrous sodium sulfate.

  • Purify the crude product by distillation at 16 mm pressure using a 45-cm Widmer column.

Purification

Purification of the synthesized this compound is typically achieved through distillation under reduced pressure as described in the synthesis protocol. For furan derivatives, liquid chromatography can also be an effective purification method.

General Liquid Chromatography Protocol for Furan Derivatives:

  • Stationary Phase: Silicate-based material.

  • Mobile Phase: An organic acid, such as acetic acid, propionic acid, or formic acid. This method is advantageous as it operates at lower temperatures, preventing thermal decomposition of the target compound.

Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of this compound. The following conditions have been reported for the analysis of furan derivatives:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 80°C, then at 7°C/min to 160°C, then at 9°C/min to 200°C, and finally at 20°C/min to 280°C, holding for 10 minutes.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental parameters for this compound were not detailed in the searched literature, typical conditions for acquiring ¹H and ¹³C NMR spectra of similar furan derivatives involve using a standard NMR spectrometer (e.g., 300-500 MHz) with deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in this compound. Spectra can be recorded using a standard FTIR spectrometer. For liquid samples, a common technique is to place a thin film of the sample between two salt plates (e.g., NaCl or KBr).

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from the synthesis of this compound to its subsequent analysis.

G start Start: Synthesis of this compound reactants Reactants: - Furfuryl Alcohol - Acetyl Formate - Sodium Formate start->reactants reaction Reaction at 60°C reactants->reaction workup Work-up: - Water addition - Separation - Bicarbonate wash reaction->workup drying Drying with Na₂SO₄ workup->drying purification Purification: Vacuum Distillation drying->purification analysis Analysis of Purified Product purification->analysis gcms GC-MS analysis->gcms nmr NMR (¹H, ¹³C) analysis->nmr ir FTIR analysis->ir

Caption: Workflow for the synthesis and analysis of this compound.

References

Spectroscopic Profile of Furfuryl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for furfuryl formate (B1220265) (furan-2-ylmethyl formate), a furan (B31954) derivative with applications in the flavor and fragrance industry. This document collates available experimental mass spectrometry data and presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to facilitate its identification and characterization in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the mass spectrometry, predicted ¹H NMR, predicted ¹³C NMR, and predicted IR data for furfuryl formate.

Table 1: Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent base peak resulting from the stable furfuryl cation.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
12649.04[M]⁺ (Molecular Ion)
81100[C₅H₅O]⁺ (Furfuryl cation)
5342.19[C₄H₅]⁺
5226.68[C₄H₄]⁺
8025.31[C₅H₄O]⁺

Data sourced from NIST WebBook and PubChem.[1][2]

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Note: The following data is predicted and should be used as a reference. Experimental verification is recommended.

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.10SingletH-formate
~7.45MultipletH-5 (furan)
~6.40MultipletH-3 (furan)
~6.35MultipletH-4 (furan)
~5.20Singlet-CH₂-
Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

Note: The following data is predicted and should be used as a reference. Experimental verification is recommended.

Chemical Shift (δ, ppm)Assignment
~161.0C=O (formate)
~148.0C-2 (furan)
~144.0C-5 (furan)
~111.0C-3 (furan)
~110.5C-4 (furan)
~58.0-CH₂-
Table 4: Predicted Infrared (IR) Spectroscopy Data

Note: The following data is predicted based on characteristic functional group frequencies and should be used as a reference. Experimental verification is recommended.

Wavenumber (cm⁻¹)IntensityAssignment
~3120-3160Medium=C-H stretch (furan)
~2960-2980MediumC-H stretch (methylene)
~1720-1740StrongC=O stretch (ester)
~1500-1600Medium-StrongC=C stretch (furan ring)
~1150-1200StrongC-O stretch (ester)
~1010MediumC-O-C stretch (furan ring)
~740-760Strong=C-H out-of-plane bend (furan)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These represent standard methodologies and may require optimization for specific instrumentation and sample conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector is used.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is typically employed.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initiate at 50 °C, hold for 2 minutes, then ramp at a rate of 10 °C/minute to 250 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typically, 16 to 64 scans are sufficient, depending on the sample concentration.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, the neat liquid can be analyzed directly. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample-loaded salt plates in the sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Structure Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_GCMS Dilute in Volatile Solvent Sample->Prep_GCMS Prep_IR Prepare Neat Liquid Film Sample->Prep_IR NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR GCMS GC-MS Instrument Prep_GCMS->GCMS IR FT-IR Spectrometer Prep_IR->IR Data_NMR Acquire FID Process Data NMR->Data_NMR Data_GCMS Acquire Chromatogram & Mass Spectra GCMS->Data_GCMS Data_IR Acquire Interferogram Process Spectrum IR->Data_IR Interpret_NMR Chemical Shifts Coupling Constants Data_NMR->Interpret_NMR Interpret_GCMS Retention Time Fragmentation Pattern Data_GCMS->Interpret_GCMS Interpret_IR Functional Group Analysis Data_IR->Interpret_IR Structure Structural Confirmation of This compound Interpret_NMR->Structure Interpret_GCMS->Structure Interpret_IR->Structure

Caption: Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to Furfuryl Formate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of furfuryl formate (B1220265), detailing its chemical properties, synthesis, metabolic fate, and potential applications. This document aims to be a core resource, presenting quantitative data, experimental methodologies, and safety considerations to support advanced research and development.

Core Chemical and Physical Properties

Furfuryl formate, with the CAS number 13493-97-5 , is a furan (B31954) derivative with a molecular weight of 126.11 g/mol .[1] It is a colorless to pale yellow liquid with an ethereal aroma.[2] Key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 13493-97-5[1]
Molecular Formula C₆H₆O₃
Molecular Weight 126.11 g/mol
Boiling Point 166.3 °C @ 760 Torr
Density 1.1830 g/cm³ @ 0 °C
Flash Point 56.67 °C (134.00 °F)
Solubility Practically insoluble in water[2]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the esterification of furfuryl alcohol with formic acid. While this is a standard esterification reaction, it is crucial to note that the reaction between furfuryl alcohol and concentrated formic acid has been reported to be explosive. Therefore, extreme caution and strict adherence to safety protocols are mandatory.

Representative Experimental Protocol: Acid-Catalyzed Esterification of Furfuryl Alcohol

This protocol is a general representation and should be optimized and performed with extreme caution in a controlled laboratory setting.

Materials:

  • Furfuryl alcohol (1.0 mol)

  • Formic acid (1.2 mol, excess)

  • Acid catalyst (e.g., Amberlyst-15, 5% w/w of furfuryl alcohol)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (5% w/v)

  • Organic solvent (e.g., Toluene)

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser and Dean-Stark trap

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine furfuryl alcohol, formic acid, and the acid catalyst in an appropriate organic solvent like toluene.

  • The mixture is heated to reflux with vigorous stirring. The water produced during the reaction is azeotropically removed using the Dean-Stark trap.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration.

  • The organic layer is washed sequentially with a 5% sodium bicarbonate solution to neutralize excess formic acid, followed by deionized water until the washings are neutral.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by vacuum distillation.

Safety Precautions:

  • Explosion Hazard: The reaction between furfuryl alcohol and concentrated formic acid can be explosive.[3] Use of a milder acid catalyst and careful temperature control are essential.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

  • Handling: Furfuryl alcohol and formic acid are corrosive and can cause skin and eye irritation. Handle with care.

Metabolic Pathway of this compound

This compound is an ester and is expected to be rapidly hydrolyzed in vivo to furfuryl alcohol and formic acid. The subsequent metabolism of furfuryl alcohol is of significant interest, particularly in the context of toxicology and drug development. The primary metabolic pathway involves the oxidation of furfuryl alcohol to furfural, which is then further oxidized to furoic acid. Furoic acid can then be conjugated with glycine (B1666218) to form furoylglycine, a major urinary metabolite.

metabolic_pathway Furfuryl_formate This compound Furfuryl_alcohol Furfuryl Alcohol Furfuryl_formate->Furfuryl_alcohol Hydrolysis Formic_acid Formic Acid Furfuryl_formate->Formic_acid Hydrolysis Furfural Furfural Furfuryl_alcohol->Furfural Oxidation Furoic_acid Furoic Acid Furfural->Furoic_acid Oxidation Furoylglycine Furoylglycine (Urinary Metabolite) Furoic_acid->Furoylglycine Glycine Conjugation

Caption: Metabolic pathway of this compound.

Applications in Research and Drug Development

While this compound itself is primarily used as a flavoring agent, its parent compound, furfuryl alcohol, and other furan derivatives have broader applications in various industries, including pharmaceuticals.

  • Chemical Intermediate: Furfuryl alcohol serves as a building block in the synthesis of various pharmaceutical compounds.[4] The furan ring is a recognized pharmacophore in modern drug discovery.

  • Resin and Polymer Synthesis: Furfuryl alcohol is a key monomer in the production of furan resins, which are known for their thermal stability and chemical resistance. These resins have applications in creating corrosion-resistant coatings and composites.

  • Genotoxicity Studies: It is important to note that in vitro and in vivo studies have raised concerns about the potential genotoxicity of furfuryl alcohol and its derivatives that can be metabolized to furfuryl alcohol, such as furfuryl esters.[2] This is a critical consideration for any application in drug development.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the laboratory synthesis and purification of this compound.

experimental_workflow Start Start Reactants Combine Furfuryl Alcohol, Formic Acid, Catalyst, and Solvent Start->Reactants Reaction Heat to Reflux with Azeotropic Water Removal Reactants->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, Filter Catalyst, and Wash with NaHCO₃ and Water Monitoring->Workup Complete Drying Dry Organic Layer (Anhydrous Na₂SO₄) Workup->Drying Solvent_Removal Remove Solvent via Rotary Evaporation Drying->Solvent_Removal Purification Purify by Vacuum Distillation Solvent_Removal->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for this compound synthesis.

References

A Technical Guide to the Solubility of Furfuryl Formate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of furfuryl formate (B1220265) in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available qualitative information, detailed experimental protocols for determining solubility, and a logical workflow to guide laboratory practices.

Introduction

Furfuryl formate (C₆H₆O₃), the ester of furfuryl alcohol and formic acid, is a valuable chemical intermediate in the synthesis of various organic compounds. Its utility in research and development, particularly in the pharmaceutical and flavor industries, necessitates a thorough understanding of its physicochemical properties. Solubility is a critical parameter that influences reaction kinetics, purification strategies such as crystallization, and the formulation of final products. This guide aims to consolidate the known solubility characteristics of this compound and provide the necessary methodologies for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₆H₆O₃[1][2]
Molecular Weight 126.11 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 170-171 °C at 760 mmHg[3]
Density 1.165-1.171 g/cm³ at 20 °C[1]
Flash Point 56.67 °C (134.00 °F)[3]
Water Solubility 13.1 - 16.1 g/L at 25 °C (experimental and estimated)[3]

Solubility of this compound in Organic Solvents

Quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported in peer-reviewed literature. However, qualitative descriptions are available and are summarized below. It is important to note that "soluble" is a qualitative term and the actual solubility can vary significantly between solvents.

SolventQualitative SolubilityReference
Ethanol Soluble[1][4][5]

Based on the principle of "like dissolves like," it can be inferred that this compound, as a moderately polar ester, is likely to be soluble in polar organic solvents such as other short-chain alcohols (e.g., methanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). Its solubility is expected to be lower in nonpolar solvents like alkanes (e.g., hexane).

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, researchers can employ established methods to determine the solubility of this compound in specific solvents of interest. The following protocols describe common techniques for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination (Test Tube Method)

This method provides a rapid, preliminary assessment of solubility.

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, toluene, ethyl acetate, hexane)

  • Small, dry test tubes

  • Vortex mixer

  • Graduated pipettes

Procedure:

  • Add approximately 1 mL of the desired organic solvent to a clean, dry test tube.

  • To the solvent, add a small, pre-weighed amount of this compound (e.g., 10-20 mg).

  • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution. If the this compound has completely dissolved, it is considered soluble. If a significant portion remains undissolved, it can be classified as sparingly soluble or insoluble.

  • If the substance dissolves, incrementally add more this compound until saturation is reached (i.e., solid material remains undissolved after thorough mixing). This provides a rough estimate of the solubility limit.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Scintillation vials or other sealable containers

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum oven

Procedure:

  • Prepare a series of sealed vials each containing a known volume of the organic solvent.

  • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

  • Place the vials in a temperature-controlled shaker or water bath and agitate until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically several hours.

  • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

  • Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent under a gentle stream of nitrogen or in an oven at a temperature below the boiling point of this compound.

  • Once the solvent has completely evaporated, weigh the dish or vial containing the this compound residue.

  • Calculate the solubility in g/100 mL or other desired units using the mass of the dissolved this compound and the volume of the solvent used.

Quantitative Solubility Determination (Chromatographic Method)

This method is particularly useful for complex mixtures or when a high degree of accuracy is required.

Materials:

  • Same as for the Gravimetric Method

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Follow steps 1-5 of the Gravimetric Method to prepare a saturated solution and collect a filtered aliquot.

  • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

  • Generate a calibration curve by injecting the standard solutions into the chromatograph and plotting the peak area versus concentration.

  • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

  • Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve.

  • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that solvent at the given temperature.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the quantitative determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_methods Analytical Methods cluster_results Results prep_solvent Select Solvent prep_ff Weigh this compound prep_vial Combine in Vial equilibration Agitate at Constant Temperature (e.g., Shaking Water Bath) prep_vial->equilibration settle Allow Excess Solid to Settle equilibration->settle filter Filter Supernatant settle->filter analysis Analyze Aliquot filter->analysis gravimetric Gravimetric analysis->gravimetric chromatographic Chromatographic (HPLC/GC) analysis->chromatographic calculation Calculate Solubility gravimetric->calculation chromatographic->calculation data_table Tabulate Data calculation->data_table

Caption: General workflow for the quantitative determination of this compound solubility.

Conclusion

While specific quantitative data on the solubility of this compound in a wide array of organic solvents remains limited in publicly accessible literature, this guide provides a consolidated view of the available qualitative information. Furthermore, the detailed experimental protocols and the visualized workflow offer a practical framework for researchers, scientists, and drug development professionals to empirically determine the solubility of this compound in solvents relevant to their specific applications. Accurate solubility data is indispensable for the efficient design of synthetic routes, purification processes, and formulation development involving this important chemical intermediate.

References

Thermal Stability and Degradation of Furfuryl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation of furfuryl formate (B1220265). Due to a lack of direct experimental data on furfuryl formate in publicly available literature, this guide synthesizes information from closely related furan (B31954) compounds, including furfuryl alcohol, furfural, and various furan-based esters and polymers, to infer its likely thermal behavior. The document outlines potential degradation pathways, summarizes expected thermal properties, and provides detailed, generalized experimental protocols for key analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This guide is intended to serve as a foundational resource for researchers and professionals working with this compound, enabling them to design experiments, anticipate degradation products, and understand the compound's stability under thermal stress.

Introduction

This compound, a furan derivative, is a molecule of interest in various chemical and pharmaceutical applications. Understanding its thermal stability is paramount for safe handling, storage, and processing, as well as for predicting its behavior in formulations and during chemical synthesis. Thermal degradation can lead to the formation of undesired byproducts, impacting purity, efficacy, and safety. This guide provides an in-depth analysis of the anticipated thermal properties and degradation mechanisms of this compound, based on the established behavior of analogous furanic compounds.

Inferred Thermal Properties of this compound

While specific quantitative data for this compound is not available, the thermal behavior of furan-based polyesters and other derivatives can provide valuable insights. The thermal stability of these compounds is influenced by the furan ring and the nature of the ester linkage.

Table 1: Anticipated Thermal Decomposition Data for this compound (Inferred from Furan-Based Polymers)

ParameterInferred Value RangeAnalytical TechniqueReference Compounds
Td5% (Temperature at 5% weight loss) 310 - 340 °CThermogravimetric Analysis (TGA)Poly(butylene furanoate) (PBF), Furan-based copolyesters[1]
Td,max (Temperature of maximum decomposition rate) 370 - 450 °CThermogravimetric Analysis (TGA)Furan-based polyester (B1180765) amides
Char Yield at 800 °C (under N2) 50 - 65 %Thermogravimetric Analysis (TGA)Furan-based bio-polyimide films, Resorcinol-furfural resin[2][3]

Note: These values are estimations based on the thermal analysis of polymeric furan derivatives and may not precisely reflect the behavior of the small molecule this compound. The actual decomposition temperature for the monomeric ester is likely to be lower than that of its polymeric counterparts.

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is expected to proceed through several parallel and competing reaction pathways, primarily involving the ester group and the furan ring. The following diagram illustrates the plausible initial degradation steps.

G cluster_decarboxylation Decarboxylation cluster_decarbonylation Decarbonylation cluster_ring_opening Furan Ring Opening FurfurylFormate This compound FuranMethanol Furfuryl Alcohol FurfurylFormate->FuranMethanol Ester pyrolysis (Path A) Furan Furan FurfurylFormate->Furan Rearrangement & Decarbonylation (Path B) SmallMolecules Small Molecules (e.g., CO, CH4, C2H2) FurfurylFormate->SmallMolecules High Temp (Path C) CO2 Carbon Dioxide CO Carbon Monoxide Formaldehyde Formaldehyde G Start Start SamplePrep Sample Preparation (5-10 mg in crucible) Start->SamplePrep PlaceInTGA Place Sample in TGA SamplePrep->PlaceInTGA SetParams Set Parameters (Atmosphere, Temp Program) PlaceInTGA->SetParams RunTGA Run TGA Experiment SetParams->RunTGA GetData Acquire TGA Data (Mass vs. Temp) RunTGA->GetData Analyze Analyze Thermogram (Td5%, Td,max, Char Yield) GetData->Analyze End End Analyze->End G Start Start SamplePrep Sample Preparation (2-5 mg in sealed pan) Start->SamplePrep PlaceInDSC Place Sample & Reference in DSC SamplePrep->PlaceInDSC SetParams Set Parameters (Atmosphere, Temp Program) PlaceInDSC->SetParams RunDSC Run DSC Experiment SetParams->RunDSC GetData Acquire DSC Data (Heat Flow vs. Temp) RunDSC->GetData Analyze Analyze Thermogram (Melting, Decomposition) GetData->Analyze End End Analyze->End G Start Start SamplePrep Sample Preparation (µg scale) Start->SamplePrep Pyrolysis Pyrolysis (Rapid heating in He) SamplePrep->Pyrolysis GCSeparation GC Separation Pyrolysis->GCSeparation MSDetection MS Detection GCSeparation->MSDetection DataAnalysis Data Analysis (Identify Degradation Products) MSDetection->DataAnalysis End End DataAnalysis->End

References

Measuring the Elusive Quantum Yield of Furfuryl Formate Photoreactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Quantum Yield

The quantum yield is a dimensionless quantity that provides a fundamental measure of the efficiency of a photon-induced process. In a photochemical reaction, not every absorbed photon leads to a chemical transformation. Excited molecules can undergo various photophysical processes, such as fluorescence, phosphorescence, and non-radiative decay (e.g., internal conversion and intersystem crossing), which compete with the chemical reaction pathway. The quantum yield of a specific photoreaction (Φrxn) is therefore typically less than unity.

For a simple photochemical process:

A + hν → A* → P

The quantum yield for the formation of product P is given by:

ΦP = (moles of P formed) / (moles of photons absorbed)

Accurate determination of quantum yield is essential for understanding reaction mechanisms, optimizing reaction conditions, and predicting the photostability of compounds.

Experimental Methodology for Quantum Yield Determination

The determination of the quantum yield of a photoreaction involves two primary measurements: the rate of the photochemical reaction (i.e., the rate of disappearance of the reactant or appearance of a product) and the flux of photons entering the reaction system.

Actinometry: Measuring Photon Flux

Actinometry is the technique used to measure the intensity of a light source, or more accurately, the photon flux.[1] It relies on using a chemical system with a well-characterized and stable quantum yield for a specific photochemical reaction. By measuring the extent of the reaction in the actinometer solution under the same irradiation conditions as the sample of interest, the photon flux can be calculated.

2.1.1. Ferrioxalate (B100866) Actinometry

Potassium ferrioxalate is a widely used chemical actinometer due to its broad absorption spectrum in the UV-Vis region (250-500 nm), high sensitivity, and well-defined quantum yield.[2]

Experimental Protocol for Ferrioxalate Actinometry:

  • Preparation of the Actinometer Solution: A solution of potassium ferrioxalate (e.g., 0.006 M) is prepared in dilute sulfuric acid (e.g., 0.1 N H2SO4). This solution is sensitive to light and should be prepared in a darkroom or under red light and stored in a light-proof container.

  • Irradiation: A known volume of the actinometer solution is placed in a reaction vessel identical to the one that will be used for the furfuryl formate (B1220265) photoreaction. The solution is then irradiated using the same light source and geometry.

  • Development of the Complex: After irradiation, a sample of the solution is taken, and a solution of 1,10-phenanthroline (B135089) is added. The Fe2+ ions produced during the photoreduction of the ferrioxalate complex react with 1,10-phenanthroline to form a stable, intensely colored orange-red complex, [Fe(phen)3]2+. A buffer solution (e.g., sodium acetate) is also added to ensure the correct pH for complex formation.

  • Spectrophotometric Analysis: The absorbance of the colored complex is measured using a UV-Vis spectrophotometer at its absorption maximum (around 510 nm).

  • Calculation of Fe2+ Concentration: The concentration of Fe2+ ions is determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the complex (a known value), b is the path length of the cuvette, and c is the concentration.

  • Calculation of Photon Flux: The photon flux (I0, in moles of photons per unit time) can be calculated using the following equation:

    I0 = (moles of Fe2+ formed) / (ΦFe2+ * t * f)

    where:

    • moles of Fe2+ formed is calculated from the concentration and volume of the irradiated solution.

    • ΦFe2+ is the known quantum yield for Fe2+ formation at the irradiation wavelength.

    • t is the irradiation time.

    • f is the fraction of light absorbed by the actinometer solution, which is typically close to 1 for concentrated solutions.

Table 1: Quantum Yields for the Ferrioxalate Actinometer at Different Wavelengths

Wavelength (nm)Quantum Yield (ΦFe2+)
2541.25
3131.24
3661.14
4051.11
4361.01
5100.15

Note: These values are for a 0.006 M K3[Fe(C2O4)3] solution.

Monitoring the Photoreaction of Furfuryl Formate

The rate of the photoreaction of this compound can be monitored by measuring the decrease in its concentration or the increase in the concentration of a specific photoproduct over time.

Experimental Protocol:

  • Sample Preparation: A solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or water, depending on the desired reaction environment) of a known concentration is prepared. The solvent should be transparent at the irradiation wavelength.

  • Irradiation: The solution is placed in a thermostatted reaction vessel equipped with a magnetic stirrer and irradiated with a monochromatic light source of known photon flux (determined by actinometry). Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • Analysis: The concentration of this compound and its photoproducts in the aliquots is determined using an appropriate analytical technique. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and sensitive method for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile products.

  • Data Analysis: The concentration of this compound is plotted against irradiation time. The initial rate of the reaction (-d[this compound]/dt) is determined from the initial slope of this curve.

Calculation of the Quantum Yield

The quantum yield for the disappearance of this compound (Φ-FF) is calculated using the following equation:

Φ-FF = (Initial rate of disappearance of this compound) / (Photon flux absorbed by the solution)

The photon flux absorbed by the solution (Ia) is related to the incident photon flux (I0) by:

Ia = I0 * (1 - 10-A)

where A is the absorbance of the this compound solution at the irradiation wavelength. For weakly absorbing solutions (A < 0.02), it can be approximated that the rate of light absorption is proportional to the concentration of the absorbing species.

Proposed Photoreaction Pathways of this compound

While specific experimental data on the photoreaction of this compound is scarce, potential reaction pathways can be proposed based on the known photochemistry of other furan (B31954) derivatives, such as furfural (B47365) and furfuryl alcohol.[3] The primary photochemical processes are likely to involve the furan ring and the formate ester group.

3.1. Pathway A: Decarbonylation

One plausible pathway is the homolytic cleavage of the C-O bond of the formate group, leading to the formation of a furfuryloxyl radical and a formyl radical. The formyl radical can then lose a hydrogen atom to form carbon monoxide. The furfuryloxyl radical can undergo further reactions.

3.2. Pathway B: Ring Opening

Excitation of the furan ring can lead to ring-opening reactions, a common photochemical pathway for furans.[3] This can result in the formation of various unsaturated dicarbonyl compounds.

3.3. Pathway C: Rearrangement

Photoinduced rearrangements are also possible, potentially leading to the formation of isomeric products.

Visualizations

The following diagrams illustrate the experimental workflow for quantum yield determination and the proposed photoreaction pathways for this compound.

Experimental_Workflow cluster_actinometry Actinometry (Photon Flux Measurement) cluster_photoreaction This compound Photoreaction cluster_calculation Quantum Yield Calculation A1 Prepare Ferrioxalate Solution A2 Irradiate Actinometer A1->A2 A3 Develop Complex with 1,10-Phenanthroline A2->A3 A4 Measure Absorbance at 510 nm A3->A4 A5 Calculate Photon Flux (I₀) A4->A5 C1 Calculate Absorbed Photon Flux (Ia) A5->C1 P1 Prepare this compound Solution P2 Irradiate Sample (known I₀) P1->P2 P3 Withdraw Aliquots at Timed Intervals P2->P3 P4 Analyze by HPLC or GC-MS P3->P4 P5 Determine Reaction Rate P4->P5 C2 Calculate Quantum Yield (Φ) P5->C2 C1->C2 Photoreaction_Pathways cluster_A Pathway A: Decarbonylation cluster_B Pathway B: Ring Opening cluster_C Pathway C: Rearrangement FF This compound Excited_FF Excited this compound FF->Excited_FF A1 Furfuryl Radical + Formyl Radical Excited_FF->A1 B1 Unsaturated Dicarbonyl Compounds Excited_FF->B1 C1 Isomeric Products Excited_FF->C1 A2 Furfural + H• A1->A2 A3 Carbon Monoxide + H• A1->A3

References

An In-depth Technical Guide to the Reaction Mechanism of Furfuryl Alcohol Formylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formylation of furfuryl alcohol, primarily through esterification with formic acid to yield furfuryl formate (B1220265), is a reaction of significant interest due to the potential applications of the resulting ester. However, this seemingly straightforward reaction is profoundly influenced by the inherent reactivity of furfuryl alcohol in acidic conditions, leading to a complex reaction landscape dominated by polymerization. This technical guide provides a comprehensive overview of the core reaction mechanisms involved when furfuryl alcohol is treated with formic acid. It details the anticipated Fischer-Speier esterification pathway for furfuryl formate synthesis and provides a thorough analysis of the well-documented and often-dominant side reaction: the acid-catalyzed polymerization of furfuryl alcohol. This document synthesizes available data on reaction pathways, provides inferred experimental protocols, and presents quantitative data where available to guide research and development efforts in this area.

Core Reaction Pathways: A Tale of Two Competing Mechanisms

The reaction of furfuryl alcohol with formic acid presents two primary competing pathways: the desired esterification to form this compound and the often-unwanted acid-catalyzed polymerization of furfuryl alcohol. The acidic nature of formic acid itself can catalyze both reactions, making the selective synthesis of this compound a significant challenge.

Formylation via Fischer-Speier Esterification

The formation of this compound from furfuryl alcohol and formic acid is expected to proceed via the Fischer-Speier esterification mechanism. This is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2] In this specific case, formic acid can act as both the reactant and the acid catalyst.

The proposed mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The formic acid carbonyl oxygen is protonated by an acid catalyst (another molecule of formic acid or a stronger acid), which activates the carbonyl carbon towards nucleophilic attack.[1][3]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the furfuryl alcohol's hydroxyl group attacks the activated carbonyl carbon of the formic acid.[2] This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (formed from the furfuryl alcohol's hydroxyl group) to one of the hydroxyl groups of the tetrahedral intermediate.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, leading to the formation of a protonated ester.

  • Deprotonation: A base (such as a water molecule or another alcohol molecule) removes the proton from the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final product, this compound.

dot

Fischer_Esterification cluster_reactants Reactants cluster_products Products FA Furfuryl Alcohol Formic_Acid Formic Acid Protonated_Formic_Acid Protonated Formic Acid Formic_Acid->Protonated_Formic_Acid + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Formic_Acid->Tetrahedral_Intermediate + Furfuryl Alcohol Protonated_Ester Protonated This compound Tetrahedral_Intermediate->Protonated_Ester - H2O Furfuryl_Formate This compound Protonated_Ester->Furfuryl_Formate - H+ Water H2O FA_node Fu-CH2OH Tetrahedral_Intermediate_node Fu-CH2O-C(OH)2H Formic_Acid_node HCOOH Protonated_Formic_Acid_node HC(OH)2+ Formic_Acid_node->Protonated_Formic_Acid_node Protonation H_plus_node H+ Protonated_Formic_Acid_node->Tetrahedral_Intermediate_node Nucleophilic Attack Protonated_Ester_node [Fu-CH2O-CHO-H]+ Tetrahedral_Intermediate_node->Protonated_Ester_node Dehydration Furfuryl_Formate_node Fu-CH2O-CHO Protonated_Ester_node->Furfuryl_Formate_node Deprotonation Water_node H2O Polymerization_Pathway FA Furfuryl Alcohol (Fu-CH2OH) Protonated_FA Protonated Furfuryl Alcohol [Fu-CH2OH2]+ FA->Protonated_FA + H+ Ring_Opened_Structures Ring-Opened Structures (e.g., Levulinic Acid moieties) FA->Ring_Opened_Structures Acid, H2O (Side Reaction) H_plus H+ Carbocation Furfuryl Carbocation [Fu-CH2]+ Protonated_FA->Carbocation - H2O Dimer_Methylene Dimer (Methylene Bridge) Fu-CH2-Fu-CH2OH Carbocation->Dimer_Methylene + Furfuryl Alcohol - H+ Dimer_Ether Dimer (Ether Linkage) Fu-CH2-O-CH2-Fu Carbocation->Dimer_Ether + Furfuryl Alcohol - H+ Linear_Polymer Linear Polymer Dimer_Methylene->Linear_Polymer Propagation Dimer_Ether->Linear_Polymer Propagation Conjugated_Polymer Conjugated Polymer Chains Linear_Polymer->Conjugated_Polymer Hydride Abstraction & Deprotonation Linear_Polymer->Ring_Opened_Structures Crosslinked_Polymer Cross-linked Polymer (Diels-Alder) Conjugated_Polymer->Crosslinked_Polymer Interchain Diels-Alder Esterification_Workflow Start Start Mix Combine Furfuryl Alcohol & Excess Formic Acid Start->Mix Reflux Heat to Reflux (with optional Dean-Stark) Mix->Reflux Monitor Monitor Reaction (TLC/GC) Reflux->Monitor Cool Cool to RT Monitor->Cool Dilute Dilute with Organic Solvent Cool->Dilute Wash_Bicarb Wash with NaHCO3 (aq) Dilute->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Filter_Evaporate Filter & Evaporate Solvent Dry->Filter_Evaporate Purify Purify by Vacuum Distillation Filter_Evaporate->Purify End This compound Purify->End

References

Physical properties of furan-2-ylmethyl formate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Furan-2-ylmethyl Formate (B1220265)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of furan-2-ylmethyl formate (CAS No: 13493-97-5). The information herein is intended to support research, development, and quality control activities involving this compound. This document includes a summary of quantitative physical data, detailed experimental protocols for the determination of these properties, and visualizations of relevant biochemical and synthetic pathways.

Physical and Chemical Properties

Furan-2-ylmethyl formate, also known as furfuryl formate, is a colorless to pale yellow liquid with an ethereal aroma.[1][2] It is primarily used as a flavoring agent in the food industry. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Summary of Physical and Chemical Properties of Furan-2-ylmethyl Formate

PropertyValueReference(s)
Molecular Formula C₆H₆O₃[1][3][4][5]
Molecular Weight 126.11 g/mol [1][4]
Appearance Colorless to pale yellow liquid[1][2]
Odor Ethereal aroma[1][2]
Boiling Point 170-171 °C at 760 mmHg66.2-66.5 °C at 16 Torr[1][3]
Density 1.1584 g/cm³ at 25 °C[1]
Water Solubility 13,100 mg/L at 25 °C (experimental)[3]
Solubility in Ethanol Soluble[1][2]
Flash Point 56.67 °C (134.00 °F) - Tagliabue Closed Cup[3]
Vapor Pressure 1.438 mmHg at 25 °C (estimated)[3]
Refractive Index 1.463-1.469[1]
logP (Octanol/Water) 0.705 (estimated)[3]

Experimental Protocols

The accurate determination of physical properties is fundamental for the characterization and application of chemical compounds. The following sections describe standard methodologies for measuring the key physical properties of liquid organic compounds like furan-2-ylmethyl formate.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a small amount of liquid.

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small, inverted capillary tube traps vapor from the heated liquid. The boiling point is observed upon cooling when the external pressure overcomes the vapor pressure, causing the liquid to be drawn into the capillary.[6]

Apparatus:

  • Thiele tube or other heating bath (e.g., oil bath)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Sample of furan-2-ylmethyl formate

Procedure:

  • A small amount (a few milliliters) of furan-2-ylmethyl formate is placed into the small test tube.[7]

  • A capillary tube, with its open end facing down, is placed inside the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is immersed in a heating bath (Thiele tube).

  • The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][8]

Determination of Density (Volumetric Method)

The density of a liquid can be determined by measuring the mass of a known volume.

Principle: Density is defined as mass per unit volume (ρ = m/V).[9] This method involves accurately weighing a specific volume of the liquid.

Apparatus:

  • Volumetric flask or pycnometer (for higher accuracy)

  • Analytical balance

  • Thermometer

Procedure:

  • A clean, dry volumetric flask is weighed accurately on an analytical balance (W1).[9]

  • The flask is filled to the calibration mark with furan-2-ylmethyl formate. Care should be taken to avoid air bubbles.

  • The filled flask is weighed again to get the combined mass (W2).

  • The temperature of the liquid is recorded.

  • The mass of the liquid is calculated by subtracting the mass of the empty flask from the mass of the filled flask (Mass = W2 - W1).

  • The density is calculated by dividing the mass of the liquid by its known volume (the volume of the flask).[10][11]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the standard for determining the equilibrium solubility of a substance in a solvent.

Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the solute in the saturated solution is then determined.

Apparatus:

  • Sealed flasks

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC, GC-MS)

Procedure:

  • An excess amount of furan-2-ylmethyl formate is added to a known volume of the solvent (e.g., water) in a sealed flask.

  • The flask is placed in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitated until equilibrium is reached (typically 24-48 hours).

  • After equilibration, the suspension is allowed to stand or is centrifuged to separate the undissolved portion from the saturated solution.

  • A filtered aliquot of the supernatant is carefully removed.

  • The concentration of dissolved furan-2-ylmethyl formate in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Visualization of Relevant Pathways

Metabolic Pathway of Furan-2-ylmethyl Formate

As a furfuryl ester, furan-2-ylmethyl formate is expected to undergo hydrolysis and subsequent oxidation in vivo. The primary metabolic pathway involves its conversion to furfuryl alcohol, which is then metabolized to 2-furoic acid and excreted.[3]

Metabolic_Pathway Furan-2-ylmethyl Formate Furan-2-ylmethyl Formate Furfuryl Alcohol Furfuryl Alcohol Furan-2-ylmethyl Formate->Furfuryl Alcohol Hydrolysis (Esterases) Furfural Furfural Furfuryl Alcohol->Furfural Oxidation 2-Furoic Acid 2-Furoic Acid Furfural->2-Furoic Acid Oxidation Conjugated Metabolites Conjugated Metabolites 2-Furoic Acid->Conjugated Metabolites Conjugation (e.g., with glycine) Excretion Excretion Conjugated Metabolites->Excretion

Caption: Metabolic fate of furan-2-ylmethyl formate.

General Synthesis Workflow

The synthesis of furan-2-ylmethyl formate can be achieved through the esterification of furfuryl alcohol with formic acid. This is a common method for producing esters.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Furfuryl Alcohol Furfuryl Alcohol Mixing Mixing Furfuryl Alcohol->Mixing Formic Acid Formic Acid Formic Acid->Mixing Heating_Reflux Heating under Reflux (with acid catalyst) Mixing->Heating_Reflux Workup Reaction Work-up (Neutralization, Extraction) Heating_Reflux->Workup Purification Purification (Distillation) Workup->Purification Furan-2-ylmethyl Formate Furan-2-ylmethyl Formate Purification->Furan-2-ylmethyl Formate

Caption: General workflow for the synthesis of furan-2-ylmethyl formate.

References

Synthesis of Furfuryl Formate from Biomass-Derived Furfural: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furfural (B47365), a key platform chemical derived from lignocellulosic biomass, presents a sustainable starting material for the synthesis of a wide array of value-added chemicals. Among these, furfuryl formate (B1220265) is a significant ester with applications in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the primary synthetic routes for producing furfuryl formate from biomass-derived furfural. It delves into detailed experimental protocols for both chemo-catalytic and bio-catalytic methodologies, presents quantitative data for comparative analysis, and elucidates the underlying reaction mechanisms. Visual diagrams of key pathways and experimental workflows are included to facilitate a deeper understanding of the synthesis processes. This document aims to be an essential resource for researchers and professionals engaged in the valorization of biomass and the development of sustainable chemical processes.

Introduction

The imperative for a sustainable chemical industry has driven significant research into the utilization of renewable feedstocks. Lignocellulosic biomass, being abundant and non-edible, is a prime candidate to replace fossil fuels in the production of chemicals and fuels. Furfural, readily obtained from the acid-catalyzed dehydration of C5 sugars (pentoses) present in hemicellulose, is recognized as one of the most promising biomass-derived platform molecules.[1][2][3][4][5] Its versatile chemical structure, featuring both an aldehyde group and a furan (B31954) ring, allows for a multitude of chemical transformations into valuable products.[6]

This compound, the formate ester of furfuryl alcohol, is a compound of interest due to its characteristic aroma, making it a valuable ingredient in the food and fragrance sectors.[7] The synthesis of this compound from furfural can be approached through several strategic pathways, primarily involving the transformation of the aldehyde functional group. This guide will explore two principal approaches: the direct conversion of furfural and a two-step synthesis via the intermediate, furfuryl alcohol.

Synthetic Pathways from Furfural

The conversion of furfural to this compound can be achieved through different chemical and biological methods. The main strategies involve either a one-pot reaction where furfural is directly converted to this compound or a two-step process where furfural is first reduced to furfuryl alcohol, which is then esterified with formic acid.

Chemo-catalytic Routes

A prominent method for the conversion of furfural involves catalytic transfer hydrogenation (CTH) using formic acid as a hydrogen donor. In this process, formic acid serves a dual role: as a source of hydrogen for the reduction of the aldehyde group to an alcohol and as the acyl donor for the subsequent esterification to form the formate ester.

Recent studies have focused on the use of various heterogeneous catalysts to facilitate this transformation. For instance, a composite catalyst of Pd/C and CuO has been shown to be effective in the CTH of furfural to furfuryl alcohol using formic acid.[8] While the primary product is often furfuryl alcohol, the reaction conditions can be tuned to favor the formation of this compound.

Key Reaction:

Furfural + Formic Acid --(Catalyst)--> this compound + H₂O

The Tishchenko reaction offers a pathway for the disproportionation of an aldehyde into an ester. In the case of furfural, it can undergo a self-condensation reaction in the presence of a suitable catalyst, such as an aluminum alkoxide, to yield furfuryl furoate.[9][10] However, a crossed Tishchenko reaction with another aldehyde, or a variation of the reaction conditions, could potentially lead to the formation of this compound. The general mechanism involves the formation of a hemiacetal intermediate followed by an intramolecular hydride shift.[5]

Bio-catalytic Route: Enzymatic Esterification

A greener and highly selective alternative to chemo-catalytic methods is the use of enzymes, particularly lipases, for the synthesis of this compound. This approach typically involves a two-step process:

  • Reduction of Furfural to Furfuryl Alcohol: This can be achieved through various catalytic hydrogenation methods, including both chemical and biological routes.[11][12]

  • Enzymatic Esterification of Furfuryl Alcohol: The resulting furfuryl alcohol is then esterified with formic acid, catalyzed by an immobilized lipase (B570770) such as Novozym 435 (Candida antarctica lipase B).[1][4] Enzymatic esterification offers high selectivity, mild reaction conditions, and reduced byproduct formation.[13]

Key Reaction:

Furfuryl Alcohol + Formic Acid --(Lipase)--> this compound + H₂O

The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate with the carboxylic acid, followed by a nucleophilic attack by the alcohol to release the ester.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound and its precursor, furfuryl alcohol.

Catalytic Transfer Hydrogenation of Furfural to Furfuryl Alcohol

This protocol is adapted from a patented method for the synthesis of furfuryl alcohol using formic acid as a hydrogen donor.[4]

  • Materials:

    • Furfural

    • Anhydrous formic acid

    • 1,4-Dioxane (solvent)

    • Composite catalyst: Pd/C (5 wt%) and CuO (mass ratio of Pd/C to CuO is 3:1)

    • High-pressure reaction kettle

    • Nitrogen gas

  • Procedure:

    • In a sealed high-pressure reaction kettle, add 0.3 g of furfural to 20 g of 1,4-dioxane.

    • Add 0.6 g of anhydrous formic acid and 0.2 g of the metal catalyst to the mixture.

    • Purge the reactor with nitrogen gas 3-5 times to remove air.

    • Heat the reaction mixture to 170 °C and maintain for 3 hours.

    • After the reaction, cool the reactor to room temperature.

    • Analyze the product mixture using gas chromatography (GC) to determine the conversion of furfural and the yield of furfuryl alcohol.[4]

Enzymatic Esterification of Furfuryl Alcohol with Formic Acid

This protocol is based on general procedures for lipase-catalyzed esterification of alcohols with formic acid.[1][15]

  • Materials:

    • Furfuryl alcohol

    • Formic acid

    • Immobilized lipase (e.g., Novozym 435)

    • Acetonitrile (solvent, optional for solvent-based system)

    • Molecular sieves (optional, to remove water)

    • Shaking incubator

  • Procedure (Solvent-Free System):

    • In a reaction vessel, combine furfuryl alcohol and formic acid. A molar ratio of alcohol to acid of 10:1 has been found to be optimal in similar systems.[15]

    • Add the immobilized lipase (e.g., 2% w/w of total reactants).

    • Place the vessel in a shaking incubator at 40 °C with agitation (e.g., 400 rpm).

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • The reaction is typically complete within 5-8 hours.

    • Upon completion, separate the immobilized enzyme by filtration for potential reuse.

    • Purify the product if necessary.

Quantitative Data

The following tables summarize quantitative data from various studies on the synthesis of furfuryl alcohol (a precursor to this compound) and related esterification reactions. Direct quantitative data for this compound synthesis from furfural is limited in the cited literature; therefore, data for the precursor synthesis and analogous esterifications are provided for comparative purposes.

Table 1: Catalytic Transfer Hydrogenation of Furfural to Furfuryl Alcohol using Formic Acid

CatalystFurfural (g)Formic Acid (g)SolventTemp (°C)Time (h)Conversion (%)Yield (%)Reference
Pd/C + CuO (3:1)0.30.61,4-Dioxane170399.791.2[4]
Pd/C + CuO (3:1)0.31.21,4-Dioxane170358.745.5[4]
Pd/C + CuO (5:1)0.30.61,4-Dioxane170397.793.5[4]
Pd/C + CuO (3:1)0.30.6Tetrahydrofuran170390.388.2[4]

Table 2: Enzymatic Esterification of Alcohols with Carboxylic Acids

EnzymeAlcoholCarboxylic AcidMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Conversion/Yield (%)Reference
Novozym 435OctanolFormic Acid1:740-96.51 (Conversion)[1]
Novozym 435Furfuryl AlcoholOleic Acid1:1-6~99 (Conversion)[4]
Novozym 435Phenethyl AlcoholFormic Acid1:540-95.92 (Conversion)[16]
Novozym 435Butan-1-olFormic Acid1:3408~90 (Yield)[15]
Novozym 435Octan-1-olFormic Acid1:10405~90 (Yield)[15]

Signaling Pathways and Experimental Workflows

Visual representations of the key reaction pathways and experimental workflows are provided below using Graphviz (DOT language) to illustrate the logical relationships and process flows.

G General Synthesis Routes to this compound Biomass Lignocellulosic Biomass Furfural Furfural Biomass->Furfural Acid-catalyzed Dehydration Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol Catalytic Hydrogenation Furfuryl_Formate This compound Furfural->Furfuryl_Formate Direct Catalytic Conversion Furfuryl_Alcohol->Furfuryl_Formate Esterification Formic_Acid Formic Acid Formic_Acid->Furfuryl_Formate

Caption: Overview of synthetic routes from biomass to this compound.

G Experimental Workflow for CTH of Furfural cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Product Analysis Reactants Furfural, Formic Acid, Solvent, Catalyst Reactor High-Pressure Reaction Kettle Reactants->Reactor Charge Purge Purge with N2 Reactor->Purge Heat Heat to 170°C Purge->Heat React React for 3h Heat->React Cool Cool to RT React->Cool Sample Collect Sample Cool->Sample Analyze GC Analysis Sample->Analyze

Caption: Workflow for catalytic transfer hydrogenation of furfural.

G Mechanism of Lipase-Catalyzed Esterification Lipase Lipase (Active Site) Acyl_Enzyme Acyl-Enzyme Intermediate Lipase->Acyl_Enzyme + Formic Acid Formic_Acid Formic Acid Acyl_Enzyme->Lipase - Water Ester_Complex Enzyme-Ester Complex Acyl_Enzyme->Ester_Complex + Furfuryl Alcohol Furfuryl_Alcohol Furfuryl Alcohol Ester_Complex->Lipase - this compound Furfuryl_Formate This compound Water Water

Caption: Simplified mechanism of lipase-catalyzed esterification.

Conclusion

The synthesis of this compound from biomass-derived furfural represents a valuable pathway for the production of a sustainable flavor and fragrance ingredient. This guide has outlined the primary chemo-catalytic and bio-catalytic routes, providing detailed experimental protocols and comparative quantitative data. While direct catalytic conversion of furfural to this compound is an area of ongoing research, the two-step process involving the reduction of furfural to furfuryl alcohol followed by enzymatic esterification presents a highly selective and environmentally benign approach. The use of immobilized lipases, such as Novozym 435, offers mild reaction conditions and the potential for catalyst recycling, aligning with the principles of green chemistry. Further research into novel catalytic systems for the direct, one-pot synthesis of this compound from furfural could enhance the economic viability and industrial applicability of this biomass valorization pathway.

References

The Ascendant Profile of Furfuryl Esters: A Comprehensive Review of Their Discovery, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Furfuryl esters, a class of organic compounds derived from biomass, have garnered increasing attention across diverse scientific disciplines. Initially explored for their pleasant fragrances and utility as solvents, their unique chemical scaffold, originating from renewable furfuryl alcohol, has paved the way for their application in advanced materials, sustainable chemistry, and pharmacology. This technical guide provides a comprehensive overview of the discovery and history of furfuryl esters, detailing their synthesis, physicochemical properties, and evolving applications. Particular emphasis is placed on their metabolic fate and burgeoning role in drug development, including their potential as bioactive agents and building blocks for complex pharmaceutical compounds. This document aims to serve as a core reference for researchers and professionals engaged in the exploration and utilization of these versatile bio-based molecules.

Discovery and History

The history of furfuryl esters is intrinsically linked to the development of furan (B31954) chemistry, which began in the early 19th century with the isolation of furfural (B47365). Furfuryl alcohol, the parent alcohol for these esters, was first synthesized in 1864. However, the systematic study of its esters appears to have commenced in the early 20th century.

A seminal contribution to the field was made by J. E. Zanetti in 1925 with the publication of "ESTERS OF FURFURYL ALCOHOL" in the Journal of the American Chemical Society.[1] This work is among the earliest documented reports on the synthesis and characterization of a series of furfuryl esters, specifically the propionate (B1217596), butyrate, and valerate. Zanetti's research laid the foundational groundwork for understanding the chemical properties of these novel compounds.

Early interest in furfuryl esters was largely driven by the flavor and fragrance industry, where their characteristic fruity and sweet notes found application.[2][3][4] Subsequently, their solvent properties and potential as plasticizers for polymers began to be explored. In recent decades, with a growing emphasis on sustainable and bio-based chemicals, research into furfuryl esters has intensified, expanding into areas such as biofuel additives, green solvents, and as precursors for pharmaceuticals and agrochemicals.[5]

Synthesis of Furfuryl Esters

The synthesis of furfuryl esters can be broadly categorized into chemical and enzymatic methods. The choice of method often depends on the desired scale of production, purity requirements, and the specific ester to be synthesized.

Chemical Synthesis

A prevalent method for the chemical synthesis of furfuryl esters is through the esterification or transesterification of furfuryl alcohol.

  • Esterification with Acetic Anhydride (B1165640): A common laboratory-scale synthesis of furfuryl acetate (B1210297) involves the reaction of furfuryl alcohol with acetic anhydride, often in the presence of a base catalyst like sodium acetate and a solvent such as toluene. The reaction mixture is typically refluxed for several hours, followed by aqueous workup, extraction, and purification by vacuum distillation to yield the final product.[6]

  • Transesterification: This method involves the reaction of an existing ester, such as a fatty acid methyl ester (FAME), with furfuryl alcohol in the presence of a catalyst. Milder bases like potassium carbonate have been successfully employed to promote the transesterification of various triacylglycerols with furfuryl alcohol, yielding fatty acid furfuryl esters (FAFuEs). This approach is particularly relevant for the synthesis of longer-chain furfuryl esters.[6]

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to chemical methods, often proceeding under milder reaction conditions and minimizing the formation of byproducts. Lipases are the most commonly employed enzymes for the synthesis of furfuryl esters.

  • Lipase-Catalyzed Esterification: Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), have demonstrated high efficacy in catalyzing the esterification of furfuryl alcohol with various carboxylic acids, including long-chain fatty acids like oleic acid. These reactions are often performed in solvent-free systems or in organic solvents like 2-methyltetrahydrofuran, a bio-derived solvent that is compatible with enzymatic activity.[6]

Quantitative Data

A summary of the key physical and chemical properties of several common furfuryl esters is presented in Table 1. This data is essential for their application in various fields, from predicting their behavior as solvents to their formulation in consumer products.

PropertyFurfuryl AcetateFurfuryl PropionateFurfuryl ButyrateFurfuryl Valerate
CAS Number 623-17-6623-19-8623-21-236701-01-6
Molecular Formula C₇H₈O₃C₈H₁₀O₃C₉H₁₂O₃C₁₀H₁₄O₃
Molecular Weight ( g/mol ) 140.14154.16168.19182.22
Boiling Point (°C) 175-177[7]195-196[1][8]129-130 (at 52 mmHg)[9]228-229[10]
Density (g/mL at 25°C) 1.118[7]1.109[11]1.053 (at 20°C)[12]1.028[10]
Refractive Index (n20/D) 1.462[7]1.462[11]1.459[9]1.467[7]
Flash Point (°C) 66[7]82[11]90[13][14]98.3[10]
Solubility in Water Slightly soluble[7]InsolubleInsoluble[14]Insoluble[]
Odor Profile Fruity, banana-like[16]Spicy, fruity, sweet[4][11]Grape, fruity[14]Fruity

Table 1: Physicochemical Properties of Selected Furfuryl Esters.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of furfuryl esters, representative of common laboratory practices.

Synthesis of Furfuryl Acetate

Objective: To synthesize furfuryl acetate via esterification of furfuryl alcohol with acetic anhydride.

Materials:

  • Furfuryl alcohol (1 mol)

  • Acetic anhydride (1.1 mol)

  • Sodium acetate (0.2 mol)

  • Toluene (250 mL)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add furfuryl alcohol, acetic anhydride, sodium acetate, and toluene.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully add 5% sodium bicarbonate solution to neutralize the excess acetic anhydride and acetic acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure furfuryl acetate.

Evaluation of Antimicrobial Activity of a Novel Furfuryl Ester Derivative

Objective: To determine the minimum inhibitory concentration (MIC) of a synthesized furfuryl ester against bacterial strains.

Materials:

  • Synthesized furfuryl ester

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the furfuryl ester in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the stock solution in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm using a plate reader.[17]

Applications in Drug Development and Biological Activity

The furan ring is a key structural motif in numerous pharmaceuticals, and furfuryl alcohol serves as a versatile starting material for their synthesis.[10] While direct applications of simple furfuryl esters as drugs are not widespread, their metabolic pathways and the biological activities of their derivatives are of significant interest to drug development professionals.

Metabolic Fate of Furfuryl Esters

Upon ingestion, furfuryl esters are expected to be hydrolyzed by esterases in the body to yield furfuryl alcohol and the corresponding carboxylic acid. Furfuryl alcohol is then oxidized to furfural, which is further oxidized to 2-furoic acid. Furoic acid can then be conjugated with glycine (B1666218) and excreted. This metabolic pathway is a key consideration in the toxicological assessment and drug design of furan-containing compounds.

metabolic_pathway Furfuryl Ester Furfuryl Ester Furfuryl Alcohol Furfuryl Alcohol Furfuryl Ester->Furfuryl Alcohol Esterase Hydrolysis Furfural Furfural Furfuryl Alcohol->Furfural Oxidation 2-Furoic Acid 2-Furoic Acid Furfural->2-Furoic Acid Oxidation Glycine Conjugate Glycine Conjugate 2-Furoic Acid->Glycine Conjugate Conjugation Excretion Excretion Glycine Conjugate->Excretion

Metabolic pathway of furfuryl esters.
Role in Pharmaceutical Synthesis: The Case of Ranitidine

Furfuryl alcohol is a key starting material in the synthesis of Ranitidine, a histamine (B1213489) H₂-receptor antagonist used to treat peptic ulcers. This multi-step synthesis highlights the utility of the furan scaffold in constructing complex, biologically active molecules.[2]

ranitidine_synthesis cluster_start Starting Material cluster_intermediates Intermediates cluster_final Final Product Furfuryl Alcohol Furfuryl Alcohol 5-(Dimethylaminomethyl)furfuryl alcohol 5-(Dimethylaminomethyl)furfuryl alcohol Furfuryl Alcohol->5-(Dimethylaminomethyl)furfuryl alcohol Aminomethylation Cysteamine Adduct Cysteamine Adduct 5-(Dimethylaminomethyl)furfuryl alcohol->Cysteamine Adduct Reaction with Cysteamine Ranitidine Ranitidine Cysteamine Adduct->Ranitidine Condensation

Synthesis of Ranitidine from Furfuryl Alcohol.
Antimicrobial and Other Biological Activities

Furan derivatives have been shown to possess a broad range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[3][10] The antimicrobial action of some furan compounds is thought to involve the inhibition of microbial growth and the modification of essential enzymes.[3] For instance, furfuryl alcohol and related compounds have demonstrated inhibitory effects against various bacteria. Furthermore, novel synthetic furfuryl derivatives, such as α-furfuryl-2-alkylaminophosphonates, have been investigated for their antioxidant and plant growth regulatory activities.

Future Outlook

The trajectory of furfuryl ester research is set towards greater sophistication and application in high-value sectors. As the principles of green chemistry become more ingrained in industrial and pharmaceutical research, the demand for versatile, bio-based platform molecules like furfuryl esters will undoubtedly increase. Future research is likely to focus on:

  • Novel Catalytic Systems: The development of more efficient and selective catalysts for furfuryl ester synthesis will be crucial for their economic viability.

  • Polymer Chemistry: The incorporation of the furan moiety from furfuryl esters into novel polymers could lead to materials with enhanced thermal stability, chemical resistance, and unique functionalities.

  • Drug Discovery: A more systematic exploration of the pharmacological properties of a wider range of furfuryl esters is warranted. Their potential as prodrugs, where the ester linkage is cleaved in vivo to release an active compound, represents a promising avenue for future drug development.[9][14][]

  • Agrochemicals: The inherent biological activity of the furan nucleus suggests that novel furfuryl esters could be developed as effective and environmentally benign pesticides and herbicides.

Conclusion

From their early discovery as fragrant components to their current status as versatile bio-based building blocks, furfuryl esters have demonstrated remarkable utility across a spectrum of scientific and industrial applications. Their renewable origin, coupled with their rich chemistry, positions them as key players in the transition towards a more sustainable chemical industry. For researchers in materials science, organic synthesis, and drug development, furfuryl esters offer a wealth of opportunities for innovation and the creation of novel, high-performance products. This guide has provided a foundational overview of their history, synthesis, properties, and applications, with the aim of stimulating further research and development in this exciting and evolving field.

References

Navigating the Unknowns: A Technical Guide to the Health and Safety of Furfuryl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furfuryl formate (B1220265), a furan (B31954) derivative with applications in the flavor and fragrance industry, presents a complex health and safety profile marked by significant data gaps. This technical guide synthesizes the currently available information on furfuryl formate and its structurally related analogs, furfuryl alcohol and furfural, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The most critical finding is the unresolved concern regarding its genotoxicity, as highlighted by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which has precluded the establishment of an acceptable daily intake (ADI). This guide presents the available quantitative data, outlines safe handling procedures based on the properties of related compounds, and provides visualizations to aid in risk assessment and management.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes the available data for this compound and its key metabolic precursors/analogs, furfuryl alcohol and furfural.

PropertyThis compoundFurfuryl AlcoholFurfural
CAS Number 13493-97-598-00-098-01-1
Molecular Formula C₆H₆O₃C₅H₆O₂C₅H₄O₂
Molecular Weight 126.11 g/mol 98.10 g/mol 96.08 g/mol
Appearance Colorless to pale yellow liquid[1]Colorless to amber liquid[2][3]Colorless to amber liquid with an almond-like odor[4]
Boiling Point 166.3 °C @ 760 Torr170 °C @ 760 mmHg[5]161.7 °C @ 760 mmHg
Flash Point 56.67 °C (134.00 °F)65 °C (149 °F)[5]60 °C (140 °F)[4]
Density 1.1830 g/cm³ @ 0 °C1.128 g/cm³1.16 g/cm³ @ 20 °C
Solubility in Water Practically insoluble to insoluble[1]Miscible8.3 g/100 mL @ 20 °C

Toxicological Profile: A Landscape of Uncertainty

Genotoxicity

Studies on the related compound, furfuryl alcohol, have shown mixed results in genotoxicity assays.[8][9] Some in vitro tests have indicated a genotoxic potential, particularly in modified Ames tests with specific enzymes.[8] There is also evidence of DNA adduct formation in in vivo studies with furfuryl alcohol.[8]

Carcinogenicity

There are no direct carcinogenicity studies on this compound. However, due to its metabolic relationship with furfuryl alcohol and structural similarity to furfural, data on these compounds are relevant. Furfuryl alcohol is suspected of causing cancer.[2][3][10] Inhalation is a primary route of concern for furfuryl alcohol, with studies showing evidence of carcinogenic activity in rats.[8] Furfural has also been tested for carcinogenicity, with some studies in mice showing an increased incidence of certain tumors.[11]

Acute Toxicity

Quantitative acute toxicity data (LD50, LC50) for this compound are not available. The following table presents data for furfuryl alcohol and furfural, which should be considered as indicative of the potential hazards of this compound.

CompoundRouteSpeciesValue
Furfuryl AlcoholOralRatLD50 = 177 mg/kg
Furfuryl AlcoholDermalRabbitLD50 = 400 mg/kg
Furfuryl AlcoholInhalationRatLC50 = 233 ppm/4H[12]
FurfuralOralRatLD50 = 65 mg/kg
FurfuralInhalationRatLC50 = 175 ppm/4H

Occupational Health and Safety

Due to the lack of specific occupational exposure limits (OELs) for this compound, it is prudent to adopt the limits established for the more extensively studied furfuryl alcohol as a conservative measure.

OrganizationCompoundTWASTEL
OSHAFurfuryl Alcohol50 ppm-
NIOSHFurfuryl Alcohol10 ppm15 ppm
ACGIHFurfuryl Alcohol10 ppm15 ppm

TWA: Time-Weighted Average (8-hour); STEL: Short-Term Exposure Limit (15-minute)

Experimental Protocols

In Vitro Genotoxicity Assays:

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium with mutations in the histidine operon. The test substance is incubated with the bacteria, with and without a metabolic activation system (e.g., rat liver S9 fraction). A positive result is indicated by a significant increase in the number of revertant colonies, suggesting that the substance is mutagenic.

  • In Vitro Mammalian Cell Micronucleus Test: This assay detects damage to chromosomes or the mitotic apparatus. Mammalian cells are exposed to the test substance, and after an appropriate incubation period, the cells are examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Alkaline Single Cell Gel Electrophoresis (SCGE) or Comet Assay: This is a sensitive method for detecting DNA strand breaks in individual cells.[9] Cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates further from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[9]

In Vivo Genotoxicity Assays:

  • In Vivo Mammalian Erythrocyte Micronucleus Test: This is one of the most widely used in vivo genotoxicity tests. Animals, typically rodents, are exposed to the test substance. Bone marrow or peripheral blood is then collected and analyzed for the presence of micronucleated erythrocytes. An increase in the frequency of micronucleated cells indicates that the substance has caused chromosomal damage in vivo.

experimental_workflow cluster_invitro In Vitro Genotoxicity Testing cluster_invivo In Vivo Genotoxicity Testing Ames Ames Test (Bacterial Reverse Mutation) Result1 Result1 Ames->Result1 Positive/Negative for Mutagenicity Micronucleus_vitro Mammalian Cell Micronucleus Test Result2 Result2 Micronucleus_vitro->Result2 Positive/Negative for Clastogenicity Comet Comet Assay (SCGE) Result3 Result3 Comet->Result3 DNA Damage Detected Micronucleus_vivo Mammalian Erythrocyte Micronucleus Test Result4 Result4 Micronucleus_vivo->Result4 In Vivo Genotoxic Potential Test_Substance Test Substance (e.g., this compound) Test_Substance->Ames Test_Substance->Micronucleus_vitro Test_Substance->Comet Test_Substance->Micronucleus_vivo

Genotoxicity Testing Workflow

Safe Handling and Personal Protective Equipment (PPE)

Given the data gaps and the genotoxicity concerns, a cautious approach to handling this compound is essential. The following recommendations are based on best practices for handling hazardous chemicals and information available for furfuryl alcohol.

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye/Face Protection: Chemical safety goggles and a face shield are recommended.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. A lab coat or chemical-resistant apron is also necessary to prevent skin contact.

    • Respiratory Protection: If working outside of a fume hood or if there is a potential for inhalation exposure, a NIOSH-approved respirator with an organic vapor cartridge is required.

ppe_workflow cluster_ppe Personal Protective Equipment (PPE) Start Handling this compound Gloves Chemical-Resistant Gloves Start->Gloves Goggles Safety Goggles & Face Shield Start->Goggles Coat Lab Coat / Apron Start->Coat Respirator Respirator (if needed) Start->Respirator

Recommended PPE for Handling

Fire and Explosion Hazard

This compound is a combustible liquid.

  • Flash Point: 56.67 °C (134.00 °F)

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

An explosion has been reported during an attempt to prepare this compound from furfuryl alcohol and concentrated formic acid, highlighting its potential for violent reactions under certain conditions.

Reactivity and Chemical Stability

  • Stability: this compound is generally stable under normal conditions.

  • Incompatibilities: Avoid contact with strong acids, strong bases, and oxidizing agents. As with furfuryl alcohol, contact with strong acids may lead to polymerization, which can be violent.

Spill, Leak, and Disposal Procedures

  • Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Environmental Fate

Specific data on the environmental fate and ecotoxicity of this compound are limited. However, information on furfuryl alcohol can provide some insight.

  • Biodegradation: Furfuryl alcohol is considered to be readily biodegradable.[13] It is expected that this compound would also undergo biodegradation. The degradation of furanic compounds in the environment is an active area of research, with microbial pathways being identified that can break down these molecules.[14][15]

  • Ecotoxicity: Furfuryl alcohol has been shown to have low toxicity to aquatic organisms.[13]

Conclusion and Recommendations

The handling of this compound requires a high level of caution due to the significant data gaps in its toxicological profile, particularly the unresolved concerns regarding its genotoxicity. Researchers, scientists, and drug development professionals must operate under the assumption that this compound may pose a significant health risk.

Key Recommendations:

  • Assume Hazard: Until more definitive data becomes available, treat this compound as a substance with potential genotoxic and carcinogenic properties.

  • Strict Engineering Controls: Always handle this compound in a properly functioning chemical fume hood.

  • Comprehensive PPE: Utilize a full complement of personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Respiratory protection should be used when engineering controls are not sufficient.

  • Stay Informed: Regularly review updated safety information and toxicological assessments from regulatory bodies such as JECFA, the European Food Safety Authority (EFSA), and the U.S. Environmental Protection Agency (EPA).

The following logical diagram illustrates the risk assessment and management process for working with this compound, emphasizing the current data gaps.

risk_assessment Start Proposed Use of This compound Data_Review Review Available Health & Safety Data Start->Data_Review ID_Gaps Identify Data Gaps - Genotoxicity - Acute Toxicity - OELs Data_Review->ID_Gaps Proxy_Data Utilize Data from Analogs (Furfuryl Alcohol) ID_Gaps->Proxy_Data Risk_Assessment Perform Risk Assessment (Assume High Hazard) Proxy_Data->Risk_Assessment Implement_Controls Implement Strict Controls - Engineering (Fume Hood) - PPE - Safe Work Practices Risk_Assessment->Implement_Controls Proceed Proceed with Caution Implement_Controls->Proceed

References

An In-depth Technical Guide to the Odor Profile and Sensory Analysis of Furfuryl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the odor profile and sensory analysis of furfuryl formate (B1220265). It is designed to be a valuable resource for professionals in research, science, and drug development who are interested in the chemical and sensory properties of this compound. This document synthesizes available data on its odor characteristics and outlines detailed, albeit hypothetical, experimental protocols for its sensory evaluation, drawing from established methodologies for similar compounds.

Odor Profile of Furfuryl Formate

This compound is a flavoring agent with a complex and multifaceted aroma profile. While a specific, publicly available odor threshold value for this compound in either air or water has not been identified in the reviewed literature, its qualitative descriptors are well-documented. The following table summarizes the reported odor characteristics of this compound.

Odor Descriptor Frequency/Source
NuttyFrequently Reported
EtherealFrequently Reported
CoffeeReported
CaramellicReported
BurntReported
SweetReported
FruityReported
SpicyReported
FloralReported by FEMA

FEMA: Flavor and Extract Manufacturers Association

It is important to note that the perceived odor of a compound can be influenced by its concentration, the medium in which it is presented (e.g., water, air, food matrix), and the individual sensitivity of the assessor.

Sensory Analysis Methodologies

Due to the lack of specific published sensory analysis protocols for this compound, this section outlines representative experimental methodologies for Gas Chromatography-Olfactometry (GC-O) and descriptive sensory panel analysis. These protocols are adapted from established methods used for the analysis of furan (B31954) derivatives and other aroma compounds in complex matrices such as coffee and baked goods.

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a sample.

Experimental Protocol:

Parameter Specification
Sample Preparation Headspace Solid-Phase Microextraction (HS-SPME): A known quantity of this compound is diluted in a suitable solvent (e.g., ethanol (B145695) or a deodorized oil) and placed in a sealed headspace vial. The sample is equilibrated at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace. An SPME fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace to adsorb the analytes.
Gas Chromatograph (GC) Injector: Splitless mode, 250°C. Column: A polar capillary column (e.g., DB-WAX or HP-INNOWAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for the separation of furan derivatives. Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min. Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped at 5°C/min to 220°C, and held for 5 minutes.
Olfactometry (O) Sniffing Port: The GC effluent is split between the mass spectrometer and a heated sniffing port (e.g., maintained at 230°C). Humidified air is mixed with the effluent to prevent nasal dryness. Assessors: A panel of trained assessors (typically 4-8) sniffs the effluent and records the time, intensity, and description of each perceived odor.
Mass Spectrometer (MS) Ionization: Electron Ionization (EI) at 70 eV. Mass Range: m/z 35-350. Data Acquisition: Full scan mode.
Data Analysis The retention indices and mass spectra of the detected odor-active regions are compared with those of reference standards and library data for identification. The intensity and duration of the odor events are recorded to create an aromagram.

Workflow for GC-O Analysis of this compound:

GC_O_Workflow Sample Sample Preparation (this compound Solution) HSSPME HS-SPME Sample->HSSPME Volatile Extraction GC Gas Chromatography (Separation) HSSPME->GC Injection Split Effluent Split GC->Split MS Mass Spectrometry (Identification) Split->MS 50% Sniff Olfactometry (Sensory Detection) Split->Sniff 50% Data Data Analysis (Aromagram & Identification) MS->Data Sniff->Data

GC-O analysis workflow for this compound.

A descriptive sensory panel provides detailed qualitative and quantitative information about the sensory attributes of a substance.

Experimental Protocol:

Parameter Specification
Panelists A panel of 8-12 trained assessors with demonstrated sensory acuity and experience in descriptive analysis. Panelists should be screened for their ability to detect and describe the relevant aroma attributes.
Training Panelists undergo a comprehensive training program (e.g., 10-20 hours) to develop a consensus vocabulary for the aroma of this compound and to calibrate their use of the intensity scale. Reference standards for each aroma attribute (e.g., toasted nuts for "nutty," brewed coffee for "coffee") are used.
Sample Preparation This compound is diluted to various concentrations in a neutral medium (e.g., deodorized mineral oil or propylene (B89431) glycol) to represent a range of intensities. Samples are presented in coded, opaque glass vials with sniff sticks.
Evaluation Environment The evaluation is conducted in a sensory laboratory with individual booths under controlled lighting and temperature, and free from extraneous odors.
Procedure Panelists evaluate the samples in a randomized order. They are instructed to sniff the sample and rate the intensity of each identified aroma attribute on a structured scale (e.g., a 15-point line scale anchored with "low" and "high"). Panelists are required to take breaks and cleanse their palate with unscented water and crackers between samples.
Data Analysis The intensity ratings from all panelists are collected and analyzed using statistical methods (e.g., ANOVA, Principal Component Analysis) to determine the mean intensity for each attribute and to assess panel performance (repeatability and discriminability).

Workflow for Descriptive Sensory Panel Evaluation:

Sensory_Panel_Workflow Panelist Panelist Selection & Screening Training Training & Calibration (Reference Standards) Panelist->Training Evaluation Sensory Evaluation (Individual Booths) Training->Evaluation SamplePrep Sample Preparation (Dilutions of this compound) SamplePrep->Evaluation DataColl Data Collection (Intensity Ratings) Evaluation->DataColl DataAnalysis Statistical Analysis (PCA, ANOVA) DataColl->DataAnalysis Report Sensory Profile Report DataAnalysis->Report

Descriptive sensory panel evaluation workflow.

Olfactory Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the olfactory receptors or signaling pathways involved in the perception of this compound. Research in this area would be valuable to understand the molecular basis of its distinct aroma profile.

Conclusion

This compound possesses a rich and complex odor profile characterized by nutty, ethereal, coffee, and caramellic notes. While quantitative data on its odor threshold is not publicly available, its qualitative characteristics have been described in various sources. The sensory analysis of this compound can be effectively conducted using established methodologies such as Gas Chromatography-Olfactometry and descriptive sensory panels. The detailed, albeit hypothetical, protocols provided in this guide offer a robust framework for researchers and scientists to investigate the sensory properties of this important flavoring agent. Further research is warranted to determine its odor threshold and to elucidate the specific olfactory signaling pathways responsible for its perception.

A Theoretical Investigation of Furfuryl Formate's Molecular Orbitals: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the theoretical methods used to calculate the molecular orbitals of furfuryl formate (B1220265) and related furan (B31954) derivatives. In the absence of specific published data for furfuryl formate, this paper details the established computational protocols, primarily focusing on Density Functional Theory (DFT), and presents illustrative data from analogous furan-containing molecules. This document serves as a methodological blueprint for researchers seeking to perform similar quantum chemical calculations to elucidate the electronic properties and reactivity of this compound for applications in drug design and materials science.

Introduction

This compound, a furan derivative, possesses a molecular structure of interest in various chemical and biological contexts. Understanding its electronic landscape, particularly the nature of its molecular orbitals, is paramount for predicting its reactivity, stability, and potential interactions with biological targets.[1] Theoretical calculations, especially those grounded in quantum mechanics, offer a powerful and cost-effective avenue for elucidating these properties.

Theoretical Background

The electronic properties and reactivity of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability.[1]

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for calculating these and other electronic properties with a favorable balance of accuracy and computational cost.[1] DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, making it applicable to a wide range of molecular systems.

Computational Methodology

The following section details a typical experimental protocol for the theoretical calculation of molecular orbitals for a molecule such as this compound, based on established practices for furan derivatives.[2][3][4][5]

Geometry Optimization

The first step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional structure, its ground-state geometry. This is achieved through a process called geometry optimization.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is typically employed.[6]

  • Method: The DFT method is commonly used, with the B3LYP hybrid functional being a popular choice for organic molecules.[2][4]

  • Basis Set: A basis set is a set of mathematical functions used to describe the shape of the orbitals. For furan derivatives, a basis set such as 6-311++G(d,p) is often used to provide a good balance between accuracy and computational expense.[2][3][5] This basis set includes diffuse functions (++) to better describe anions and polarized functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

  • Procedure: An initial guess of the this compound structure is provided to the software. The program then iteratively adjusts the bond lengths, bond angles, and dihedral angles to find the geometry with the minimum electronic energy.

Frequency Calculations

Following a successful geometry optimization, frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). These calculations serve two primary purposes:

  • Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Thermodynamic Properties: The vibrational frequencies can be used to calculate various thermodynamic properties, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Molecular Orbital and Property Calculations

Once the optimized geometry is confirmed, the electronic properties are calculated. This step involves solving the Kohn-Sham equations within the DFT framework to obtain the energies and shapes of the molecular orbitals. From the output, several key quantum chemical descriptors can be extracted:

  • HOMO and LUMO Energies: The energies of the highest occupied and lowest unoccupied molecular orbitals.

  • HOMO-LUMO Gap (ΔE): The difference in energy between the LUMO and HOMO.

  • Ionization Potential (I): Approximated as I ≈ -EHOMO.

  • Electron Affinity (A): Approximated as A ≈ -ELUMO.

  • Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η ≈ (I - A) / 2.

  • Chemical Potential (μ): The negative of electronegativity, calculated as μ ≈ -(I + A) / 2.

  • Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ² / (2η).

  • Dipole Moment: A measure of the overall polarity of the molecule.

Illustrative Data for Furan Derivatives

While specific data for this compound is unavailable, the following table summarizes the calculated electronic properties for furan and some of its derivatives from the literature. These values provide a useful benchmark for what might be expected for this compound. It is important to note that direct comparisons should be made with caution, as the computational methods and basis sets used in different studies can vary.[1]

CompoundMethodBasis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
FuranB3LYP6-311++G(2d,2p)-6.382.048.42
Furan-2-carboxylic acidB3LYP6-311++G(d,p)-6.914-1.9324.982
Furan-2,5-dicarboxylic acidB3LYP6-311++G(d,p)-7.510-2.7764.734
Furan-2,5-diyldimethanolB3LYP6-311++G(d,p)-6.204-0.6535.551

Data for furan is sourced from[1]. Data for other furan derivatives is sourced from[3].

Visualizing the Computational Workflow and Relationships

To further clarify the process and the interplay between different calculated parameters, the following diagrams are provided.

G cluster_input Input cluster_calc Calculation cluster_output Output & Analysis mol_structure Molecular Structure (e.g., SMILES or 3D coordinates) geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (Method: DFT/B3LYP) (Basis Set: 6-311++G(d,p)) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom prop_calc Electronic Property Calculation freq_calc->prop_calc thermo Thermodynamic Properties freq_calc->thermo orbitals Molecular Orbitals (HOMO, LUMO, Energy Gap) prop_calc->orbitals descriptors Quantum Chemical Descriptors orbitals->descriptors

A typical workflow for DFT-based molecular orbital calculations.

G cluster_primary Primary Calculated Values cluster_derived Derived Molecular Properties HOMO HOMO Energy (EHOMO) IP Ionization Potential (I) I ≈ -EHOMO HOMO->IP EnergyGap Energy Gap (ΔE) ΔE = ELUMO - EHOMO HOMO->EnergyGap LUMO LUMO Energy (ELUMO) EA Electron Affinity (A) A ≈ -ELUMO LUMO->EA LUMO->EnergyGap Hardness Chemical Hardness (η) η = (I - A) / 2 IP->Hardness Potential Chemical Potential (μ) μ = -(I + A) / 2 IP->Potential EA->Hardness EA->Potential Electrophilicity Electrophilicity Index (ω) ω = μ² / (2η) Hardness->Electrophilicity Potential->Electrophilicity

Relationship between primary orbital energies and derived chemical descriptors.

Conclusion

This technical guide has outlined the standard theoretical framework and computational methodology for determining the molecular orbitals and electronic properties of this compound. By leveraging Density Functional Theory with an appropriate basis set, researchers can perform geometry optimization, frequency analysis, and subsequent property calculations to gain valuable insights into the molecule's reactivity and stability.

While specific computational data for this compound remains to be published, the illustrative data from related furan derivatives provide a solid foundation for comparison and interpretation. The workflows and conceptual relationships presented herein offer a clear roadmap for scientists in drug development and other fields to conduct their own in-silico investigations of this compound and similar molecules, thereby accelerating the discovery and design of new chemical entities.

References

Crystal Structure Analysis of Furfuryl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of furfuryl derivatives, a class of compounds with escalating importance in medicinal chemistry and materials science. Furfuryl esters, derived from biomass, are gaining attention for their potential as modulators of biological pathways, making a thorough understanding of their three-dimensional structure paramount for rational drug design.[1] This document outlines the experimental methodologies for determining their crystal structures, presents crystallographic data for representative furan (B31954) derivatives, and illustrates the workflows involved in this analytical process.

Introduction to Furfuryl Derivatives and Structural Analysis

Furan-containing compounds are significant scaffolds in a variety of natural products and pharmacologically active molecules.[2][3] Furfuryl alcohol and its esters are noted for their versatile applications, from flavoring agents to potential biofuels and pharmaceutical ingredients.[1][4][5] The three-dimensional arrangement of atoms and molecules within a crystal, known as the crystal structure, dictates many of a substance's physical and chemical properties. X-ray crystallography is the definitive method for determining this arrangement, providing precise measurements of bond lengths, bond angles, and torsion angles, which are crucial for understanding molecular geometry and intermolecular interactions.[6] This information is invaluable in drug development for understanding structure-activity relationships (SAR) and for designing molecules with improved efficacy and specificity.

While the primary focus is on furfuryl formate (B1220265) derivatives, the principles and methodologies are broadly applicable to a wide range of furan-containing small molecules. The crystallographic data for closely related furan derivatives are presented here to exemplify the outcomes of such analyses.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystal structure.

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the furfuryl derivative and the subsequent growth of high-quality single crystals.[7]

Synthesis: Furfuryl esters are typically synthesized through chemical or enzymatic catalysis.[1] A common laboratory-scale chemical synthesis involves the esterification of furfuryl alcohol with a corresponding carboxylic acid or its derivative. For instance, furfuryl acetate (B1210297) can be synthesized from furfuryl alcohol and acetic anhydride.

Crystallization Techniques: Obtaining single crystals suitable for X-ray diffraction (typically 0.1-0.3 mm in all dimensions) is critical.[7] The choice of method depends on the compound's solubility and stability. Common techniques include:

  • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

  • Vapor Diffusion (Hanging Drop/Sitting Drop): An anti-solvent vapor is slowly diffused into a concentrated solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature, promoting crystal growth.

A generalized protocol for crystallization via vapor diffusion is as follows:

  • Dissolve 5-10 mg of the purified furfuryl derivative in a minimal amount (0.5-1.0 mL) of a suitable solvent (e.g., acetone, ethyl acetate) in a small vial.[7]

  • Place this vial inside a larger, sealed container that contains a small reservoir of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane, heptane).

  • Seal the outer container and leave it undisturbed at a constant temperature.[7]

  • Monitor for crystal growth over several days to weeks.[7]

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a cryoloop or glass fiber, often using a cryoprotectant oil to prevent degradation from the X-ray beam and the low temperatures used during data collection.[7]

Data Acquisition: The crystal is placed in an intense, monochromatic X-ray beam.[7] The crystal is rotated, and the diffraction pattern of X-rays scattered by the electron clouds of the atoms in the crystal is recorded on a detector.[7] This process generates a series of diffraction images, each containing a pattern of reflection spots.[7] The angles and intensities of these diffracted X-rays are measured, as each compound has a unique diffraction pattern.[7]

Structure Solution and Refinement

The collected diffraction data is then used to determine the arrangement of atoms in the crystal.

Unit Cell Determination: Initial diffraction frames are used to determine the dimensions of the unit cell—the basic repeating unit of the crystal lattice.[7]

Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured. For small molecules like furfuryl derivatives, direct methods are typically used to estimate the initial phases.[7] These phases, combined with the measured intensities, are used to calculate an initial electron density map.

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using computational least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model. This iterative process adjusts atomic positions, and thermal parameters until the best possible fit is achieved.

Data Presentation: Crystallographic Data of Furan Derivatives

Table 1: Crystal Data and Structure Refinement for 5-(Hydroxymethyl)furan-2-carbaldehyde and Two Furan-Based Schiff Bases.

Parameter5-(Hydroxymethyl)furan-2-carbaldehyde[3]Compound 1 (C12H10N2O)[8]Compound 2 (C20H16N2O2)[8]
Formula C6H6O3C12H10N2OC20H16N2O2
Formula Weight 126.11198.22316.35
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2/cP21/cFdd2
a (Å) 15.9126 (17)7.0771 (7)26.344 (15)
b (Å) 5.6166 (6)7.2820 (7)48.50 (3)
c (Å) 13.1722 (14)19.849 (2)5.293 (3)
α (°) 909090
β (°) 90.770 (2)96.3390 (10)90
γ (°) 909090
Volume (ų) 1177.2 (2)1016.66 (17)6764 (7)
Z 8416
Calculated Density (g/cm³) 1.4231.2951.243
Absorption Coefficient (mm⁻¹) 0.120.0850.081
F(000) 5284162656
Final R indices [I>2σ(I)] R1 = 0.036, wR2 = 0.089R = 0.0371, wR = 0.0929R = 0.0526, wR = 0.1267
Goodness-of-fit on F² 1.041.0601.043

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental and logical flows in crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_output Final Output synthesis Synthesis of Furfuryl Formate Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction Experiment mounting->diffraction integration Data Integration & Scaling diffraction->integration solution Structure Solution (Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation cif Crystallographic Information File (CIF) validation->cif tables Data Tables (Bond Lengths, Angles) validation->tables model 3D Molecular Model validation->model

Caption: Experimental workflow for crystal structure analysis.

logical_relationship cluster_core Core Concept cluster_determinants Determinants cluster_implications Implications structure 3D Crystal Structure geometry Molecular Geometry (Bond Lengths, Angles) structure->geometry packing Intermolecular Interactions structure->packing properties Physicochemical Properties geometry->properties activity Biological Activity (SAR) geometry->activity packing->properties packing->activity

Caption: Structure-property relationships in furfuryl derivatives.

Conclusion

The structural elucidation of furfuryl formate derivatives through single-crystal X-ray diffraction provides indispensable insights for researchers in drug discovery and materials science. A detailed understanding of their three-dimensional structure allows for the rational design of new compounds with tailored properties. The protocols and data presented in this guide offer a foundational understanding of the methodologies involved and the nature of the structural information that can be obtained. As research into the biological activities of furan derivatives continues to expand, crystallographic analysis will remain a cornerstone technique for advancing this promising field.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Furfuryl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl formate (B1220265) is a furan (B31954) derivative that can be found in various thermally processed foods and beverages. As a member of the furan family, which includes compounds with potential toxicological relevance, sensitive and accurate analytical methods for the detection and quantification of furfuryl formate are crucial for food safety, quality control, and research in toxicology and drug development. These application notes provide detailed protocols for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), the primary analytical techniques for this purpose. The methodologies described are based on established methods for related furan derivatives and can be adapted and validated for specific matrices.

Analytical Methods Overview

The two principal analytical techniques for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that allows for the extraction and concentration of volatile analytes from the sample matrix, minimizing interferences.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and versatile technique for the analysis of a wide range of compounds. For this compound and related furan derivatives, reverse-phase HPLC with UV or DAD detection is typically employed. This method is suitable for liquid samples and extracts.

Quantitative Data Summary

Table 1: Typical Performance Characteristics for GC-MS Analysis of Furan Derivatives

ParameterTypical Value RangeReference Compound(s)
Limit of Detection (LOD)0.01 - 1.0 ng/gFurfuryl alcohol, 2-Furfural
Limit of Quantification (LOQ)0.03 - 3.0 ng/gFurfuryl alcohol, 2-Furaldehyde
Linearity (r²)> 0.995Furfuryl alcohol
Recovery80 - 120%Furfuryl alcohol
Relative Standard Deviation (RSD)< 15%Furfuryl alcohol

Data adapted from methods for furfuryl alcohol and other furan derivatives.[1][2][3]

Table 2: Typical Performance Characteristics for HPLC-DAD Analysis of Furan Derivatives

ParameterTypical Value RangeReference Compound(s)
Limit of Detection (LOD)0.1 - 0.8 µg/mLFurfuryl alcohol, 5-Hydroxymethylfurfural
Limit of Quantification (LOQ)0.3 - 2.6 µg/mLFurfuryl alcohol, 5-Hydroxymethylfurfural
Linearity (r²)> 0.998Furfuryl alcohol, 5-Hydroxymethylfurfural
Recovery90 - 110%Furfuryl alcohol
Relative Standard Deviation (RSD)< 5%Furfuryl alcohol

Data adapted from methods for furfuryl alcohol and other furan derivatives.[4][5]

Experimental Protocols

Protocol 1: Determination of this compound by Headspace GC-MS (HS-GC-MS)

This protocol describes a general procedure for the analysis of this compound in liquid and solid matrices using HS-SPME followed by GC-MS. Method optimization and validation are required for each specific matrix.

1. Sample Preparation (HS-SPME)

  • For liquid samples (e.g., beverages):

    • Pipette a known volume (e.g., 5 mL) of the sample into a headspace vial (e.g., 20 mL).

    • Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the sample and promote the release of volatile compounds.

    • If an internal standard is used, add it to the vial.

    • Immediately seal the vial with a PTFE-lined septum and cap.

  • For solid samples (e.g., food products):

    • Weigh a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.

    • Add a known volume of purified water or a suitable buffer.

    • If an internal standard is used, add it to the vial.

    • Immediately seal the vial with a PTFE-lined septum and cap.

    • Vortex the vial to ensure good mixing.

2. HS-SPME Parameters

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a common choice for broad-range volatile analysis.

  • Incubation Temperature: 60 - 80 °C.

  • Incubation Time: 15 - 30 minutes.

  • Extraction Time: 20 - 40 minutes.

  • Desorption Temperature: 240 - 260 °C.

  • Desorption Time: 2 - 5 minutes.

3. GC-MS Parameters

  • GC Column: A polar capillary column such as a DB-WAX or equivalent (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2-5 minutes.

    • Ramp: 3-5 °C/min to 190-220 °C.

    • Final hold: 5-10 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 35-350 or selected ion monitoring (SIM) for higher sensitivity. Key ions for this compound can be determined from its mass spectrum.[7]

4. Calibration

Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol (B129727) or water) and analyze them under the same conditions as the samples to generate a calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_hspme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample (Liquid or Solid) Vial Headspace Vial Sample->Vial Add_IS Add Internal Standard Vial->Add_IS Seal Seal Vial Add_IS->Seal Incubate Incubate Seal->Incubate Extract Extract with SPME Fiber Incubate->Extract Desorb Desorb in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Extract Solvent Extraction (if needed) Sample->Extract Filter Filter (0.45 µm) Sample->Filter Extract->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect DAD Detection Separate->Detect Identify Peak Identification & Purity Check Detect->Identify Quantify Quantification Identify->Quantify

References

Application Notes and Protocols for the GC-MS Analysis of Furfuryl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl formate (B1220265) (C₆H₆O₃), a furan (B31954) derivative, is a volatile organic compound of interest in various fields, including food and beverage chemistry, environmental analysis, and as a potential impurity in drug formulations. Its analysis is crucial for quality control, safety assessment, and flavor and aroma profiling. Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the identification and quantification of furfuryl formate due to its volatility and the specificity of mass spectrometric detection.[1] This document provides detailed application notes and protocols for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis. The methodologies presented are compiled from established practices for this compound and analogous furan derivatives.

Physicochemical Properties of this compound

A clear understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
Molecular FormulaC₆H₆O₃[2][3]
Molecular Weight126.11 g/mol [2][3]
CAS Number13493-97-5[2][3]
Boiling PointNot explicitly found
IUPAC Namefuran-2-ylmethyl formate[3]
Synonyms2-Furylmethyl formate, Furfuryl methanoate[2]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in Liquid Matrices (e.g., Beverages)

This protocol is adapted from established methods for volatile furan derivatives in liquid samples and is suitable for trace-level analysis.[4][5]

1. Sample Preparation

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add a magnetic stir bar and an appropriate amount of sodium chloride (e.g., 1 g) to increase the ionic strength of the solution and promote the partitioning of volatile analytes into the headspace.

  • If an internal standard is used, spike the sample with a known concentration of the standard (e.g., deuterated this compound, if available, or a compound with similar chemical properties).

  • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

2. HS-SPME Procedure

  • Place the vial in the autosampler tray of the GC-MS system, which is equipped with an SPME fiber assembly. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for broad-range volatile analysis.[4]

  • Incubate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation to allow for equilibration of this compound between the liquid and vapor phases.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

3. GC-MS Analysis

  • After extraction, the SPME fiber is automatically retracted and inserted into the heated GC inlet for thermal desorption of the analytes.

  • The desorbed compounds are separated on the GC column and detected by the mass spectrometer.

GC-MS Parameters:

ParameterRecommended Setting
Gas Chromatograph
Injection Port Temp.250°C
Injection ModeSplitless (for high sensitivity)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
ColumnDB-Wax (polar), 60 m x 0.25 mm ID, 0.25 µm film thickness[4] or HP-5MS (non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Oven ProgramInitial: 40°C, hold for 6 minRamp: 3°C/min to 190°C[4]This program should be optimized based on the specific column and desired separation.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 35-250
Scan ModeFull Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)
Transfer Line Temp.240°C
Ion Source Temp.230°C

4. Data Analysis and Quantification

  • Identify this compound by comparing its retention time and mass spectrum with that of a reference standard.

  • For quantification in SIM mode, monitor the characteristic ions of this compound. The most abundant and specific ions should be chosen. Based on the NIST database, prominent ions for this compound are m/z 81, 126, 53, 52, and 80.[3]

  • Generate a calibration curve by analyzing a series of standards of known concentrations.

  • Calculate the concentration of this compound in the unknown samples based on the calibration curve.

Protocol 2: Static Headspace (sHS) GC-MS for this compound in Solid and Liquid Matrices

This protocol is adapted from methods for the analysis of furfuryl alcohol in snack foods and is suitable for samples where the concentration of this compound is expected to be higher.[6]

1. Sample Preparation

  • For solid samples, weigh an appropriate amount (e.g., 1-5 g) into a 20 mL headspace vial. If necessary, homogenize or grind the sample to increase surface area.

  • For liquid samples, pipette a known volume (e.g., 5 mL) into the vial.

  • Add a suitable solvent if necessary to aid in the release of volatiles (e.g., deionized water).[6]

  • Add an internal standard if required.

  • Seal the vial tightly.

2. sHS-GC-MS Analysis

  • Place the prepared vials into the headspace autosampler.

  • The autosampler will incubate each vial at a set temperature (e.g., 80-100°C) for a specific time (e.g., 20-30 minutes) to allow volatile compounds to partition into the headspace.

  • A heated, gas-tight syringe will then automatically sample a portion of the headspace gas and inject it into the GC-MS system.

GC-MS Parameters:

The GC-MS parameters can be similar to those described in Protocol 1. The oven temperature program may need to be adjusted to ensure good separation of all volatile components from the sample matrix.

Quantitative Data Summary

ParameterFurfuryl Alcohol in Snack Foods[6]Expected Performance for this compound
Linearity (r²)> 0.995≥ 0.99
Limit of Quantification (LOQ)≤ 0.5 mg/kgDependent on matrix and instrumentation, but sub-mg/kg levels should be achievable.
Recovery80-120%80-120%
Inter-day Relative Standard Deviation (RSD)< 20%< 20%

Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. The molecular ion peak (M⁺) is observed at m/z 126. The base peak is typically at m/z 81. Other significant fragments are observed at m/z 53, 52, and 80.[3] A thorough understanding of the fragmentation pattern is essential for confident identification.

Diagrams

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_extraction Volatile Extraction (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Vialing Transfer to Headspace Vial Sample->Vialing Spiking Add Internal Standard (Optional) Vialing->Spiking Sealing Seal Vial Spiking->Sealing Incubation Incubation & Equilibration Sealing->Incubation Extraction SPME Fiber Exposure Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-250) Ionization->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound analysis by HS-SPME-GC-MS.

Logical_Relationship Logical Relationships in Method Development Analyte This compound Properties SamplePrep Sample Preparation (HS-SPME or sHS) Analyte->SamplePrep Matrix Sample Matrix (e.g., Beverage, Food) Matrix->SamplePrep Objective Analytical Objective (Trace vs. Bulk) Objective->SamplePrep GCParams GC Parameters (Column, Temp. Program) SamplePrep->GCParams MSParams MS Parameters (Scan Mode, m/z Range) GCParams->MSParams Validation Method Validation (LOD, LOQ, Recovery) MSParams->Validation

Caption: Key considerations for GC-MS method development.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of furan (B31954) derivatives using High-Performance Liquid Chromatography (HPLC). The methods outlined here cover a range of applications, including the analysis of furanic compounds in food matrices and industrial samples.

Introduction

Furan derivatives are a class of heterocyclic organic compounds that are formed during the thermal treatment of carbohydrates.[1] Their presence and concentration are critical quality indicators in various products, including food, beverages, and pharmaceuticals.[1] In the context of industrial applications, the analysis of furanic compounds in transformer oil is a key indicator of the degradation of cellulosic insulation and the overall health of the transformer.[2][3] HPLC with UV detection is a common, robust, and reliable technique for the quantification of these compounds.[1] This document details validated HPLC methods, offering a range of options for researchers.

Data Presentation: Quantitative Method Performance

The following tables summarize the quantitative performance data from various validated HPLC methods for the analysis of furan derivatives.

Table 1: Method Performance for Furanic Compounds in Transformer Oil [2]

CompoundRetention Time (min)Linearity (R²)LOD (µg/L)LOQ (µg/L)Repeatability (RSD%)Recovery (%)
5-hydroxymethyl-2-furaldehyde (5HMF)~3.50.99915500.6 - 5.780 - 120
furfuryl alcohol (2FOL)~4.50.99915500.6 - 5.780 - 120
2-furaldehyde (2FAL)~5.50.99915500.6 - 5.780 - 120
2-acetylfuran (B1664036) (2ACF)~7.00.99915500.6 - 5.780 - 120
5-methyl-2-furaldehyde (5MEF)~8.90.99915500.6 - 5.780 - 120

Table 2: Method Performance for Furan Derivatives in Apple Cider and Wine [4]

CompoundLOD (mg/L)LOQ (mg/L)Intra-day RSD (%)Inter-day RSD (%)Absolute Recovery (%)
5-hydroxymethyl-2-furaldehyde (5-HMFD)0.002 - 0.0930.01 - 0.31< 6.4< 6.4> 77.8
4-hydroxy-2,5-dimethyl-3(2H)-furanone (4-HDMF)0.002 - 0.0930.01 - 0.31< 6.4< 6.4> 77.8
2-furoic acid (2-FA)0.002 - 0.0930.01 - 0.31< 6.4 (apple cider), < 3.9 (wine)< 6.4 (apple cider), < 3.9 (wine)> 77.8
2-furaldehyde (2-F)0.002 - 0.0930.01 - 0.31< 6.4< 6.4> 77.8
3-furaldehyde (3-F)0.002 - 0.0930.01 - 0.31< 6.4< 6.4> 77.8
2-acetylfuran (2-AF)0.002 - 0.0930.01 - 0.31< 6.4< 6.4> 77.8
5-methyl-2-furaldehyde (5-MFD)0.002 - 0.0930.01 - 0.31< 6.4< 6.4> 77.8
methyl 2-furoate (MFT)0.002 - 0.0930.01 - 0.31< 6.4< 6.4> 77.8
2-propionylfuran (2-PF)0.002 - 0.0930.01 - 0.31< 6.4< 6.4> 77.8
ethyl 2-furoate (EFT)0.002 - 0.0930.01 - 0.31< 6.4< 6.4> 77.8

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Furanic Compounds in Transformer Oil

This protocol is adapted from the ASTM D5837 test method for the quantitative analysis of furan derivatives in transformer oil.[2]

1. Sample Preparation: Liquid-Liquid Extraction [2] a. Add 1 mL of HPLC grade acetonitrile (B52724) to 4 mL of the transformer oil sample in a centrifuge tube. b. Vortex-mix the solution for 3 minutes. c. Centrifuge at 5,000 x g for 5 minutes at 25°C. d. The upper acetonitrile layer contains the extracted furanic compounds and is ready for HPLC analysis.

2. HPLC System and Conditions [2]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., Zorbax ODS).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a suitable wavelength (e.g., 275 nm).

  • Injection Volume: Dependent on sample concentration and column loading capacity.

3. Standard Preparation [2] a. Prepare individual stock solutions of 5-hydroxymethyl-2-furaldehyde (5HMF), furfuryl alcohol (2FOL), 2-furaldehyde (2FAL), 2-acetylfuran (2ACF), and 5-methyl-2-furaldehyde (5MEF) in toluene. b. Prepare a mixed standard by diluting the individual stock solutions with toluene. c. Use serial dilution of the mixed standard with acetonitrile and fresh transformer oil to prepare calibration standards.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Furan Derivatives in Apple Cider and Wine

This protocol is based on a method for the simultaneous separation and quantitation of 10 furan derivatives in apple cider and wine matrices.[4]

1. Sample Preparation: Solid-Phase Extraction (SPE) [4] a. Optimize SPE parameters including the sorbent type, sample volume, washing, and elution solvents. b. For complex matrices like fruit juices, a C18 cartridge is recommended for sample cleanup.[5] c. Pass the sample through the conditioned SPE cartridge. d. Wash the cartridge to remove interferences. e. Elute the furan derivatives with a suitable solvent. f. Filter the eluted sample through a 0.45 µm syringe filter before injection.[5]

2. HPLC System and Conditions [4]

  • HPLC System: A standard HPLC system with a Diode Array Detector (DAD).

  • Column: C18 column.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with a modifier like formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[5]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: DAD to monitor multiple wavelengths, allowing for the identification and quantification of various furan derivatives.

  • Run Time: All 10 compounds can be satisfactorily separated in less than 30 minutes.[4]

Protocol 3: Chiral HPLC for the Separation of Furanone Enantiomers

This protocol is suitable for the separation of racemic furanone mixtures.

1. Sample Preparation [5] a. Dissolve the racemic furanone mixture in the mobile phase. b. Filter the solution through a 0.45 µm PTFE syringe filter.

2. HPLC System and Conditions [5]

  • HPLC System: A preparative HPLC system.

  • Column: A polysaccharide-based chiral preparative column (e.g., Chiralpak IA, 20 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol). The ratio needs to be optimized for the specific compound, with a typical starting point of 90:10 (Hexane:Alcohol).

  • Flow Rate: 15-20 mL/min for preparative scale.

  • Detection: UV detector at a suitable wavelength.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample extraction Extraction (LLE or SPE) start->extraction filtration Filtration (0.45 µm) extraction->filtration injection Injection filtration->injection column HPLC Column (e.g., C18) injection->column detection Detection (UV/DAD) column->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification report Report quantification->report

Caption: Experimental workflow for HPLC analysis of furan derivatives.

Furan_Separation_Factors cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_conditions Operating Conditions center HPLC Separation of Furan Derivatives composition Composition (e.g., ACN/Water) center->composition ph pH center->ph additives Additives (e.g., Formic Acid) center->additives column_type Column Type (e.g., C18, Chiral) center->column_type particle_size Particle Size center->particle_size flow_rate Flow Rate center->flow_rate temperature Temperature center->temperature

Caption: Factors affecting the HPLC separation of furan derivatives.

References

Application Note: Enhanced Gas Chromatographic Analysis of Furfuryl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furfuryl formate (B1220265), an ester of furfuryl alcohol and formic acid, is a compound of interest in various fields, including food science and drug development.[1] Its analysis by gas chromatography (GC) can be approached directly, leveraging its inherent volatility, or indirectly through derivatization of its hydrolysis product, furfuryl alcohol. This application note details protocols for both direct headspace GC-Mass Spectrometry (GC-MS) analysis of furfuryl formate and an alternative method involving hydrolysis and subsequent silylation of furfuryl alcohol for enhanced chromatographic performance. These methods provide robust and sensitive analytical solutions for the quantification of this compound in diverse matrices.

Introduction

Furan (B31954) and its derivatives are a class of heterocyclic organic compounds that can form during the thermal processing of food and are also utilized as building blocks in pharmaceutical synthesis.[2] Due to the potential carcinogenicity of some furan compounds, as classified by the International Agency for Research on Cancer (IARC), sensitive and specific analytical methods are crucial for their monitoring.[2][3][4] Gas chromatography-mass spectrometry (GC-MS) is the preferred technique for the detection and quantification of furan derivatives due to its high sensitivity and specificity.[2][3]

This compound (C₆H₆O₃) is an ester that, due to its volatility, is amenable to direct GC analysis.[5][6] However, challenges such as matrix interference or the need for improved peak shape and detection limits may necessitate alternative analytical strategies. Derivatization is a common technique in GC to enhance the volatility and thermal stability of analytes, particularly those containing active hydrogen functional groups like -OH, -NH, or -COOH.[7] While this compound itself lacks active hydrogens, its hydrolysis product, furfuryl alcohol, possesses a hydroxyl group that can be derivatized.

This application note presents two distinct protocols:

  • Direct Analysis: A method for the direct analysis of this compound using Headspace (HS) GC-MS.

  • Indirect Analysis via Derivatization: A protocol involving the hydrolysis of this compound to furfuryl alcohol, followed by silylation of the alcohol to improve its chromatographic properties.

Direct Analysis of this compound via Headspace GC-MS

This method is suitable for the direct quantification of volatile this compound in liquid and solid samples. Headspace sampling is particularly effective for high-concentration samples.[2][4]

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., deuterated furan).

  • For solid matrices, add 5 mL of saturated NaCl solution to aid in the partitioning of the analyte into the headspace.

  • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

2. Headspace GC-MS Parameters:

The following table summarizes the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.

ParameterValue
GC System
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[8]
Carrier GasHelium at a constant flow of 1 mL/min[8]
Inlet Temperature250 °C
Split Ratio10:1[8]
Oven ProgramInitial: 40 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min
Headspace Autosampler
Incubation Temperature80 °C
Incubation Time20 min
Sample Loop Volume1 mL
Mass Spectrometer
Ion Source Temp.230 °C[8]
Ionization ModeElectron Ionization (EI) at 70 eV[8]
Mass Rangem/z 35-350
Monitored Ions (SIM)To be determined from the mass spectrum of this compound (e.g., m/z 126, 97, 81, 69, 39)

Workflow for Direct Analysis

direct_analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Homogenized Sample Weigh Weigh Sample into Headspace Vial Sample->Weigh Add_IS Add Internal Standard Weigh->Add_IS Add_Salt Add Saturated NaCl Solution Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Incubate Incubate in Headspace Autosampler Seal->Incubate Inject Inject Headspace Gas Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Data_Analysis Data Analysis and Quantification Detect->Data_Analysis Quantification

Direct Headspace GC-MS analysis workflow for this compound.

Indirect Analysis via Hydrolysis and Silylation

This method is an alternative for matrices where direct analysis is challenging or when enhanced chromatographic performance of the resulting furfuryl alcohol is desired. The protocol involves the hydrolysis of this compound to furfuryl alcohol, followed by derivatization of the hydroxyl group with a silylating agent.

Experimental Protocol

1. Hydrolysis of this compound:

  • To a known quantity of the sample containing this compound, add 1 mL of 1 M sodium hydroxide.

  • Heat the mixture at 60 °C for 30 minutes to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.

  • Add an internal standard (e.g., deuterated furfuryl alcohol).

2. Extraction of Furfuryl Alcohol:

  • Extract the aqueous solution with 3 x 2 mL of ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Carefully evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

3. Silylation of Furfuryl Alcohol:

  • To the concentrated extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]

  • Seal the vial and heat at 70 °C for 30 minutes.[9]

  • Cool the vial to room temperature before GC-MS analysis.

4. GC-MS Parameters for Silylated Furfuryl Alcohol:

ParameterValue
GC System
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium at a constant flow of 1 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio20:1
Oven ProgramInitial: 60 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min
Mass Spectrometer
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-400
Monitored Ions (SIM)To be determined from the mass spectrum of the silylated furfuryl alcohol derivative.

Workflow for Indirect Analysis

indirect_analysis cluster_prep Sample Preparation & Hydrolysis cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Sample containing This compound Hydrolysis Alkaline Hydrolysis Sample->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Add_IS Add Internal Standard Neutralization->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Dry Dry with Na2SO4 LLE->Dry Concentrate Evaporate to ~100 µL Dry->Concentrate Add_Reagent Add Silylating Agent (BSTFA + 1% TMCS) Concentrate->Add_Reagent Heat Heat at 70°C Add_Reagent->Heat Inject Inject Derivatized Sample Heat->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Data_Analysis Data Analysis and Quantification Detect->Data_Analysis Quantification

Indirect analysis workflow via hydrolysis and silylation.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The following are example tables for reporting results from both methods.

Table 1: Direct Analysis of this compound

Sample IDMatrixConcentration (ng/g)% RSD (n=3)
Sample ACoffee150.24.5
Sample BBaby Food25.86.2
ControlBlank< LOQ-

Table 2: Indirect Analysis of this compound (as Furfuryl Alcohol Derivative)

Sample IDMatrixConcentration (ng/g)% RSD (n=3)
Sample CPharmaceutical intermediate525.63.1
Sample DProcess water78.35.5
ControlBlank< LOQ-

Conclusion

The analytical methods presented provide comprehensive solutions for the determination of this compound in various matrices. The choice between direct headspace analysis and indirect analysis via derivatization will depend on the specific analytical challenges, such as the sample matrix, required sensitivity, and available instrumentation. The direct method is simpler and faster for volatile analytes, while the indirect method can offer improved chromatography and sensitivity for the resulting furfuryl alcohol. Both protocols, when properly validated, can provide accurate and reliable quantification of this compound for research, quality control, and safety assessment purposes.

References

Application of Furfuryl Formate in Flavor and Fragrance Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl formate (B1220265) (C₆H₆O₃) is a significant flavor and fragrance compound valued for its unique aromatic profile.[1][2][3] Characterized by an ethereal, nutty, and often coffee-like aroma, it finds application in a variety of food and beverage products.[4][5] This document provides detailed application notes, experimental protocols, and quantitative data for researchers and professionals working with furfuryl formate.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a molecular weight of 126.11 g/mol .[2][3] It is practically insoluble in water but soluble in organic solvents like ethanol.[2]

PropertyValueReference
Molecular Formula C₆H₆O₃[2][3]
Molecular Weight 126.11 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1][2]
Odor Profile Ethereal, nutty, coffee-like[1][4]
Boiling Point 170-171 °C @ 760 mmHg[1]
Specific Gravity 1.165 - 1.171 @ 20°C[1]
Refractive Index 1.463 - 1.469 @ 20°C[1]
Flash Point 56.67 °C (134.00 °F)[1]
CAS Number 13493-97-5[3]
FEMA Number 4542[1]

Sensory Information and Applications

ApplicationTypical Concentration Range (as part of a flavor formulation)
Coffee Flavor1 - 10 ppm
Baked Goods (e.g., bread, pastries)0.5 - 5 ppm
Non-alcoholic Beverages0.1 - 2 ppm
Confectionery1 - 5 ppm

Note: These are estimated ranges based on the occurrence of related furan (B31954) derivatives in food and should be optimized for specific applications through sensory evaluation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the esterification of furfuryl alcohol with formic acid.

Materials:

  • Furfuryl alcohol (purified, see Note 1)

  • Formic acid (≥95%)

  • Toluene (B28343) (or another suitable water-entraining solvent)

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Glassware: Round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, distillation apparatus

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.

  • To the flask, add furfuryl alcohol (1.0 mol), formic acid (1.2 mol), toluene (200 mL), and a catalytic amount of p-toluenesulfonic acid (approx. 0.01 mol).

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene by distillation under reduced pressure.

  • Purify the crude this compound by vacuum distillation.[8][9]

Note 1: Commercial furfuryl alcohol can darken upon storage and may need to be purified by distillation before use.[10][11]

Protocol 2: Purification of this compound

This protocol outlines a general procedure for purifying this compound using vacuum distillation.

Equipment:

  • Claisen flask or short-path distillation head

  • Heating mantle

  • Vacuum pump with a pressure gauge

  • Cold trap

  • Receiving flasks

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound into the distillation flask.

  • Slowly apply vacuum to the system.

  • Once the desired pressure is reached (typically a few mmHg), begin heating the distillation flask gently.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Discard any initial lower-boiling fractions and any high-boiling residue.

  • Store the purified this compound in a tightly sealed container, protected from light, and in a cool place.

Protocol 3: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound in a food or beverage matrix using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.[12][13][14]

Materials and Equipment:

  • Headspace vials (20 mL) with PTFE/silicone septa

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • SPME autosampler or manual holder

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-WAX or equivalent polar column)[15]

  • Helium (carrier gas)

  • Internal standard (e.g., a stable isotope-labeled analog or a compound with similar chemical properties not present in the sample)

Procedure:

  • Sample Preparation:

    • Place a known amount of the liquid or solid sample into a headspace vial (e.g., 5 mL of liquid or 1-2 g of solid).

    • Add a known amount of the internal standard.

    • Seal the vial.

  • HS-SPME Extraction:

    • Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration of volatiles in the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 5°C/minute.

      • Final hold: Hold at 240°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 35-350.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.[3]

    • Quantify the concentration of this compound using the internal standard method.

Stability of this compound

Furan derivatives, including this compound, can be susceptible to degradation under certain conditions. Studies on related compounds suggest that stability is influenced by pH, temperature, and the presence of other reactive species.[6][16][17] Higher pH and temperature can lead to a reduction in the concentration of furan-based flavor compounds.

Diagrams

Synthesis_Workflow reagents Reactants: Furfuryl Alcohol Formic Acid Catalyst (p-TSA) reaction Esterification Reaction (Reflux with Dean-Stark) reagents->reaction workup Aqueous Workup: - Water Wash - Bicarbonate Wash reaction->workup drying Drying (Anhydrous MgSO4) workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Purification (Vacuum Distillation) solvent_removal->purification product Pure this compound purification->product

Caption: Workflow for the synthesis and purification of this compound.

GCMS_Analysis_Workflow sample Sample Preparation: - Add sample to vial - Add internal standard hspme HS-SPME Extraction: - Equilibrate headspace - Adsorb volatiles on fiber sample->hspme gcms GC-MS Analysis: - Thermal desorption - Chromatographic separation - Mass spectrometric detection hspme->gcms data Data Analysis: - Compound identification - Quantification gcms->data

Caption: Workflow for the analysis of this compound by HS-SPME-GC-MS.

Olfactory_Signaling_Pathway odorant Odorant Molecule (e.g., this compound) or_receptor Olfactory Receptor (GPCR) odorant->or_receptor Binds to g_protein G-protein (Golf) or_receptor->g_protein Activates adenylate_cyclase Adenylyl Cyclase g_protein->adenylate_cyclase Activates camp cAMP Production adenylate_cyclase->camp Catalyzes ion_channel Ion Channel Opening (Na+, Ca2+) camp->ion_channel Opens depolarization Neuron Depolarization ion_channel->depolarization Leads to signal Signal to Brain depolarization->signal Sends

Caption: General olfactory signal transduction pathway.[18][19][20]

References

Furfuryl Formate: Synthesis and Applications in Fine Chemical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl formate (B1220265), the formate ester of furfuryl alcohol, is a furan (B31954) derivative with known applications in the flavor and fragrance industry. While its direct use as a key building block in the synthesis of fine chemicals and pharmaceuticals is not extensively documented, understanding its synthesis is crucial for exploring its potential applications. This document provides detailed protocols for the synthesis of furfuryl formate and contextualizes its role within the broader landscape of furan chemistry, which predominantly utilizes furfural (B47365) and furfuryl alcohol as starting materials for the production of a wide array of valuable compounds.[1][2][3][4]

Synthesis of this compound

The first successful synthesis of this compound was reported in 1942, involving the reaction of furfuryl alcohol with acetyl formate.[1] Prior attempts using direct formylation with formic acid were unsuccessful, often resulting in vigorous and sometimes explosive reactions.[1] Another potential, though less detailed, route involves the nucleophilic substitution of furfuryl chloride with sodium formate.

Experimental Protocol: Synthesis via Acetyl Formate

This protocol is adapted from the method described by Edwards and Reeves in 1942.

Materials:

  • Furfuryl alcohol

  • Acetyl formate

  • Anhydrous sodium sulfate

  • Petroleum ether (for washing, optional)

Equipment:

  • Round-bottom flask

  • Distillation apparatus with a Widmer column (or other fractional distillation setup)

  • Heating mantle

  • Vacuum source

Procedure:

  • Reaction Setup: In a round-bottom flask, combine furfuryl alcohol and acetyl formate. The original literature does not specify molar ratios, but an equimolar ratio is a logical starting point.

  • Reaction Conditions: The reaction is conducted at a "moderate temperature."[1] A prudent approach would be to start at room temperature and gently heat the mixture, for example, to 50-60 °C, while monitoring the reaction progress. The original study heated the mixture for five hours at 60°C.[1]

  • Workup: After the reaction is complete, the mixture is washed and dried over anhydrous sodium sulfate.[1]

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure. The 1942 study reported four distillations at 16 mm Hg.[1]

Quantitative Data:

ParameterValueReference
Yield44%[1]
Boiling Point66.2-66.5 °C @ 16 Torr[5]
Molecular Weight126.11 g/mol [5]
Density1.1584 g/cm³ @ 25 °C[5]
Refractive Index1.463-1.469[5]

Logical Workflow for this compound Synthesis

G cluster_reactants Reactants cluster_workup Workup & Purification Furfuryl_Alcohol Furfuryl Alcohol Reaction Reaction at Moderate Temperature (e.g., 60°C for 5 hours) Furfuryl_Alcohol->Reaction Acetyl_Formate Acetyl Formate Acetyl_Formate->Reaction Drying Drying over Anhydrous Sodium Sulfate Reaction->Drying Distillation Fractional Distillation under Vacuum (16 mm Hg) Drying->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Pathway

A plausible alternative for the synthesis of this compound involves the nucleophilic substitution of furfuryl chloride with a formate salt, such as sodium formate. This reaction would proceed via an SN1 or SN2 mechanism.

G Furfuryl_Chloride Furfuryl Chloride Reaction Nucleophilic Substitution Furfuryl_Chloride->Reaction Sodium_Formate Sodium Formate Sodium_Formate->Reaction Furfuryl_Formate This compound Reaction->Furfuryl_Formate Sodium_Chloride Sodium Chloride Reaction->Sodium_Chloride

Caption: Nucleophilic substitution route to this compound.

Role in Fine Chemical Synthesis: A Broader Perspective

While specific protocols for the use of this compound in the synthesis of other fine chemicals are scarce, the furan core is a valuable scaffold in medicinal chemistry and materials science.[1][2][3][4] Furfural and furfuryl alcohol are the more common starting materials for accessing a diverse range of furan-based derivatives.[2][3][4]

Key Transformations of Furfural and Furfuryl Alcohol:

  • Reduction: Furfural is readily reduced to furfuryl alcohol.

  • Oxidation: Furfural can be oxidized to furoic acid.

  • Condensation Reactions: The aldehyde group of furfural participates in various condensation reactions.

  • Ring Hydrogenation: The furan ring can be hydrogenated to tetrahydrofuran (B95107) derivatives.

  • Diels-Alder Reactions: The furan ring can act as a diene in cycloaddition reactions, although the electron-withdrawing nature of the aldehyde in furfural can make this less favorable.[2]

It is conceivable that this compound could be used as a protected form of furfuryl alcohol in certain synthetic sequences. The formate group could be removed under hydrolytic conditions to regenerate the alcohol. However, dedicated studies on this application are not prominent in the available literature.

Conclusion

This compound can be reliably synthesized from furfuryl alcohol and acetyl formate. While it has established use as a flavoring agent, its application as a direct precursor or intermediate in the synthesis of fine chemicals and pharmaceuticals is not well-documented. The broader field of furan chemistry continues to rely heavily on the versatility of furfural and furfuryl alcohol as renewable platform chemicals for the construction of complex molecular architectures. Further research may uncover novel synthetic applications for this compound, potentially as a protecting group or a specialized formylating agent.

References

Application Notes and Protocols for Furan-Based Polymer Synthesis: A Focus on Furfuryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches for the use of furfuryl formate (B1220265) as a monomer in polymer synthesis did not yield any specific results, protocols, or application data. The scientific literature predominantly focuses on the polymerization of the closely related and widely utilized furan (B31954) derivative, furfuryl alcohol . Therefore, these application notes and protocols will detail the synthesis and applications of poly(furfuryl alcohol) as a representative and well-documented example of a furan-based polymer relevant to researchers, scientists, and drug development professionals.

Introduction to Furan-Based Polymers from Furfuryl Alcohol

Furfuryl alcohol (FA) is a bio-based monomer derived from the catalytic hydrogenation of furfural, which is produced from lignocellulosic biomass such as corncobs and sugarcane bagasse.[1] Its polymerization leads to the formation of poly(furfuryl alcohol) (PFA), a thermosetting resin with a broad range of applications. PFA is known for its high thermal stability, chemical resistance to acids, bases, and solvents, as well as its low flammability and high char yield upon pyrolysis.[2] These properties make PFA a valuable material for foundry binders, composites, coatings, and as a precursor for carbon materials.[2]

The polymerization of furfuryl alcohol is typically initiated by acid catalysis and proceeds through a complex series of condensation reactions.[3] The process is highly exothermic and can be influenced by factors such as the type and concentration of the acid catalyst, temperature, and the presence of water.[1][4] The structure of PFA is complex and consists of furan rings linked primarily by methylene (B1212753) bridges, with potential for cross-linking through various side reactions, including Diels-Alder cycloadditions and ring-opening reactions.[4][5]

Polymerization of Furfuryl Alcohol: An Overview

The acid-catalyzed polymerization of furfuryl alcohol is a polycondensation reaction that involves the formation of linear oligomers followed by cross-linking to form a rigid thermoset resin.[3] The reaction is initiated by the protonation of the hydroxyl group of furfuryl alcohol, leading to the formation of a carbocation. This carbocation then reacts with another furfuryl alcohol molecule, primarily at the 5-position of the furan ring, to form a dimer and regenerate a proton. This process continues to form linear chains of poly(furfuryl alcohol).[6]

Cross-linking can occur through several mechanisms, including the reaction of the carbocation with the furan ring of another chain and Diels-Alder reactions between furan rings.[5] The presence of water can influence the polymerization process, leading to ring-opening of the furan moiety and the formation of carbonyl-containing structures within the polymer network.[1][4]

Experimental Protocol: Synthesis of Poly(furfuryl alcohol) Resin

This protocol describes a general method for the laboratory-scale synthesis of poly(furfuryl alcohol) resin using an acid catalyst.

Materials:

  • Furfuryl alcohol (FA)

  • Maleic anhydride (B1165640) (catalyst)

  • Distilled water (optional, for aqueous synthesis)

  • Reaction vessel (e.g., three-necked round-bottom flask)

  • Heating mantle with a temperature controller

  • Condenser

  • Stirring mechanism (e.g., magnetic stirrer or overhead stirrer)

  • Oil bath

Procedure for Neat Synthesis:

  • Place furfuryl alcohol in the reaction vessel equipped with a stirrer, condenser, and temperature probe.

  • While stirring, add 2% (by weight of FA) of maleic anhydride to the furfuryl alcohol.

  • Heat the mixture in an oil bath to 85°C and maintain this temperature for 1 hour.[4]

  • Increase the temperature to 100°C for 30 minutes.[4]

  • Finally, raise the temperature to 110°C and continue the reaction until the mixture reaches a rubbery state.[4]

  • Allow the resulting resin to cool to room temperature.

Procedure for Aqueous Synthesis:

  • Prepare a 50% (w/w) solution of furfuryl alcohol in distilled water.[4]

  • Transfer the solution to the reaction vessel.

  • Add 2% (by weight of FA) of maleic anhydride to the solution while stirring.[4]

  • Follow the same heating profile as described in the neat synthesis (steps 3-5).[4]

Post-Synthesis Processing:

The synthesized PFA resin can be cured by further heating, typically in an oven. For analytical purposes, the cured polymer can be ground into a fine powder. To remove the catalyst and any unreacted monomer, the powder can be leached with water and then dried at 103°C until a constant weight is achieved.[5]

Data Presentation: Properties of Poly(furfuryl alcohol)

The properties of poly(furfuryl alcohol) can vary depending on the synthesis conditions. The following table summarizes typical properties of PFA.

PropertyValueReferences
Physical State Dark-colored liquid resin to black solid[5][7]
Density ~1.15 g/cm³
Thermal Stability Stable up to ~500°C (in inert atmosphere)
Glass Transition Temp. Varies with synthesis conditions[4]
Chemical Resistance Excellent resistance to acids, bases, and organic solvents

Visualizations

Workflow for Poly(furfuryl alcohol) Synthesis

G cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing Monomer Furfuryl Alcohol Mixing Mixing of Reactants Monomer->Mixing Catalyst Acid Catalyst (e.g., Maleic Anhydride) Catalyst->Mixing Solvent Solvent (Optional, e.g., Water) Solvent->Mixing Heating Controlled Heating Profile (85°C -> 100°C -> 110°C) Mixing->Heating Polymerization Polycondensation Reaction Heating->Polymerization Cooling Cooling to Room Temperature Polymerization->Cooling Curing Optional: Further Curing (Heating) Cooling->Curing Product Poly(furfuryl alcohol) Resin Cooling->Product Purification Optional: Leaching and Drying Curing->Purification Purification->Product

Caption: Workflow for the synthesis of poly(furfuryl alcohol).

Simplified Polymerization Pathway of Furfuryl Alcohol

G FA Furfuryl Alcohol Carbocation Carbocation Intermediate FA->Carbocation + H+ H H+ (Acid Catalyst) Dimer Dimer Carbocation->Dimer + Furfuryl Alcohol - H+ Oligomer Linear Oligomer Dimer->Oligomer n(Furfuryl Alcohol) Crosslinked Crosslinked PFA Oligomer->Crosslinked Cross-linking Reactions (e.g., Diels-Alder)

Caption: Simplified acid-catalyzed polymerization of furfuryl alcohol.

Applications of Poly(furfuryl alcohol)

The unique properties of PFA have led to its use in a variety of applications:

  • Foundry Industry: PFA resins are widely used as binders for sand molds and cores in metal casting due to their high strength and thermal stability.

  • Composites and Coatings: Its excellent chemical and corrosion resistance makes it suitable for manufacturing chemical-resistant tanks, pipes, and protective coatings.

  • Wood Modification: Impregnation of wood with furfuryl alcohol followed by in-situ polymerization enhances the dimensional stability, hardness, and decay resistance of the wood.

  • Carbon Materials: PFA is a significant precursor for the production of various carbon materials, including glassy carbon, carbon fibers, and activated carbons, due to its high carbon yield.

  • Biomedical Applications: Research is ongoing into the use of PFA-based materials in biomedical applications, leveraging their biocompatibility and the potential for creating porous scaffolds.

Conclusion

While the polymerization of furfuryl formate is not documented in the available scientific literature, furfuryl alcohol stands out as a versatile and sustainable monomer for the synthesis of high-performance furan-based polymers. The acid-catalyzed polymerization of furfuryl alcohol provides a robust method for producing poly(furfuryl alcohol) resins with a wide range of desirable properties. The detailed protocols and data presented here offer a solid foundation for researchers and professionals interested in the synthesis and application of these promising bio-based materials. Further research into modifying the PFA backbone and controlling its complex polymerization chemistry will undoubtedly expand its applications in advanced materials and technologies.

References

Application Notes and Protocols for the Chemoenzymatic Production of Furfuryl Formate from Furfural

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl formate (B1220265) is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals, fragrances, and biofuels. Traditional chemical synthesis routes often involve harsh reaction conditions and the use of hazardous reagents. Chemoenzymatic synthesis offers a greener and more sustainable alternative, combining the selectivity and efficiency of biocatalysts with chemical transformations. This document provides a detailed protocol for a two-step chemoenzymatic process for the production of furfuryl formate from furfural (B47365). The process involves the enzymatic reduction of furfural to furfuryl alcohol, followed by the lipase-catalyzed esterification of furfuryl alcohol with formic acid.

Reaction Scheme

The overall chemoenzymatic process consists of two main stages:

  • Enzymatic Reduction of Furfural: Furfural is reduced to furfuryl alcohol using a reductase enzyme.

  • Enzymatic Esterification: The resulting furfuryl alcohol is esterified with formic acid to produce this compound, catalyzed by a lipase (B570770).

Data Summary

The following tables summarize key quantitative data for each step of the chemoenzymatic process, compiled from relevant studies.

Table 1: Enzymatic Reduction of Furfural to Furfuryl Alcohol

ParameterValueReference
BiocatalystRecombinant E. coli cells[1]
SubstrateFurfural[1]
Co-substrateFormate[1]
Temperature35 °C[1]
Reaction Time72 h[1]
Yield97.7%[1]

Table 2: Lipase-Catalyzed Esterification for Formate Ester Production

ParameterFurfuryl Oleate Synthesis[2]Phenethyl Formate Synthesis[3][4]Octyl Formate Synthesis[5]
BiocatalystNovozym 435 (Candida antarctica Lipase B)Novozym 435Novozym 435
Acyl DonorOleic AcidFormic AcidFormic Acid
AlcoholFurfuryl AlcoholPhenethyl AlcoholOctanol
Molar Ratio (Acid:Alcohol)1:11:51:7
Enzyme Concentration5% (w/w)15 g/L15 g/L
TemperatureNot Specified40 °C40 °C
SolventSolvent-free1,2-dichloroethane (B1671644) or Toluene1,2-dichloroethane
Reaction Time6 hNot SpecifiedNot Specified
Conversion/Yield~99% conversion95.92% conversion96.51% conversion

Experimental Workflow Diagram

Chemoenzymatic_Production_of_Furfuryl_Formate cluster_step1 Step 1: Enzymatic Reduction cluster_step2 Step 2: Enzymatic Esterification cluster_purification Purification Furfural Furfural Bioreactor1 Bioreactor (E. coli cells, Formate) Furfural->Bioreactor1 Substrate Furfuryl_Alcohol Furfuryl Alcohol Bioreactor1->Furfuryl_Alcohol Product (Furfuryl Alcohol) Bioreactor2 Bioreactor (Immobilized Lipase) Furfuryl_Alcohol->Bioreactor2 Formic_Acid Formic Acid Formic_Acid->Bioreactor2 Furfuryl_Formate Furfuryl_Formate Bioreactor2->Furfuryl_Formate Product (this compound) Purification Purification (e.g., Chromatography) Furfuryl_Formate->Purification Crude Product Final_Product This compound Purification->Final_Product Pure this compound

Caption: Workflow for the chemoenzymatic production of this compound.

Experimental Protocols

Materials and Reagents
  • Furfural (≥98%)

  • Formic acid (≥95%)

  • Recombinant E. coli cells expressing a suitable reductase

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Growth medium for E. coli

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvents (e.g., 1,2-dichloroethane, toluene, ethyl acetate)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (bioreactor, incubator, shaker, centrifuge, rotary evaporator)

  • Analytical equipment (GC-MS, HPLC)

Step 1: Enzymatic Reduction of Furfural to Furfuryl Alcohol

This protocol is adapted from the chemoenzymatic synthesis of furfuryl alcohol from biomass-derived furfural.[1]

  • Biocatalyst Preparation:

    • Cultivate the recombinant E. coli cells harboring a reductase in a suitable growth medium until the desired cell density is reached.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with phosphate buffer (0.1 M, pH 7.0) and resuspend in the same buffer to the desired cell concentration.

  • Enzymatic Reduction Reaction:

    • Set up the bioreactor with the appropriate volume of phosphate buffer.

    • Add furfural as the substrate and formate as the co-substrate.

    • Initiate the reaction by adding the prepared E. coli cell suspension.

    • Maintain the reaction at 35 °C with gentle agitation for 72 hours.[1]

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC or GC-MS to determine the concentration of furfuryl alcohol.

  • Product Isolation:

    • Once the reaction is complete (as determined by the depletion of furfural), terminate the reaction by removing the biocatalyst via centrifugation or filtration.

    • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude furfuryl alcohol.

Step 2: Enzymatic Esterification of Furfuryl Alcohol to this compound

This protocol is based on optimized conditions for the enzymatic synthesis of other formate esters.[3][4][5]

  • Reaction Setup:

    • In a sealed reaction vessel, dissolve the crude furfuryl alcohol obtained from Step 1 in a suitable organic solvent (e.g., 1,2-dichloroethane or toluene).

    • Add formic acid to the reaction mixture. Based on similar syntheses, a molar excess of the alcohol may be beneficial; however, for formate esters, an excess of the alcohol reactant is often used. A starting point could be a formic acid to furfuryl alcohol molar ratio of 1:5.[3][4]

    • Add the immobilized lipase (e.g., Novozym 435) to the mixture at a concentration of approximately 15 g/L.[3][4]

  • Esterification Reaction:

    • Incubate the reaction mixture at 40 °C with continuous stirring or shaking.[3][4][5]

    • Monitor the formation of this compound over time using GC-MS or HPLC. The reaction is expected to reach high conversion within several hours.

  • Product Purification:

    • After the reaction reaches completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

    • Wash the remaining solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any unreacted formic acid.

    • Wash with brine and dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • If necessary, further purify the product by column chromatography.

Logical Relationship Diagram

Logical_Relationship Furfural Starting Material: Furfural Enzymatic_Reduction Process: Enzymatic Reduction (Reductase) Furfural->Enzymatic_Reduction Furfuryl_Alcohol Intermediate: Furfuryl Alcohol Enzymatic_Reduction->Furfuryl_Alcohol Enzymatic_Esterification Process: Enzymatic Esterification (Lipase) Furfuryl_Alcohol->Enzymatic_Esterification Furfuryl_Formate Final Product: This compound Enzymatic_Esterification->Furfuryl_Formate Formic_Acid Reagent: Formic Acid Formic_Acid->Enzymatic_Esterification

Caption: Logical flow of the chemoenzymatic synthesis process.

Conclusion

This chemoenzymatic approach provides a promising and sustainable route for the synthesis of this compound from furfural. The use of biocatalysts allows for mild reaction conditions and high selectivity, minimizing the formation of byproducts and reducing the environmental impact compared to conventional chemical methods. The provided protocols offer a solid foundation for researchers to develop and optimize this process further for various applications.

References

Furfuryl Formate: A Potential Green Solvent for Chemical and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Furfuryl formate (B1220265), a bio-derivable furanic ester, presents itself as a promising candidate in the growing field of green chemistry. Derived from furfuryl alcohol, which is produced from the hydrogenation of furfural (B47365) obtained from lignocellulosic biomass, furfuryl formate aligns with the principles of sustainability.[1] Its properties suggest potential as an alternative to conventional volatile organic compounds (VOCs) in various applications, including organic synthesis and pharmaceutical research. This document provides an overview of its properties, a detailed synthesis protocol, and potential applications, drawing comparisons with established green and conventional solvents.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with an ethereal odor.[2] A summary of its key physical and chemical properties is presented in Table 1. These properties are compared with those of other common solvents to evaluate its potential as a green solvent.

Table 1: Comparative Physicochemical Properties of this compound and Other Solvents

PropertyThis compoundEthanolAcetoneToluene (B28343)2-Methyltetrahydrofuran (2-MeTHF)
CAS Number 13493-97-5[3]64-17-567-64-1108-88-396-47-9
Molecular Formula C₆H₆O₃[3]C₂H₆OC₃H₆OC₇H₈C₅H₁₀O
Molecular Weight ( g/mol ) 126.11[3]46.0758.0892.1486.13
Boiling Point (°C) 166.3 @ 760 Torr[4]78.3756110.678-80
Density (g/cm³) 1.1830 @ 0°C[4]0.7890.7910.8670.854
Flash Point (°C) 56.67[5]13-204-11
Water Solubility Practically insoluble[2]MiscibleMiscible0.52 g/L14 g/100 mL
Origin Bio-basedBio-based/PetrochemicalPetrochemicalPetrochemicalBio-based

Synthesis of this compound

While historically, the direct reaction of furfuryl alcohol with formic acid was reported to be explosive, a controlled synthesis is achievable. The following protocol is based on established esterification principles and safety considerations for handling furan (B31954) compounds.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from furfuryl alcohol and formic acid using an acid catalyst.

Materials:

  • Furfuryl alcohol (Reagent grade, ≥98%)

  • Formic acid (≥95%)

  • Sulfuric acid (Concentrated, 98%) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Sodium bicarbonate (Saturated aqueous solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Toluene or other suitable solvent for azeotropic removal of water

  • Deionized water

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine furfuryl alcohol (1.0 mol), formic acid (1.2 mol), and a suitable solvent like toluene (100 mL).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and again with deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

    • The resulting crude this compound can be further purified by vacuum distillation.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Furfuryl alcohol and formic acid are corrosive and can cause burns. Handle with care.

  • The reaction of furfuryl alcohol with strong acids can be exothermic. Add the catalyst slowly and with cooling if necessary.

Applications as a Green Solvent

The potential of this compound as a green solvent stems from its bio-based origin, relatively high boiling point, and furanic structure which can offer unique solubility characteristics.

1. Reaction Medium in Organic Synthesis:

This compound's polarity and high boiling point make it a potential solvent for a range of organic reactions, particularly those requiring elevated temperatures. Its furan ring can participate in π-π stacking interactions, which could influence the solubility of aromatic compounds.

Logical Framework for Green Solvent Selection

GreenSolventSelection Start Identify Need for a Solvent Conventional Conventional Solvents (e.g., Toluene, THF) Start->Conventional Traditional Approach Green Green Solvent Alternatives Start->Green Sustainable Approach Properties Evaluate Physicochemical Properties (Boiling Point, Polarity, etc.) Conventional->Properties Bio Bio-based (e.g., this compound, Ethanol) Green->Bio OtherGreen Other Green Solvents (e.g., Supercritical CO2, Ionic Liquids) Green->OtherGreen Bio->Properties OtherGreen->Properties Safety Assess Safety & Toxicity Properties->Safety Performance Test Performance in Application (Solubility, Reaction Yield) Safety->Performance Decision Select Optimal Solvent Performance->Decision SynthesisWorkflow Start Start: Reagents (Furfuryl Alcohol, Formic Acid) Reaction Esterification Reaction (Acid Catalyst, Toluene, Reflux) Start->Reaction Workup Aqueous Work-up (Wash with Water & NaHCO3) Reaction->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Vacuum Distillation) Evaporation->Purification Analysis Purity & Identity Confirmation (GC-MS, NMR) Purification->Analysis Product Pure this compound Analysis->Product

References

Application Notes and Protocols for Furfuryl Formate as a Biofuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl formate (B1220265), an ester derived from biomass-based furfuryl alcohol and formic acid, presents a potential avenue for the development of novel biofuel additives. Furfural (B47365), the precursor to furfuryl alcohol, is a key platform chemical obtainable from lignocellulosic biomass.[1][2] The utilization of furfural derivatives as fuel additives is an active area of research, aiming to enhance fuel properties and reduce reliance on fossil fuels.[3] While extensive data on many furfural derivatives exists, specific experimental data on the performance of furfuryl formate as a biofuel additive is limited in publicly available literature.

These application notes provide a summary of the known physicochemical properties of this compound, a detailed protocol for its laboratory-scale synthesis, and standardized protocols for evaluating its performance as a biofuel additive. The experimental protocols are based on established ASTM standards and general practices for testing biofuel additives and should be adapted as necessary for specific research purposes.

Data Presentation

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for handling, blending, and modeling the behavior of the additive in fuel mixtures.

PropertyValueReferences
Molecular Formula C₆H₆O₃[4]
Molecular Weight 126.11 g/mol [4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 166.3 °C at 760 Torr[6]
Density ~1.17 g/cm³ at 20 °C[5]
Flash Point 56.67 °C (134.00 °F)[5]
CAS Number 13493-97-5[6]
Hypothetical Performance Data of this compound Blends

No direct experimental data for the performance of this compound as a biofuel additive was found in the reviewed literature. Table 2 is a template for researchers to populate with their own experimental data when evaluating this compound. It includes key parameters for assessing the efficacy of a biofuel additive. For context, some studies have investigated other furfuryl esters and furan (B31954) derivatives as potential biofuel additives, which may offer insights into the expected performance of this compound.[7][8][9]

ParameterBase Fuel (e.g., B20 Diesel)5% this compound Blend10% this compound Blend20% this compound Blend
Cetane Number Enter DataEnter DataEnter DataEnter Data
Kinematic Viscosity (at 40°C, cSt) Enter DataEnter DataEnter DataEnter Data
Oxidation Stability (hours) Enter DataEnter DataEnter DataEnter Data
Brake Thermal Efficiency (%) Enter DataEnter DataEnter DataEnter Data
Brake Specific Fuel Consumption (g/kWh) Enter DataEnter DataEnter DataEnter Data
CO Emissions (g/kWh) Enter DataEnter DataEnter DataEnter Data
NOx Emissions (g/kWh) Enter DataEnter DataEnter DataEnter Data
HC Emissions (g/kWh) Enter DataEnter DataEnter DataEnter Data
Smoke Opacity (%) Enter DataEnter DataEnter DataEnter Data

Experimental Protocols

Synthesis of this compound

This protocol describes the Fischer-Speier esterification of furfuryl alcohol with formic acid.

Materials:

  • Furfuryl alcohol (≥98%)

  • Formic acid (≥95%)

  • Sulfuric acid (concentrated, as catalyst)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine furfuryl alcohol and a molar excess of formic acid (e.g., 1.5 to 2 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) to the mixture while stirring.

  • Heat the reaction mixture to reflux (the temperature will depend on the specific reactant ratios, but will be below the boiling point of furfuryl alcohol, 170°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation.

Evaluation of Fuel Properties

The following protocols outline the standard tests for evaluating the properties of biofuel blends containing this compound.

1. Cetane Number Determination (ASTM D613):

  • The cetane number, a measure of the ignition quality of diesel fuel, is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[10]

  • The engine's compression ratio is adjusted to achieve a specific ignition delay for the fuel blend being tested.

  • The result is compared to reference fuels with known cetane numbers.

2. Kinematic Viscosity Measurement (ASTM D445):

  • The kinematic viscosity of the fuel blend is measured using a calibrated glass capillary viscometer.

  • The time taken for a fixed volume of the fuel to flow under gravity through the capillary is measured at a constant temperature (typically 40°C).

  • The kinematic viscosity is calculated from this time and the calibration constant of the viscometer.

3. Oxidation Stability Analysis (ASTM D2274):

  • The oxidation stability of the fuel blend is determined by aging the fuel under accelerated conditions of temperature and oxygen exposure.

  • The amount of insoluble material formed after the aging period is measured to assess the fuel's resistance to oxidation.

Engine Performance and Emissions Testing

This protocol describes a general procedure for evaluating the performance and emissions of a diesel engine operating on biofuel blends containing this compound.

Equipment:

  • Single-cylinder, four-stroke diesel engine with a dynamometer for load control.[11]

  • Fuel consumption measurement system.

  • Exhaust gas analyzer for CO, CO₂, HC, and NOx.[12]

  • Smoke meter for measuring smoke opacity.

Procedure:

  • Warm up the engine on standard diesel fuel until it reaches a stable operating temperature.

  • Record baseline performance and emission data at various engine loads (e.g., 25%, 50%, 75%, and 100% of full load) and a constant engine speed.

  • Purge the fuel system and run the engine on the first biofuel blend (e.g., 5% this compound) until the system is fully conditioned.

  • Repeat the performance and emission measurements at the same engine loads and speed as the baseline fuel.

  • Repeat steps 3 and 4 for all other biofuel blends to be tested.

  • For each test point, record engine torque, speed, fuel consumption rate, and exhaust gas concentrations (CO, CO₂, HC, NOx) and smoke opacity.

  • Calculate Brake Thermal Efficiency (BTE) and Brake Specific Fuel Consumption (BSFC) from the collected data.

Visualizations

Synthesis_Pathway Lignocellulosic Biomass Lignocellulosic Biomass Furfural Furfural Lignocellulosic Biomass->Furfural Acid Hydrolysis Furfuryl Alcohol Furfuryl Alcohol Furfural->Furfuryl Alcohol Hydrogenation This compound This compound Furfuryl Alcohol->this compound Esterification Formic Acid Formic Acid Formic Acid->this compound

Caption: Synthesis pathway of this compound from biomass.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_blending Fuel Blending cluster_testing Performance and Emission Testing Esterification Esterification Purification Purification Esterification->Purification Crude Product This compound Additive This compound Additive Purification->this compound Additive Base Fuel Base Fuel Blends (5%, 10%, 20%) Blends (5%, 10%, 20%) Base Fuel->Blends (5%, 10%, 20%) This compound Additive->Blends (5%, 10%, 20%) Engine Testing Engine Testing Blends (5%, 10%, 20%)->Engine Testing Data Analysis Data Analysis Engine Testing->Data Analysis

Caption: Experimental workflow for evaluating this compound as a biofuel additive.

Safety Precautions

  • Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.[14]

  • Hazards: Furfuryl alcohol is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[14] Formic acid is corrosive and can cause severe skin burns and eye damage. Assume this compound may have similar hazards.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained personnel in a suitably equipped facility, and a thorough risk assessment should be performed before commencing any experimental work.

References

Application Notes and Protocols: The Role of Furfuryl Formate in Maillard Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Maillard reaction, a cornerstone of food chemistry, is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. This complex cascade of reactions is responsible for the desirable color, aroma, and flavor of many cooked foods. Among the myriad of compounds generated, furan (B31954) derivatives play a significant role in the sensory profile of these products. While furan, furfural, and furfuryl alcohol are well-documented products of the Maillard reaction, the role of furfuryl formate (B1220265) has been less explored. This document provides a detailed overview of the current understanding of furfuryl formate's involvement in Maillard reaction pathways, its contribution to food aroma, and protocols for its analysis.

This compound is recognized as a flavoring agent in food and is characterized by its ethereal aroma.[1] Its presence has been noted in thermally processed foods, such as coffee, suggesting its formation during processes where the Maillard reaction is prevalent.

Postulated Role of this compound in Maillard Reaction Pathways

Direct evidence detailing the precise formation pathway of this compound within the Maillard reaction is limited in current scientific literature. However, based on the known products of the Maillard reaction, a plausible pathway can be postulated. The formation of this compound is likely a result of the esterification of furfuryl alcohol and formic acid, both of which are known to be generated during the Maillard reaction.[2][3]

Formation of Precursors:

  • Furfuryl Alcohol: Furfuryl alcohol is a well-established product of the Maillard reaction, primarily formed through the degradation of sugars.[1][4] The Amadori rearrangement products, which are key intermediates in the Maillard reaction, can undergo dehydration and cyclization to form furan derivatives, including furfural, which can be subsequently reduced to furfuryl alcohol.[1]

  • Formic Acid: Formic acid has been identified as a byproduct of sugar degradation during the Maillard reaction.[2]

Hypothesized Formation Pathway of this compound:

The acidic environment and elevated temperatures characteristic of the Maillard reaction are conducive to acid-catalyzed esterification.[3] Therefore, it is highly probable that this compound is formed via the Fischer esterification of furfuryl alcohol with formic acid.

Maillard_Pathway Reactant Reactant Intermediate Intermediate Product Product A Reducing Sugars + Amino Acids B Maillard Reaction (Initial & Intermediate Stages) A->B Heat C Sugar Degradation Products B->C D Furfural C->D Dehydration & Cyclization F Formic Acid C->F E Furfuryl Alcohol D->E Reduction G This compound E->G + Formic Acid (Esterification) Experimental_Workflow Step Step Analysis Analysis Result Result A Sample Homogenization B Addition to Headspace Vial (with NaCl and Internal Standard) A->B C HS-SPME Extraction B->C D GC-MS Analysis C->D E Data Processing and Quantification D->E F This compound Concentration E->F

References

Application Notes: Synthesis and Utility of Isotopically Labeled Furfuryl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Isotopically labeled compounds are indispensable tools in modern research, particularly within drug discovery and development.[1] The incorporation of stable isotopes, such as Deuterium (²H or D) or Carbon-13 (¹³C), into a molecule allows for its unambiguous tracking and quantification in complex biological systems.[2] Furfuryl formate (B1220265), a furan (B31954) derivative, belongs to a class of compounds that are significant structural motifs in pharmacologically active agents.[3][4] The furan ring can act as a bioisostere for phenyl groups, potentially improving metabolic stability, bioavailability, and drug-receptor interactions.[3]

The synthesis of isotopically labeled furfuryl formate provides a valuable chemical probe for a variety of applications:

  • Metabolic Studies: Labeled this compound can be used to trace the metabolic fate of furan-containing drug candidates in in vitro and in vivo studies. This is crucial for identifying metabolites, understanding metabolic pathways, and assessing potential toxicity, as some furan derivatives can be metabolized to reactive intermediates.[5]

  • Pharmacokinetic (PK) Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug is a critical part of its development.[1] Using a labeled version of a compound as an internal standard in mass spectrometry-based bioanalysis leads to highly accurate quantification in biological matrices like plasma, urine, or tissue homogenates.[6]

  • Reaction Mechanism Studies: Isotopic labeling helps elucidate chemical reaction mechanisms by identifying bond-breaking and bond-forming steps through the kinetic isotope effect (KIE).[7]

This document provides detailed protocols for the synthesis of this compound labeled with stable isotopes, either on the furfuryl moiety or the formate moiety.

Chemical Properties and Data

A summary of the key physical and chemical properties of unlabeled this compound is provided below for reference.

PropertyValueSource
Molecular Formula C₆H₆O₃[5][8][9]
Molecular Weight 126.11 g/mol [5][8][9]
CAS Number 13493-97-5[8][9][10]
Appearance Colorless to pale yellow liquid[11]
Boiling Point 170-171 °C at 760 mmHg[11]
Density ~1.135 g/mL at 25 °C (for furfuryl alcohol)
Refractive Index 1.463 - 1.469 at 20 °C[11]
Solubility Miscible with water, soluble in alcohol, ether, chloroform, benzene

Note: Some properties like density and solubility are listed for the precursor, furfuryl alcohol, as they are expected to be similar for the formate ester.

Synthesis Pathway for Isotopically Labeled this compound

The synthesis is typically achieved via a Fischer esterification reaction. An isotopically labeled alcohol is reacted with a carboxylic acid in the presence of an acid catalyst. The following diagram illustrates the synthesis using a labeled version of furfuryl alcohol.

G Synthesis of Isotopically Labeled this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A Isotopically Labeled Furfuryl Alcohol (e.g., Furfuryl-d₅-alcohol) E Isotopically Labeled This compound A->E + HCOOH B Formic Acid (HCOOH) C Acid Catalyst (e.g., H₂SO₄) C->E Catalyzes D Reflux F Water (H₂O) G start Start reagents 1. Combine Labeled Reagent, Unlabeled Reagent, and Acid Catalyst start->reagents reflux 2. Heat Mixture to Reflux (approx. 1 hour) reagents->reflux cool 3. Cool Reaction Mixture to Room Temperature reflux->cool neutralize 4. Neutralize with NaHCO₃ Solution cool->neutralize extract 5. Extract with Organic Solvent neutralize->extract wash 6. Wash with Brine extract->wash dry 7. Dry with Anhydrous Na₂SO₄ wash->dry evaporate 8. Remove Solvent via Rotary Evaporation dry->evaporate purify 9. Purify by Distillation (Optional) evaporate->purify characterize 10. Characterize Product (MS, NMR) purify->characterize end End characterize->end

References

Furfuryl Formate as a Precursor for Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of furan-based precursors, particularly highlighting the role and context of furfuryl formate (B1220265), in the synthesis of valuable pharmaceutical intermediates. While direct, large-scale applications of furfuryl formate as a starting material are not extensively documented, its close chemical relationship with furfuryl alcohol and furfural (B47365)—key bio-based platform chemicals—positions it as a relevant compound in this synthetic landscape. This compound can be considered a stable derivative or a "masked" form of furfuryl alcohol, a primary building block for several important drugs.

This guide will focus on the established synthetic routes from furfuryl alcohol and furfural to key pharmaceutical intermediates, providing quantitative data, detailed protocols, and visual workflows to support research and development in medicinal chemistry.

Synthesis of Ranitidine (B14927) Intermediate from Furfuryl Alcohol

Ranitidine (formerly marketed as Zantac) is a histamine (B1213489) H2-receptor antagonist that was widely used to treat peptic ulcer disease and gastroesophageal reflux disease. A key intermediate in its synthesis is derived from furfuryl alcohol. The synthesis involves the aminomethylation of furfuryl alcohol followed by reaction with cysteamine.

Synthesis Pathway for Ranitidine Intermediate

The synthesis begins with furfuryl alcohol, which undergoes a Mannich-type reaction with dimethylamine (B145610) and formaldehyde (B43269) (paraformaldehyde) to yield 5-(dimethylaminomethyl)furfuryl alcohol.[1] This intermediate is then reacted with a thiol to introduce the side chain necessary for the final ranitidine structure.[1] A highly efficient synthesis of ranitidine has also been demonstrated starting from 5-(chloromethyl)furfural, achieving a 68% overall isolated yield in four steps.[2]

G Furfuryl_Alcohol Furfuryl Alcohol Intermediate_1 5-(Dimethylaminomethyl)furfuryl alcohol Furfuryl_Alcohol->Intermediate_1 Mannich Reaction Dimethylamine_Paraform Dimethylamine, Paraformaldehyde Intermediate_2 5-(((2-aminoethyl)thio)methyl)-N,N-dimethylfuran-2-yl)methanamine Intermediate_1->Intermediate_2 Thiol Addition Cysteamine Cysteamine HCl Ranitidine Ranitidine Intermediate_2->Ranitidine Final_Step N-methyl-1-methylthio-2-nitroethenamine

Caption: Synthesis Pathway of Ranitidine from Furfuryl Alcohol
Quantitative Data for Ranitidine Synthesis Steps

StepStarting MaterialReagentsProductYield (%)Reference
1. Thioether formation5-(Chloromethyl)furfural (CMF)N-acetylcysteamine, NaH, THF5-[[(2-Acetamidoethyl)thio]methyl]furfural91[3]
2. Reductive Amination5-[[(2-Acetamidoethyl)thio]methyl]furfuralMe₂NH, NaBH₄, MeOHN-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]acetamide90[3]
3. DeacetylationProduct from Step 22 M KOH5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine94[3]
4. Final CondensationProduct from Step 31-Methylthio-1-methylamino-2-nitroethyleneRanitidine88[3]
Experimental Protocol: Synthesis of Ranitidine from a Furan (B31954) Precursor[4]

Step 1: Synthesis of 5-[[(2-Acetamidoethyl)thio]methyl]furfural

  • To a solution of N-acetylcysteamine (3.40 mmol) in dry THF (20 mL) under argon, add sodium hydride (95%, 4.08 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of 5-(chloromethyl)furfural (3.40 mmol) in dry THF (10 mL) dropwise over 10 minutes.

  • Stir the resulting light yellow solution overnight at room temperature.

  • Evaporate the solvent and add saturated brine (50 mL).

  • Extract the mixture with CH₂Cl₂ (2 x 50 mL).

  • Combine the organic layers, wash with saturated brine (100 mL), and dry over Na₂SO₄.

  • Evaporate the solvent to yield the product as a yellow liquid (91% yield).

(Subsequent steps for the complete synthesis of Ranitidine can be followed from the cited literature)

Synthesis of 2-Furoic Acid from Furfural

2-Furoic acid is a versatile intermediate used in the synthesis of pharmaceuticals, agrochemicals, and as a preservative.[4] The traditional industrial method for its preparation is the Cannizzaro reaction of furfural, which disproportionates in the presence of a strong base to yield both 2-furoic acid and furfuryl alcohol.[5]

Synthesis Pathway for 2-Furoic Acid

G Furfural_1 Furfural (2 eq) Furoic_Acid 2-Furoic Acid (Sodium Salt) Furfural_1->Furoic_Acid Cannizzaro Reaction (Oxidation) Furfuryl_Alcohol Furfuryl Alcohol Furfural_1->Furfuryl_Alcohol Cannizzaro Reaction (Reduction) NaOH NaOH (aq) Final_Product 2-Furoic Acid Furoic_Acid->Final_Product Acidification H₂SO₄

Caption: Cannizzaro Reaction for 2-Furoic Acid Synthesis
Quantitative Data for 2-Furoic Acid Synthesis

MethodCatalyst/ReagentsSubstrateProductYield (%)Reference
Cannizzaro ReactionNaOHFurfural2-Furoic Acid60-63[6]
Catalytic OxidationAu/HT (Gold on Hydrotalcite)Furfural2-Furoic Acid95[7]
Catalytic OxidationAuPd/Mg(OH)₂Furfural2-Furoic Acid>99[5]
Experimental Protocol: Cannizzaro Reaction of Furfural[6][7]

Materials:

  • Furfural (1 kg, 10.2 moles)

  • 33.3% Sodium hydroxide (B78521) solution (825 g)

  • 40% Sulfuric acid

  • Decolorizing carbon

  • 4-L reaction vessel with mechanical stirrer and ice bath

Procedure:

  • Place 1 kg of furfural into the 4-L vessel and cool to 5-8 °C using an ice bath.

  • With stirring, slowly add 825 g of 33.3% sodium hydroxide solution, ensuring the reaction temperature does not exceed 20 °C. The addition should take 20-25 minutes.

  • Continue stirring for one hour after the addition is complete. Sodium 2-furancarboxylate will precipitate.

  • Allow the mixture to warm to room temperature and add approximately 325 mL of water to dissolve the precipitate.

  • (Optional) The furfuryl alcohol co-product can be extracted at this stage using ether.

  • Acidify the remaining aqueous solution to Congo red paper with approximately 400 mL of 40% sulfuric acid.

  • Cool the acidified solution to crystallize the 2-furoic acid. Filter the crude acid with suction.

  • For purification, dissolve the crude acid in 2300 mL of boiling water with ~60 g of decolorizing carbon. Boil for 45 minutes.

  • Filter the hot solution and cool to 16-20 °C with stirring to crystallize the purified 2-furoic acid.

  • Filter the purified product by suction. The expected yield is 360-380 g (60-63%).

Synthesis of Furfurylamine from Furfural

Furfurylamine is an important intermediate for pharmaceuticals, including the diuretic Furosemide and the parasympathomimetic drug furtrethonium.[8] It is typically synthesized via the reductive amination of furfural.

Synthesis Pathway for Furfurylamine

G Furfural Furfural Furfurylamine Furfurylamine Furfural->Furfurylamine Reductive Amination Ammonia Ammonia (NH₃) Hydrogen H₂, Catalyst

Caption: Reductive Amination of Furfural to Furfurylamine
Quantitative Data for Furfurylamine Synthesis

MethodCatalystHydrogen SourceTemperature (°C)Yield (%)Reference
Reductive AminationRANEY® NiNH₃ (no H₂)12078.8
One-Pot from OximeZn/NH₄Cl-60High[9]
Catalytic HydrogenationNickelH₂50 - 110Excellent[10]
Experimental Protocol: One-Pot Synthesis of Furfurylamine from Furfural[11]

Step 1: Formation of Furfuryloxime (in-situ)

  • Mix furfural (120.72 mmol) and hydroxylammonium chloride (144.86 mmol) in 20 mL of water.

  • Add a solution of sodium carbonate (72.43 mmol) in 30 mL of water dropwise.

  • Stir at room temperature for 3 hours to form the oxime intermediate.

Step 2: Reduction to Furfurylamine

  • Heat the resulting solution from Step 1 to 60°C.

  • Add 33 mL of H₂O, zinc dust (845.04 mmol), NH₄Cl (603.6 mmol), and ZnCl₂ (12.07 mmol).

  • Stir the mixture for 15 minutes.

  • After cooling and filtration, the aqueous solution contains furfurylamine, which can be isolated by extraction.

Synthesis of 5-Nitrofurfural for Nitrofuran Pharmaceuticals

5-Nitrofurfural is a crucial building block for a class of antimicrobial drugs known as nitrofurans, which includes Nifuroxazide, Nitrofurantoin, and Nitrofural.[11][12] The synthesis involves the nitration of furfural, a reaction that requires careful control due to the sensitivity of the furan ring.[11]

Synthesis Pathway for 5-Nitrofurfural and its Application

G Furfural Furfural Nitrofurfural 5-Nitrofurfural Furfural->Nitrofurfural Nitration Acetyl_Nitrate Acetyl Nitrate (B79036) (in-situ from Ac₂O, HNO₃) Drug_1 Nifuroxazide Nitrofurfural->Drug_1 Drug_2 Nitrofurantoin Nitrofurfural->Drug_2 Drug_3 Nitrofural Nitrofurfural->Drug_3

Caption: Synthesis of 5-Nitrofurfural and its use in Nitrofuran Drugs
Quantitative Data for 5-Nitrofurfural Synthesis

MethodReagentsConditionsProductYield (%)Reference
Continuous Flow NitrationFurfural, Acetic Anhydride (B1165640), HNO₃, H₂SO₄ (cat.)15 °C, Residence time < 2 min5-Nitrofurfural80-85[11]
Experimental Protocol: Continuous Flow Synthesis of 5-Nitrofurfural[13]

This protocol is a conceptual summary of a continuous flow process and requires specialized equipment.

  • Stream 1: A solution of nitric acid (>90%) containing a catalytic amount of sulfuric acid (e.g., 3 mol%) is prepared.

  • Stream 2: Neat acetic anhydride (7 equivalents) is used.

  • Stream 3: Neat furfural (1 equivalent) is used.

  • The streams are pumped and mixed in a microreactor system. Acetyl nitrate is generated in-situ.

  • The reaction is maintained at a controlled temperature (e.g., 15 °C) for a short residence time (e.g., < 2 minutes).

  • The output stream is subjected to a deacylation step, typically by quenching with a base, to yield 5-nitrofurfural.

  • The product is then isolated through extraction and purification procedures.

Summary of Spectroscopic Data for Key Furan Derivatives

CompoundFormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (ppm, typical)Key IR Absorptions (cm⁻¹)Reference
This compoundC₆H₆O₃126.118.1 (s, 1H, -CHO), 7.5 (m, 1H, furan), 6.4 (m, 2H, furan), 5.2 (s, 2H, -CH₂-)~1720 (C=O, ester), ~1180 (C-O-C)[13][14]
Furfuryl AlcoholC₅H₆O₂98.107.4 (m, 1H), 6.3 (m, 1H), 6.2 (m, 1H), 4.5 (s, 2H, -CH₂-), OH signal varies~3350 (O-H), ~1010 (C-O)[15]
2-Furoic AcidC₅H₄O₃112.0810-12 (br s, 1H, -COOH), 7.6 (d, 1H), 7.2 (d, 1H), 6.5 (dd, 1H)~3000 (O-H, broad), ~1680 (C=O, acid)[16]
FurfurylamineC₅H₇NO97.127.3 (m, 1H), 6.2 (m, 1H), 6.1 (m, 1H), 3.7 (s, 2H, -CH₂-), 1.5 (br s, 2H, -NH₂)~3300 (N-H)[8]
5-NitrofurfuralC₅H₃NO₄141.089.7 (s, 1H, -CHO), 7.7 (d, 1H), 7.4 (d, 1H)~1700 (C=O, aldehyde), ~1530 & ~1350 (NO₂)[11]

References

Application of Furfuryl Formate in Sustainable Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furfuryl formate (B1220265), a bio-derivable ester of furfuryl alcohol and formic acid, represents an intriguing yet underexplored molecule in the field of sustainable materials science. While its precursors, furfural (B47365) and furfuryl alcohol, are well-established platform chemicals for the synthesis of a variety of bio-based polymers and resins, the direct application of furfuryl formate in material applications is not yet prevalent in scientific literature. This document provides a comprehensive overview of the synthesis of this compound from renewable feedstocks, outlines its physicochemical properties, and explores its potential, albeit currently theoretical, applications in the development of sustainable materials. Detailed experimental protocols for the synthesis of this compound and a hypothetical polymerization procedure are provided to encourage further research and exploration into its use as a novel bio-based monomer or green solvent.

Introduction to Furan-Based Sustainable Materials

The increasing demand for sustainable alternatives to petroleum-based plastics and materials has propelled research into renewable chemical feedstocks.[1] Furan (B31954) derivatives, sourced from the dehydration of C5 sugars found in lignocellulosic biomass, are a key class of bio-based platform chemicals.[2][3] Furfural, produced from the hydrolysis of pentosan-rich agricultural residues like corncobs and sugarcane bagasse, is a primary building block.[4] Catalytic hydrogenation of furfural yields furfuryl alcohol, another versatile monomer.[5][6]

These furanic compounds are utilized in the synthesis of a range of materials:

  • Furan Resins (Poly(furfuryl alcohol)): Acid-catalyzed polymerization of furfuryl alcohol produces cross-linked thermosetting resins with excellent thermal stability, chemical resistance, and low flammability.[7][8] These resins find applications as binders in foundry sand cores, composites, and adhesives.[7]

  • Bioplastics: Furan derivatives like 2,5-furandicarboxylic acid (FDCA), which can be synthesized from furfural, are used to produce polyesters such as polyethylene (B3416737) furanoate (PEF).[1] PEF is a promising bio-based alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET).[1]

  • Green Solvents: Derivatives of furfural, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are being investigated as sustainable alternatives to conventional organic solvents.[9][10]

While the chemistry of furfural and furfuryl alcohol is well-established, the potential of their esters, such as this compound, in materials science remains largely untapped.

This compound: Synthesis and Properties

This compound (C₆H₆O₃) is the ester of furfuryl alcohol and formic acid.[11] Both precursors can be derived from renewable resources, making this compound a fully bio-based molecule.[6]

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of furfuryl alcohol with formic acid. This reaction is typically catalyzed by an acid.

A logical workflow for the production of this compound from biomass is depicted below.

Furfuryl_Formate_Synthesis_Workflow Biomass Lignocellulosic Biomass Hemicellulose Hemicellulose (Pentosan-rich) Biomass->Hemicellulose Hydrolysis Furfural Furfural Hemicellulose->Furfural Acid-catalyzed dehydration Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol Catalytic hydrogenation Furfuryl_Formate This compound Furfuryl_Alcohol->Furfuryl_Formate Esterification Formic_Acid Formic Acid (Biorefinery by-product) Formic_Acid->Furfuryl_Formate

Caption: Sustainable synthesis pathway for this compound from biomass.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 13493-97-5[12]
Molecular Formula C₆H₆O₃[12]
Molecular Weight 126.11 g/mol [11]
Appearance Colorless to pale yellow liquid[11]
Boiling Point 166.3 °C @ 760 Torr
Density 1.1830 g/cm³ @ 0 °C
Solubility Practically insoluble in water[11]

Application Notes

Currently, the primary documented application of this compound is as a flavoring agent in the food industry.[11] There is a notable absence of published research on its direct use in the synthesis of sustainable materials. However, based on its chemical structure, several potential applications can be hypothesized, providing a roadmap for future research.

Potential as a Bio-Based Monomer

The furan ring and the formate group in this compound offer potential reactive sites for polymerization.

  • Analogy to Furfuryl Alcohol: The furan ring in this compound could potentially undergo acid-catalyzed ring-opening and polymerization, similar to furfuryl alcohol. The presence of the ester group might influence the polymerization kinetics and the properties of the resulting polymer, potentially leading to materials with different thermal and mechanical characteristics compared to traditional furan resins.

  • Polyester (B1180765) Synthesis: While less conventional, the formate group could potentially participate in transesterification reactions under specific catalytic conditions, allowing for the incorporation of the furfuryl moiety into polyester backbones.

Potential as a Green Solvent

The properties of this compound suggest its potential as a bio-based solvent. Its boiling point and polarity (inferred from its structure) could make it a suitable medium for certain chemical reactions or as a replacement for conventional solvents in formulations for coatings, adhesives, or cleaning agents. Further research into its solvency power for a range of solutes and its environmental and toxicological profile is necessary to validate this application.

Potential as a Plasticizer

Esters are commonly used as plasticizers for polymers like polyvinyl chloride (PVC). This compound, being a bio-based ester, could be investigated as a sustainable plasticizer. Its compatibility with various polymer matrices and its effect on their mechanical properties would need to be systematically evaluated.

The logical relationship for exploring these potential applications is outlined in the following diagram.

Potential_Applications_Logic cluster_synthesis Synthesis & Characterization cluster_applications Potential Applications cluster_materials Resulting Sustainable Materials Furfuryl_Formate This compound Monomer Bio-based Monomer Furfuryl_Formate->Monomer Polymerization Studies Solvent Green Solvent Furfuryl_Formate->Solvent Solvency & Toxicity Studies Plasticizer Sustainable Plasticizer Furfuryl_Formate->Plasticizer Compatibility & Mechanical Studies Polymers Novel Furanic Polymers Monomer->Polymers Formulations Bio-based Formulations (Coatings, Adhesives) Solvent->Formulations Plastics Plasticized Bioplastics Plasticizer->Plastics

Caption: Logical workflow for investigating potential applications of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from furfuryl alcohol and formic acid using an acid catalyst.

Materials:

  • Furfuryl alcohol (≥98%)

  • Formic acid (≥95%)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Deionized water

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In the 250 mL round-bottom flask, combine furfuryl alcohol (0.5 mol), formic acid (0.6 mol), and a magnetic stir bar.

  • Slowly add concentrated sulfuric acid (1 mL) to the mixture while stirring.

  • Attach the reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 3 hours.

  • After reflux, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to the 500 mL separatory funnel and add 100 mL of diethyl ether and 100 mL of deionized water. Shake gently and allow the layers to separate.

  • Drain the aqueous layer and wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid), and finally with 50 mL of deionized water.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.

  • Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by vacuum distillation.

Characterization: The identity and purity of the synthesized this compound can be confirmed using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Protocol 2: Hypothetical Acid-Catalyzed Polymerization of this compound

Objective: To investigate the potential for this compound to undergo acid-catalyzed polymerization. (Note: This is a theoretical protocol and requires experimental validation).

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle with magnetic stirrer and temperature control

  • Viscometer (for monitoring reaction progress)

Procedure:

  • Place this compound (0.2 mol) into the three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. If using a solvent, add toluene at this stage.

  • Heat the flask to 80 °C under a nitrogen atmosphere with stirring.

  • Add maleic anhydride (2 mol% with respect to this compound) to initiate the polymerization.

  • Monitor the reaction progress by observing changes in viscosity and color. Samples can be taken periodically for analysis.

  • Continue the reaction until the desired viscosity is reached or for a predetermined time (e.g., 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • If a solid polymer is formed, it can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) for thermal transitions, and Thermogravimetric Analysis (TGA) for thermal stability. FTIR and NMR spectroscopy can be used to elucidate the polymer structure.

Conclusion

This compound is a fully bio-based molecule with unrealized potential in sustainable materials science. While its precursors have been extensively studied and commercialized, this compound remains a frontier for research. The proposed applications as a monomer, green solvent, or plasticizer are based on sound chemical principles but require rigorous experimental validation. The provided protocols for its synthesis and hypothetical polymerization serve as a starting point for researchers to explore the capabilities of this promising furan derivative and potentially unlock a new class of sustainable materials.

References

Troubleshooting & Optimization

Optimizing yield and purity in furfuryl formate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Furfuryl Formate (B1220265) Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals engaged in the synthesis of furfuryl formate. The information is presented in a question-and-answer format to directly address common challenges in optimizing reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The synthesis of this compound is typically achieved through the esterification of furfuryl alcohol. A well-documented method involves the reaction of furfuryl alcohol with acetyl formate in the presence of sodium formate.[1] The acetyl formate acts as a formylating agent in this process.

Q2: What are the primary challenges encountered during this compound synthesis?

Researchers may face several challenges, including:

  • Low Yield: Often caused by incomplete reactions or the prevalence of side reactions.

  • Low Purity: The final product can be contaminated with unreacted starting materials or byproducts.[1]

  • Side Reactions: Furfuryl alcohol is prone to resinification (polymerization) under acidic conditions or at elevated temperatures, which is a major cause of yield loss and purification difficulties.[2]

  • Purification Difficulties: The boiling point of this compound may be close to that of impurities like unreacted furfuryl alcohol, complicating purification by distillation.[1]

Troubleshooting Guide

Issue 1: Low Product Yield

Q: My this compound yield is significantly lower than expected. What are the possible causes and solutions?

A: Low yield is a common issue that can be traced back to several factors related to reaction conditions and side reactions.

Possible Causes and Solutions

CauseRecommended Solution
Incomplete Reaction Extend Reaction Time/Increase Temperature: The reaction may require more time or higher temperatures for completion. For the acetyl formate method, heating at 60°C for several hours is recommended.[1] Monitor the reaction progress using techniques like TLC or GC to determine the optimal duration.
Side Reactions (Resinification) Control Temperature: Avoid excessive temperatures, as furfuryl alcohol can polymerize. The reaction flask can be cooled, for instance with tap water, during exothermic additions of reagents.[1] Control pH: Furfuryl alcohol is sensitive to acid-catalyzed polymerization.[3] Ensure the reaction medium does not become strongly acidic.
Reagent Degradation Use Fresh Reagents: Acetyl formate can be unstable. It is best prepared fresh by reacting formic acid and acetic anhydride.[1] Ensure furfuryl alcohol is distilled and pure before use to remove any acidic impurities that could catalyze side reactions.
Issue 2: Product Purity Concerns

Q: After synthesis, my this compound is impure. How can I identify and remove contaminants?

A: Impurities typically include unreacted furfuryl alcohol, residual acids, and byproducts from side reactions. A multi-step purification process is often necessary.

Common Impurities and Purification Strategies

ImpurityIdentification MethodRecommended Purification Protocol
Unreacted Furfuryl Alcohol GC-MS, ¹H NMRFractional Distillation: Careful distillation under reduced pressure is the primary method for separation.[1] However, complete removal can be difficult due to close boiling points.
Formic Acid / Acetic Acid pH measurement, ¹H NMRAqueous Wash: Wash the crude ester layer with a saturated aqueous sodium bicarbonate solution to neutralize and remove residual acids. This is a critical step before distillation.[1]
Polymeric Byproducts (Resins) Visual (dark, viscous material), ¹H NMR (broad signals)Filtration/Distillation: Resins are non-volatile and can be separated during vacuum distillation. If significant solids are present, filtration prior to workup may be beneficial.

Below is a troubleshooting workflow to address issues of low yield and purity.

G start Problem Encountered low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity check_reaction Incomplete Reaction? low_yield->check_reaction check_side_reactions Evidence of Side Reactions (e.g., Resinification)? low_yield->check_side_reactions check_impurities Identify Impurities (NMR, GC-MS) low_purity->check_impurities check_reaction->check_side_reactions No sol_time_temp Optimize Reaction Time & Temperature check_reaction->sol_time_temp Yes sol_control_temp Improve Temperature Control check_side_reactions->sol_control_temp Yes unreacted_sm Unreacted Starting Materials? check_impurities->unreacted_sm acid_residue Acidic Residue? check_impurities->acid_residue sol_distill Improve Fractional Distillation unreacted_sm->sol_distill Yes sol_wash Perform Bicarbonate Wash Before Distillation acid_residue->sol_wash Yes

Caption: Troubleshooting decision tree for this compound synthesis.

Experimental Protocols & Data

Protocol: Synthesis of this compound via Acetyl Formate

This protocol is adapted from the method described by Gilman and Burtner.[1] It details the synthesis from furfuryl alcohol.

The overall reaction pathway and a significant side reaction are illustrated below.

G cluster_main Main Reaction Pathway cluster_side Side Reaction FA Furfuryl Alcohol FF This compound FA->FF + HCOOH source AF Acetyl Formate AA Acetic Acid FA2 Furfuryl Alcohol Resin Resin / Polymer FA2->Resin Acid / Heat

Caption: Reaction scheme for this compound synthesis and side reaction.

1. Reagent Preparation (Acetyl Formate)

  • Combine three moles of formic acid with four moles of acetic anhydride.

  • The mixture should be refluxed for two hours.

  • Distill the resulting acetyl formate, collecting the fraction that boils between 134-138°C.

2. Esterification Reaction

  • In a flask equipped with a mercury-seal stirrer, create a mixture of 2.5 moles of furfuryl alcohol and 0.75 moles of sodium formate.

  • While cooling the flask with tap water, add 3.4 moles of freshly prepared acetyl formate dropwise.

  • After the addition is complete, immerse the flask in a water bath at 60°C for five hours. Maintain continuous stirring throughout the addition and heating phases.

3. Product Isolation and Purification

  • Add water to the reaction mixture to separate the product; this compound is nearly insoluble in water.

  • Withdraw the ester layer and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the ester layer again and dry it over anhydrous sodium sulfate.

  • Purify the final product by performing multiple distillations at reduced pressure (e.g., 16 mm Hg) using a Widmer column. A 44% yield has been reported using this method.[1]

A general workflow for this synthesis is provided below.

G start Start reactants Combine Furfuryl Alcohol & Sodium Formate start->reactants addition Add Acetyl Formate (with cooling) reactants->addition reaction Heat Reaction Mixture (e.g., 60°C for 5h) addition->reaction workup Quench with Water & Separate Layers reaction->workup wash Wash Organic Layer (aq. NaHCO3) workup->wash dry Dry over Na2SO4 wash->dry purify Purify by Vacuum Distillation dry->purify product Pure this compound purify->product

Caption: General experimental workflow for this compound synthesis.

Summary of Reaction Conditions

The following table summarizes the key parameters from the protocol described above.

ParameterValue / ConditionPurposeReference
Reactants Furfuryl Alcohol, Acetyl Formate, Sodium FormateEsterification[1]
Temperature Cooled during addition, then 60°CControl exotherm, then drive reaction to completion[1]
Reaction Time 5 hoursEnsure complete conversion[1]
Workup Water addition, NaHCO₃ washProduct separation, acid neutralization[1]
Purification Vacuum Distillation (16 mm Hg)Isolate pure product[1]
Reported Yield 44%Benchmark for success[1]

References

Byproducts and side reactions in furfuryl alcohol formylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formylation of furfuryl alcohol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of furfuryl alcohol formylation?

The expected primary product is 5-(hydroxymethyl)furan-2-carbaldehyde. The formylation occurs at the electron-rich C5 position of the furan (B31954) ring.

Q2: Which formylation method is most common for furfuryl alcohol?

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heteroaromatic compounds like furan and its derivatives.[1][2] It typically utilizes a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][4]

Q3: What are the main challenges and side reactions in furfuryl alcohol formylation?

The primary challenges stem from the two reactive functional groups in furfuryl alcohol: the furan ring and the hydroxymethyl group. Key side reactions include:

  • Polymerization/Resinification: Furfuryl alcohol is highly susceptible to acid-catalyzed polymerization, leading to the formation of black, insoluble resins or "humin."[5][6] The acidic nature of the Vilsmeier reagent can promote this side reaction.

  • Reactions at the Hydroxymethyl Group: The hydroxymethyl group can undergo side reactions such as chlorination when using reagents like POCl₃, or esterification (formation of a formate (B1220265) ester).[4]

  • Formation of Ethers: Under acidic conditions, self-condensation of two furfuryl alcohol molecules can lead to the formation of difurfuryl ether.[7]

Q4: Why is my reaction mixture turning dark brown or black?

A dark brown or black coloration is a strong indicator of polymerization or resinification of the furfuryl alcohol starting material or product.[5] This is a common issue, especially if the reaction temperature is too high or if there is moisture contamination.

Q5: How can I monitor the progress of my formylation reaction?

Thin-layer chromatography (TLC) is a standard method for monitoring the consumption of the furfuryl alcohol starting material and the appearance of the more polar aldehyde product.[8] Gas chromatography (GC) can also be used for quantitative analysis of the reaction mixture.[9]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Possible Causes & Solutions

Possible Cause Solution Citation
Moisture Contamination The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is flame- or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity, freshly opened or distilled reagents (DMF and POCl₃).[3][8]
Reagent Quality Old or improperly stored DMF can contain dimethylamine, and POCl₃ can degrade. These impurities can lead to side reactions and lower yields. Use fresh, high-purity reagents.[8][10]
Incorrect Stoichiometry An incorrect ratio of reagents can lead to incomplete reaction or an increase in byproducts. Carefully control the stoichiometry, typically using a slight excess of the Vilsmeier reagent.[4]
Low Substrate Reactivity While furfuryl alcohol is activated, other substituents on the ring could decrease reactivity. A moderate and careful increase in temperature (e.g., from 0°C to 40-60°C) might be necessary, but this also increases the risk of polymerization.[4]
Inefficient Work-up The intermediate iminium salt must be completely hydrolyzed to the aldehyde product during the aqueous work-up. Ensure vigorous stirring for an adequate duration (e.g., 30 minutes) after quenching the reaction with an ice-cold basic solution (like NaHCO₃ or sodium acetate).[4][8]

dot graph "troubleshooting_low_yield" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853", fontcolor="#202124"];

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start -> check_moisture; start -> check_reagents; start -> check_temp; start -> check_workup; check_moisture -> solution_moisture; check_reagents -> solution_reagents; check_temp -> solution_temp; check_workup -> solution_workup; } Caption: Troubleshooting workflow for low product yield.

Issue 2: Significant Formation of Dark Polymeric Byproducts

Possible Causes & Solutions

Possible Cause Solution Citation
High Reaction Temperature Elevated temperatures significantly accelerate the acid-catalyzed polymerization of furfuryl alcohol.[11]
Action: Maintain a low temperature (0°C to room temperature) during the addition of reagents and throughout the reaction. The Vilsmeier-Haack reaction can be exothermic, so efficient cooling is crucial.[12]
Prolonged Reaction Time Leaving the reaction for too long, even at a moderate temperature, can promote the slow formation of polymers.[4]
Action: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[8]
Use of a Protecting Group The reactive hydroxymethyl group can contribute to instability. Protecting it as a silyl (B83357) ether (e.g., TBDMS) or another stable ether before formylation can prevent side reactions at this site and may improve overall stability. The protecting group can be removed after formylation.[13]

dot graph "polymerization_prevention" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853", fontcolor="#202124"];

start [label="Problem: High Polymer Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; temp_control [label="Is the temperature too high?"]; reaction_time [label="Is the reaction time too long?"]; protecting_group [label="Is the -CH2OH group unprotected?"];

solution_temp [label="Solution: Maintain low temperature (0°C)\nwith an ice bath.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; solution_time [label="Solution: Monitor via TLC and quench\n apon completion.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; solution_pg [label="Solution: Consider protecting the alcohol\nas a silyl ether before formylation.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

start -> temp_control; start -> reaction_time; start -> protecting_group; temp_control -> solution_temp; reaction_time -> solution_time; protecting_group -> solution_pg; } Caption: Strategies to prevent polymer formation.

Issue 3: Formation of Chlorinated or Other Side Products from the Hydroxymethyl Group

Possible Causes & Solutions

Possible Cause Solution Citation
Reaction with POCl₃ The hydroxymethyl group can react with excess phosphorus oxychloride to form a chlorinated byproduct (5-(chloromethyl)furan-2-carbaldehyde).[2]
Action 1: Use alternative Vilsmeier reagents generated with oxalyl chloride or thionyl chloride, which may be less prone to this side reaction.[4]
Action 2: Use a protecting group for the alcohol functionality prior to the formylation step. Silyl ethers are generally stable to Vilsmeier-Haack conditions.[13][14]
Esterification Reaction with formic acid (a potential impurity or byproduct) or transesterification with DMF can lead to the formation of 5-(formyloxymethyl)furan-2-carbaldehyde.
Action: Ensure high purity of reagents. If this byproduct is consistently observed, protecting the alcohol group is the most effective solution.[8]

Experimental Protocol: Vilsmeier-Haack Formylation of Furfuryl Alcohol

This protocol is a general guideline adapted from standard procedures for furan derivatives and should be optimized for specific laboratory conditions.[4][8]

Materials:

  • Furfuryl alcohol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution or Sodium acetate (B1210297) solution

  • Ice, Water

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and an inert gas inlet, place anhydrous DMF (1.5 eq.) in anhydrous DCM.

    • Cool the flask to 0°C in an ice bath.

    • Slowly add POCl₃ (1.2 eq.) dropwise to the stirred DMF solution. Maintain the temperature at 0°C.

    • Stir the resulting mixture at 0°C for 30-60 minutes. A white precipitate of the Vilsmeier reagent may form.

  • Formylation:

    • Dissolve furfuryl alcohol (1.0 eq.) in anhydrous DCM.

    • Add the furfuryl alcohol solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30-60 minutes.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC until the furfuryl alcohol spot is consumed.

  • Work-up:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a stirred solution of saturated NaHCO₃ or sodium acetate (3.0 eq). Caution: This quench is exothermic.

    • Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the iminium salt intermediate.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 5-(hydroxymethyl)furan-2-carbaldehyde.

dot graph "experimental_workflow" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124"];

subgraph "cluster_prep" { label = "Preparation"; style = "rounded,filled"; bgcolor = "#FFFFFF"; color = "#5F6368"; reagent_prep [label="1. Vilsmeier Reagent Formation\n(DMF + POCl3 @ 0°C)"]; }

subgraph "cluster_reaction" { label = "Reaction"; style = "rounded,filled"; bgcolor = "#FFFFFF"; color = "#5F6368"; formylation [label="2. Add Furfuryl Alcohol\n(0°C to RT)"]; monitoring [label="3. Monitor by TLC"]; }

subgraph "cluster_workup" { label = "Work-up & Purification"; style = "rounded,filled"; bgcolor = "#FFFFFF"; color = "#5F6368"; quench [label="4. Quench with Ice/Base"]; extract [label="5. Extract with DCM"]; purify [label="6. Purify via Chromatography"]; }

product [label="Product:\n5-(hydroxymethyl)furan-2-carbaldehyde", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

reagent_prep -> formylation; formylation -> monitoring; monitoring -> quench; quench -> extract; extract -> purify; purify -> product; } Caption: General experimental workflow for formylation.

References

Purification techniques for furfuryl formate from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Furfuryl Formate (B1220265)

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of furfuryl formate from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical this compound synthesis?

A1: Common impurities depend on the synthetic route but generally include unreacted starting materials like furfuryl alcohol and the formylating agent (e.g., formic acid, acetyl formate).[1] Side products can also be present, such as polymers and resinous materials (humins) formed by the degradation of the furan (B31954) ring, especially under acidic conditions or at elevated temperatures.[2][3] Residual solvents used in the reaction or workup are also potential contaminants.

Q2: My crude product is a dark, viscous oil. What is the best initial purification step?

A2: An initial aqueous workup is the recommended first step. This compound is nearly insoluble in water, allowing for the removal of water-soluble impurities.[1][4] Start by washing the crude mixture with water, followed by a wash with a weak base like a saturated sodium bicarbonate solution to neutralize any acidic catalysts or byproducts such as formic acid.[1] After the washes, the organic layer should be dried over an anhydrous salt like sodium sulfate (B86663) before proceeding to more rigorous purification methods like distillation or chromatography.[1]

Q3: How can I effectively remove unreacted furfuryl alcohol?

A3: Unreacted furfuryl alcohol can be removed by several methods. Careful fractional vacuum distillation is often effective due to the difference in boiling points between furfuryl alcohol and this compound. Additionally, flash column chromatography on silica (B1680970) gel can provide excellent separation.

Q4: My purified this compound is discolored (yellow to brown). What causes this and can it be fixed?

A4: Discoloration in furan derivatives is often due to thermal decomposition or oxidation, leading to the formation of polymeric impurities.[3] To minimize this, always use vacuum distillation to keep the boiling temperature low.[3] It is highly recommended to keep heating bath temperatures below 130°C.[3] Storing the compound under an inert atmosphere (nitrogen or argon) and protecting it from light can prevent oxidative degradation.[3] If your product is already discolored, redistillation or passing it through a short plug of silica or activated carbon may improve the color.

Q5: What are the recommended storage conditions for purified this compound?

A5: this compound, like many furan derivatives, can be sensitive to heat, light, and acid.[2] For long-term stability, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and kept in a cool, dark place such as a refrigerator.

Troubleshooting Guides

Problem 1: A black, tar-like residue is forming in my distillation flask, and my yield is very low.

  • Possible Cause: This residue is likely "humins," which are insoluble polymers formed from the degradation of the furan ring.[3] This process is accelerated by high temperatures and the presence of acidic impurities.[2][3]

  • Solution:

    • Neutralize Acids: Before distillation, ensure all acidic components have been removed by washing the crude product with a base like sodium bicarbonate solution.[1]

    • Use High Vacuum: Lower the pressure during distillation as much as possible to reduce the required pot temperature. A pressure of 16 mm Hg or lower is recommended.[1]

    • Avoid Overheating: Use a temperature-controlled oil bath for even heating and keep the temperature at the minimum required for a steady distillation rate.[3]

Problem 2: My product is still impure after a simple distillation.

  • Possible Cause: Impurities may have boiling points very close to that of this compound, or they may form an azeotrope.

  • Solution:

    • Fractional Distillation: Employ a fractional distillation column, such as a Vigreux or a packed Widmer column, to increase the separation efficiency (number of theoretical plates).[1][3]

    • Column Chromatography: If fractional distillation is insufficient, column chromatography is an excellent alternative for separating closely related compounds.[5] A gradient of ethyl acetate (B1210297) in hexanes on a silica gel column is a good starting point.

Problem 3: During column chromatography, my compound is streaking or not eluting from the silica gel column.

  • Possible Cause: Furfuryl alcohol and its derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition or strong, irreversible adsorption on the column.[2][6]

  • Solution:

    • Deactivate Silica Gel: Pre-treat the silica gel by preparing the slurry in the eluent containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine (B128534). This will neutralize the acidic sites on the silica surface.[6]

    • Use Alumina: Consider using a less acidic stationary phase, such as neutral or basic alumina, as an alternative to silica gel.[2]

Problem 4: An emulsion formed during the aqueous workup that won't separate.

  • Possible Cause: Emulsions can form when organic and aqueous layers have similar densities or when surfactants or polymeric materials are present.

  • Solution:

    • Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion.[2]

    • Filter: If brine is ineffective, try filtering the entire mixture through a pad of Celite or glass wool to disrupt the emulsion.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₆O₃[7][8]
Molecular Weight 126.11 g/mol [4][7][8]
Appearance Colorless to pale yellow liquid[4][9]
Boiling Point 166.3 °C @ 760 Torr[10]
66.2-66.5 °C @ 16 Torr[11]
Density 1.183 g/cm³ @ 0 °C[10]
Refractive Index 1.463 - 1.469 @ 20 °C[9][11]
Solubility Practically insoluble in water; Soluble in ethanol[4][11]

Table 2: Comparison of Primary Purification Techniques

TechniqueTypical PurityAdvantagesDisadvantages
Fractional Vacuum Distillation >98%Scalable, effective for removing non-volatile impurities and compounds with significantly different boiling points.Risk of thermal degradation if overheated; may not separate compounds with close boiling points.[3]
Flash Column Chromatography >99%Excellent for separating structurally similar compounds and achieving very high purity.Less scalable, requires solvents, potential for product loss on acidic stationary phases.[2][5]
Aqueous Workup (Pre-treatment) Low-ModerateSimple, removes water-soluble and acidic/basic impurities effectively.Does not remove neutral organic impurities; risk of emulsion formation.[1]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is adapted from a documented synthesis of this compound.[1]

  • Initial Workup:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.

    • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer. Shake gently, venting frequently to release any CO₂ gas formed. Separate and discard the aqueous layer.

    • Repeat the sodium bicarbonate wash, followed by a final wash with deionized water.

  • Drying:

    • Transfer the washed organic layer to an Erlenmeyer flask.

    • Add anhydrous sodium sulfate (Na₂SO₄), swirling gently until the drying agent no longer clumps together.

    • Filter the dried liquid into a round-bottom flask suitable for distillation.

  • Distillation:

    • Assemble a fractional distillation apparatus with a short Vigreux or Widmer column. Ensure all glass joints are properly sealed for vacuum.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Heat the flask using a temperature-controlled oil bath.

    • Slowly reduce the pressure to the target vacuum (e.g., 16 Torr).

    • Carefully increase the temperature of the oil bath and collect the fraction that distills at a constant temperature (approx. 66-67 °C at 16 Torr).[11]

    • Collect the purified, colorless this compound in a pre-weighed receiving flask.

Protocol 2: Purification by Flash Column Chromatography

This is a general protocol for purifying furan derivatives.[5][6]

  • Preparation:

    • Choose a solvent system by testing with Thin Layer Chromatography (TLC). A common system is a gradient of ethyl acetate (EtOAc) in hexanes. Aim for a product Rf value of ~0.3.

    • Prepare the silica gel slurry in the initial, low-polarity eluent. To prevent degradation, add ~0.5% triethylamine to the eluent mixture.[6]

    • Pack a glass column with the prepared slurry.

  • Loading the Sample:

    • Dissolve the crude this compound (post-aqueous workup and drying) in a minimal amount of dichloromethane (B109758) or the initial eluent.

    • Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent (e.g., 5% EtOAc in hexanes).

    • Collect fractions and monitor their composition by TLC.

    • If the product elutes too slowly, gradually increase the polarity of the eluent (e.g., to 10% EtOAc, then 15% EtOAc).

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Reaction Mixture workup Aqueous Workup (Wash with H₂O, NaHCO₃) crude->workup drying Drying (Anhydrous Na₂SO₄) workup->drying impurities_aq Aqueous Impurities (Acids, Salts) workup->impurities_aq dried_crude Dried Crude Product drying->dried_crude distillation Fractional Vacuum Distillation dried_crude->distillation High-boiling or non-volatile impurities chromatography Flash Column Chromatography dried_crude->chromatography Closely-related impurities pure_distill Pure this compound distillation->pure_distill impurities_nonvol Non-Volatile Impurities (Polymers, Humins) distillation->impurities_nonvol pure_chrom Pure this compound chromatography->pure_chrom impurities_similar Structurally Similar Impurities chromatography->impurities_similar

Caption: General purification workflow for this compound.

Troubleshooting_Distillation Troubleshooting: Low Purity After Distillation start Product is Impure After Distillation check_bp Are boiling points of impurities known? start->check_bp bp_close Boiling points are close check_bp->bp_close Yes solution_frac Action: Use Fractional Distillation Column (e.g., Vigreux, Widmer) check_bp->solution_frac No / Unknown solution_chrom Action: Purify by Column Chromatography bp_close->solution_chrom bp_diff Boiling points are different recheck Re-analyze Purity solution_frac->recheck solution_chrom->recheck success Success: Pure Product recheck->success Purity OK fail Still Impure recheck->fail Purity Not OK fail->solution_chrom

Caption: Troubleshooting flowchart for impure distillation product.

References

Preventing polymerization during furfuryl formate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymerization during furfuryl formate (B1220265) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of polymerization during furfuryl formate synthesis?

A1: Polymerization during this compound synthesis is primarily caused by the inherent instability of the furan (B31954) ring in the precursor, furfuryl alcohol, especially under acidic conditions and at elevated temperatures. Strong acids, often used as catalysts in direct esterification, can readily induce the self-polymerization of furfuryl alcohol, leading to the formation of dark, resinous byproducts.[1][2] This significantly reduces the yield of the desired this compound.

Q2: Which synthesis methods are recommended to minimize polymerization?

A2: To minimize polymerization, it is advisable to avoid strongly acidic conditions. Two effective alternative methods are:

  • Transesterification: This method involves the reaction of furfuryl alcohol with another formate ester (e.g., methyl formate or ethyl formate) in the presence of a mild base catalyst, such as potassium carbonate. This approach avoids the use of strong acids and can be highly selective towards the formation of this compound.

  • Enzymatic Synthesis: The use of lipases as biocatalysts offers a green and highly selective route to this compound. Lipases can catalyze the esterification of furfuryl alcohol with formic acid or the transesterification with a formate ester under mild temperature and pH conditions, thus preventing polymerization.[3][4][5]

Q3: What are common inhibitors used to prevent polymerization?

A3: While specific studies on inhibitors for this compound synthesis are limited, radical scavengers are commonly used in related furan chemistry. A small amount of an inhibitor like hydroquinone (B1673460) or butylated hydroxytoluene (BHT) can be added to the reaction mixture or during purification to prevent radical-initiated polymerization, which can be triggered by heat or impurities.[2]

Q4: How can I monitor the progress of the reaction and detect polymerization?

A4: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). The formation of a dark, viscous residue is a clear visual indicator of significant polymerization.[2] GC-MS can also be used to identify the desired product and any side products formed.

Troubleshooting Guides

Issue 1: Reaction mixture turns dark and viscous, with a low yield of this compound.
Potential Cause Recommended Solution
Acid-Catalyzed Polymerization of Furfuryl Alcohol: The use of a strong acid catalyst (e.g., sulfuric acid) is promoting the self-condensation of furfuryl alcohol.[1]Switch to a Milder Synthesis Method: - Transesterification: Use a mild base catalyst like potassium carbonate with a formate ester. - Enzymatic Synthesis: Employ a lipase (B570770) catalyst (e.g., Novozym 435) for esterification or transesterification.[3][4][5]
High Reaction Temperature: Elevated temperatures accelerate the rate of polymerization.[2]Optimize Reaction Temperature: Maintain the reaction temperature at or near room temperature for base-catalyzed reactions. For enzymatic reactions, follow the optimal temperature for the specific lipase used (typically 30-60°C).
Extended Reaction Time: Prolonged reaction times, even under mild conditions, can lead to the formation of side products and polymers.[2]Monitor Reaction Progress: Use TLC or GC to determine the optimal reaction time and stop the reaction once the starting material is consumed.[2]
Issue 2: Polymerization occurs during purification by distillation.
Potential Cause Recommended Solution
Thermal Instability: this compound and residual furfuryl alcohol can polymerize at the elevated temperatures required for atmospheric distillation.Use Vacuum Distillation: Purify this compound under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
Presence of Acidic Impurities: Trace amounts of acid can catalyze polymerization during heating.Neutralize Before Distillation: Wash the crude product with a mild base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities before distillation.
Radical Polymerization: The presence of peroxides or exposure to air at high temperatures can initiate radical polymerization.Add an Inhibitor: Add a small amount of a radical inhibitor, such as hydroquinone or BHT, to the crude product before distillation.[2]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis Method Catalyst Typical Reaction Conditions Reported Yield/Conversion Key Advantages Potential Issues
Transesterification Potassium Carbonate (K₂CO₃)Temperature: 40-60°C; Reactants: Furfuryl alcohol and an alkyl formate.High selectivity, no secondary products reported in some studies.Avoids strong acids, mild conditions, high selectivity.Requires removal of the alcohol byproduct to drive the reaction.
Enzymatic Synthesis Immobilized Lipase (e.g., Novozym 435)Temperature: 30-60°C; Reactants: Furfuryl alcohol and formic acid or a formate ester; Solvent: Toluene or solvent-free.Up to 99% conversion reported.[5]Very mild conditions, high selectivity, environmentally friendly.Enzyme cost and stability can be a concern for large-scale synthesis.
Direct Esterification Strong Acid (e.g., H₂SO₄)Elevated temperatures.Highly variable, often low due to polymerization.Simple reagents.High risk of polymerization of furfuryl alcohol. [1]

Experimental Protocols

Protocol 1: Transesterification using Potassium Carbonate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine furfuryl alcohol (1.0 eq), an alkyl formate (e.g., methyl formate or ethyl formate, 1.1-1.5 eq), and anhydrous potassium carbonate (0.1-0.2 eq).

  • Reaction Execution: Heat the reaction mixture to 50-60°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC, observing the disappearance of the furfuryl alcohol spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter to remove the potassium carbonate.

  • Purification: Remove the excess alkyl formate and the alcohol byproduct under reduced pressure. The crude this compound can be further purified by vacuum distillation. It is advisable to add a small amount of a polymerization inhibitor (e.g., hydroquinone) before distillation.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase
  • Reaction Setup: In a temperature-controlled shaker flask, combine furfuryl alcohol (1.0 eq) and formic acid or an alkyl formate (1.1-1.5 eq). If using a solvent, add an appropriate volume of a non-polar solvent like toluene.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 5-10% by weight of the limiting reactant).

  • Reaction Execution: Incubate the mixture at the optimal temperature for the lipase (e.g., 40-50°C) with continuous shaking (e.g., 200 rpm).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC.

  • Work-up: After the reaction reaches the desired conversion, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Purification: Remove the solvent (if used) and any unreacted starting materials under reduced pressure. The resulting this compound is often of high purity, but can be further purified by vacuum distillation if necessary.

Visualizations

Furfuryl_Formate_Synthesis_Pathways cluster_0 Synthesis Methods cluster_1 Products & Byproducts Furfuryl Alcohol Furfuryl Alcohol Direct Esterification Direct Esterification Furfuryl Alcohol->Direct Esterification Transesterification Transesterification Furfuryl Alcohol->Transesterification Enzymatic Synthesis Enzymatic Synthesis Furfuryl Alcohol->Enzymatic Synthesis Formic Acid / Alkyl Formate Formic Acid / Alkyl Formate Formic Acid / Alkyl Formate->Direct Esterification Formic Acid / Alkyl Formate->Transesterification Formic Acid / Alkyl Formate->Enzymatic Synthesis This compound This compound Direct Esterification->this compound Polymer Polymer Direct Esterification->Polymer High Risk Transesterification->this compound Mild Base (K2CO3) Transesterification->Polymer Low Risk Enzymatic Synthesis->this compound Lipase Enzymatic Synthesis->Polymer Very Low Risk

Caption: Synthesis pathways to this compound.

Troubleshooting_Polymerization Start Low Yield / Dark & Viscous Mixture Check_Catalyst Strong Acid Catalyst? Start->Check_Catalyst Check_Temp High Reaction Temp? Check_Catalyst->Check_Temp No Solution_Catalyst Switch to Milder Method (Transesterification / Enzymatic) Check_Catalyst->Solution_Catalyst Yes Check_Time Extended Reaction Time? Check_Temp->Check_Time No Solution_Temp Reduce Temperature Check_Temp->Solution_Temp Yes Solution_Time Monitor and Optimize Reaction Time Check_Time->Solution_Time Yes End Improved Yield Check_Time->End No Solution_Catalyst->End Solution_Temp->End Solution_Time->End

Caption: Troubleshooting workflow for polymerization.

References

Troubleshooting peak tailing in GC analysis of furfuryl formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during GC analysis, with a specific focus on peak tailing observed with analytes like furfuryl formate (B1220265).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of furfuryl formate?

A1: In an ideal GC chromatogram, peaks should be symmetrical (Gaussian). Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge.[1] This is a common issue with polar analytes like this compound. Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks and inaccurate quantification, which compromises the reliability of analytical results.[2][3]

Q2: I'm observing peak tailing for all peaks in my chromatogram, including the solvent peak. What is the likely cause?

A2: When all peaks in a chromatogram exhibit tailing, the issue is typically related to a physical problem in the GC system rather than a specific chemical interaction.[4][5] This is often caused by a disruption in the carrier gas flow path.[6] Common culprits include:

  • Improper Column Installation: An incorrectly installed column can create dead volume or turbulence in the flow path.[4][6]

  • Poor Column Cut: A jagged or uneven cut at the column inlet can disrupt the sample introduction and cause peak tailing.[3]

  • Contaminated or Blocked Inlet Liner: The inlet liner can accumulate non-volatile residues over time, leading to broad and tailing peaks.[7][8]

Q3: Only the peak for this compound is tailing, while other non-polar compounds in my sample have good peak shape. What should I investigate?

A3: Selective peak tailing of a polar analyte like this compound strongly suggests a chemical interaction issue within the GC system.[6] The primary cause is often the interaction of the analyte with "active sites." These are locations in the sample flow path that can adsorb polar compounds.[9] Key areas to investigate include:

  • Active Sites in the Inlet Liner: Exposed silanol (B1196071) groups on the surface of a standard glass liner can strongly interact with polar analytes.[3]

  • Column Contamination: The front section of the GC column can become contaminated with sample matrix, exposing active sites.[7][10]

  • Stationary Phase Degradation: Over time, the stationary phase of the column can degrade, creating active sites.

Q4: How can I minimize peak tailing caused by active sites when analyzing this compound?

A4: To reduce peak tailing due to active sites, the goal is to create a more inert sample path. Here are several strategies:

  • Use a Deactivated Inlet Liner: Employing a liner that has been chemically treated to cap active silanol groups can significantly improve the peak shape of polar analytes.[3]

  • Column Maintenance: Regularly trim a small portion (e.g., 10-20 cm) from the front of the column to remove accumulated non-volatile residues and active sites.[1][7]

  • Use an Inert GC Column: Consider using a column specifically designed for the analysis of active compounds, often marketed as "inert" or "ultra inert."[7]

  • System Passivation: In some cases, injecting a high-concentration standard of an active compound can help to "prime" or passivate the system by occupying the active sites before running your samples.[11]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing. The logical flow of these steps is illustrated in the diagram below.

G cluster_0 Start: Peak Tailing Observed cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Resolution start Observe Peak Tailing all_peaks Are all peaks tailing? start->all_peaks inlet_maintenance Perform Inlet Maintenance: - Replace liner and septum - Check for leaks all_peaks->inlet_maintenance Yes column_maintenance Perform Column Maintenance: - Trim 10-20 cm from column inlet - Check for proper installation all_peaks->column_maintenance No (Selective Tailing) check_method Review GC Method Parameters: - Inlet Temperature - Oven Temperature Program - Flow Rate - Injection Volume inlet_maintenance->check_method column_maintenance->check_method solvent_check Consider Solvent Effects: - Solvent/Stationary Phase Polarity Match - Split/Splitless Parameters check_method->solvent_check resolved Peak Shape Improved solvent_check->resolved Issue Resolved replace_column Consider Column Replacement solvent_check->replace_column Issue Persists replace_column->resolved

Figure 1. Troubleshooting workflow for peak tailing in GC.
Guide 2: Optimizing GC Parameters for this compound Analysis

When analyzing a polar compound like this compound, optimizing your GC method parameters is crucial. The following table summarizes key parameters and their potential impact on peak shape.

ParameterRecommendation for this compoundRationale
Inlet Temperature Start at a lower temperature and optimize.Too high an inlet temperature can cause degradation of thermally sensitive compounds, while too low a temperature can lead to incomplete vaporization and peak broadening.[4]
Oven Temperature Program Use a slower ramp rate around the elution temperature of this compound.A slow ramp rate can improve separation and peak shape for later eluting compounds.[4]
Carrier Gas Flow Rate Optimize for the best balance of resolution and analysis time.An excessively high flow rate can decrease resolution, while a very low flow rate can increase analysis time and diffusion, leading to broader peaks.
Injection Volume Avoid overloading the column.Injecting too large a sample volume can saturate the stationary phase, leading to peak fronting or tailing.[3][12]
Split Ratio For split injections, ensure the split ratio is adequate (e.g., >20:1).A low split ratio can lead to slow sample transfer and peak broadening.[7]

Experimental Protocols

Protocol 1: Inlet Maintenance Procedure
  • Cool Down: Ensure the GC inlet and oven are at a safe temperature.

  • Turn Off Gases: Turn off the carrier and makeup gases.

  • Remove Septum and Liner: Carefully remove the septum nut, septum, and the inlet liner.

  • Inspect and Clean: Inspect the inlet for any visible contamination.

  • Install New Consumables: Install a new, deactivated liner and a new septum.

  • Reassemble and Leak Check: Reassemble the inlet and restore gas flow. Perform a leak check to ensure a proper seal.

Protocol 2: Column Trimming Procedure
  • Cool Down and Turn Off Gases: As with inlet maintenance, ensure the system is cool and gases are off.

  • Disconnect Column: Carefully disconnect the column from the inlet.

  • Cut the Column: Using a ceramic scoring wafer or a diamond-tipped pen, make a clean, square cut to remove 10-20 cm from the inlet end of the column.[3][8] Inspect the cut with a magnifying tool to ensure it is clean and not jagged.[4]

  • Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth.

  • Restore Gas Flow and Condition: Restore gas flow and condition the column according to the manufacturer's instructions.

By systematically addressing potential issues in the GC system and optimizing method parameters, researchers can effectively troubleshoot and resolve peak tailing for this compound and other polar analytes, leading to more accurate and reliable analytical results.

References

Technical Support Center: Quantification of Furfuryl Formate in Food

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in addressing matrix effects during the quantification of furfuryl formate (B1220265) in various food samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of furfuryl formate?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] When analyzing this compound, especially with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), components of the food sample (e.g., sugars, fats, pigments) can interfere with the ionization process in the mass spectrometer's source.[1][2] This interference can lead to either signal suppression (lower-than-actual reading) or signal enhancement (higher-than-actual reading), both of which result in inaccurate quantification.[3][4]

Q2: Which food matrices are most challenging for this compound analysis?

A2: Complex matrices are particularly challenging. This includes fatty foods (oils, nuts), foods high in pigments and polyphenols (coffee, spices, red wine), and those with high sugar content (fruit juices, baked goods). These matrices contain a high concentration of compounds that can co-extract and co-elute with this compound, leading to significant matrix effects.[5]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: A common and effective method is the post-extraction spike experiment.[2] This involves comparing the analyte's signal response in three different samples:

  • Set A: A pure standard of this compound in solvent.

  • Set B: A blank food matrix extract (a sample known not to contain this compound).

  • Set C: The blank food matrix extract (Set B) spiked with the this compound standard to the same concentration as Set A.

By comparing the peak area of the analyte in Set A and Set C, you can calculate the extent of signal suppression or enhancement. A significant difference indicates the presence of matrix effects.[1]

Q4: What are the primary strategies to mitigate matrix effects?

A4: A multi-faceted approach is often the most effective.[6] Key strategies include:

  • Optimized Sample Preparation: The goal is to remove interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective.[6][7] Simple dilution can also work if the analyte concentration is high enough.[3]

  • Improved Chromatographic Separation: Enhancing the separation between this compound and matrix components by optimizing the LC gradient or using a higher-efficiency column can reduce interference.[3]

  • Advanced Calibration Strategies: Using matrix-matched calibration or stable isotope dilution analysis (SIDA) can effectively compensate for matrix effects that cannot be removed through sample cleanup.[3][8]

Q5: When should I use matrix-matched calibration versus stable isotope dilution analysis (SIDA)?

A5: The choice depends on the availability of resources and the required accuracy.

  • Matrix-Matched Calibration is ideal when a representative blank matrix (free of the analyte) is available.[8] It is a cost-effective way to compensate for signal suppression or enhancement by preparing calibration standards in the same matrix as the samples.[6]

  • Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for accuracy.[3][9] It involves adding a known amount of an isotope-labeled version of this compound to the sample at the beginning of the workflow.[10][11] This internal standard experiences the same extraction inefficiencies and matrix effects as the native analyte, providing highly accurate correction.[9][12] SIDA is preferred when the highest accuracy is needed and when a suitable labeled standard is available, though it can be more expensive.[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape / Splitting Peaks 1. Co-elution of interfering matrix components.[6]2. Sample solvent is stronger than the initial mobile phase.[13]1. Optimize Chromatography: Adjust the mobile phase gradient to better separate the analyte from interferences. Use a high-resolution UPLC/UHPLC column. 2. Enhance Sample Cleanup: Implement or refine an SPE or QuEChERS cleanup step to remove more matrix components.[6]3. Solvent Matching: Ensure the final extract is reconstituted in a solvent that is the same or weaker than the initial mobile phase conditions.[13]
Low Analyte Recovery 1. Significant ion suppression in the MS source due to matrix.[1]2. Inefficient extraction from the sample matrix.3. Analyte loss during sample cleanup steps.1. Quantify Matrix Effect: Perform a post-extraction spike experiment to confirm ion suppression. 2. Improve Cleanup: Use d-SPE with sorbents targeted at your matrix type (e.g., C18 for fats, PSA for sugars/acids).[1][7]3. Use SIDA: Employ a stable isotope-labeled internal standard to correct for both extraction losses and matrix effects.[9][14]
High Variability in Results (Poor Precision) 1. Inconsistent matrix effects between different sample injections.2. Non-homogenous sample.1. Standardize Sample Preparation: Ensure the sample preparation protocol, especially cleanup, is robust and consistently applied. Automation can help.[15]2. Implement Internal Standard: Use a stable isotope-labeled internal standard (SIDA) for the most reliable correction.[10][14]3. Homogenize Sample Thoroughly: Ensure the initial sample is completely homogenized before taking a subsample for extraction.[16]
Signal Enhancement (Overestimation of Analyte) 1. Co-eluting matrix components are improving the ionization efficiency of this compound.[1]1. Improve Chromatographic Separation: Separate the analyte from the enhancing compounds. 2. Use Matrix-Matched Calibration: This will create a calibration curve that reflects the same enhancement seen in the samples, leading to accurate quantification.[8]3. Use SIDA: The labeled internal standard will be enhanced to the same degree as the analyte, providing accurate correction.[9]

Quantitative Data Summary

Table 1: Calculation of Matrix Effect (ME)

The matrix effect is calculated by comparing the peak area of an analyte in a post-extraction spiked matrix sample to its peak area in a pure solvent standard at the same concentration.[1]

Formula: Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Solvent) * 100

ScenarioPeak Area (Solvent)Peak Area (Spiked Matrix)Matrix Effect (%)Interpretation
Example 1 500,000350,00070%30% Ion Suppression[2]
Example 2 500,000750,000150%50% Ion Enhancement[2]
Example 3 500,000490,00098%Negligible Matrix Effect
Values >120% or <80% are typically considered significant and require action.[2]
Table 2: Comparison of Core Mitigation Strategies
StrategyPrincipleProsCons
Optimized Sample Cleanup (e.g., SPE, QuEChERS) Physically removes interfering matrix components prior to analysis.[6]Reduces matrix effects, protects instrument from contamination.Can be time-consuming, may lead to analyte loss if not optimized.[3]
Matrix-Matched Calibration Prepares calibration standards in a blank matrix extract to mimic the effect seen in samples.[8]Cost-effective, accurately compensates for consistent matrix effects.Requires a representative blank matrix, can be labor-intensive to prepare.[6]
Stable Isotope Dilution Analysis (SIDA) An isotopically labeled version of the analyte is added to the sample and used as an internal standard.[10][11]Gold standard for accuracy; corrects for extraction loss, and matrix effects simultaneously.[9]Can be expensive, requires availability of a specific labeled standard.[3]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare a Blank Matrix Extract: Homogenize a sample of the food matrix known to be free of this compound. Extract it using your established sample preparation method (e.g., QuEChERS). This final filtered extract is your "Blank Matrix."

  • Prepare Sample Sets:

    • Set A (Solvent Standard): Prepare a standard of this compound in your final reconstitution solvent (e.g., acetonitrile (B52724):water) at a known concentration (e.g., 50 ng/mL).

    • Set C (Spiked Matrix): Take an aliquot of the Blank Matrix and spike it with the this compound standard to achieve the same final concentration as Set A.

  • Analysis: Analyze both Set A and Set C using your LC-MS/MS method.

  • Calculation: Use the peak areas obtained to calculate the matrix effect using the formula provided in Table 1.

Protocol 2: General QuEChERS Sample Preparation

This protocol is a widely used and effective method for cleaning up complex food samples.[17][18]

  • Homogenization: Homogenize a representative portion of the food sample. For low-moisture samples, add a defined amount of water to facilitate extraction.[17]

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[16]

    • Add 10-15 mL of acetonitrile. If using an internal standard (highly recommended), add it at this stage.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[1]

    • Shake vigorously for 1 minute and centrifuge at >3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents.

    • Common sorbents include:

      • PSA (Primary Secondary Amine): Removes sugars, fatty acids, organic acids.[7]

      • C18: Removes non-polar interferences like fats.[1]

      • Graphitized Carbon Black (GCB): Removes pigments and sterols (use with caution as it can adsorb planar analytes).

    • Vortex for 30-60 seconds and centrifuge at high speed for 5 minutes.

  • Final Preparation: Take the cleaned supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects cluster_solutions Mitigation Strategies start Start: Inaccurate or Irreproducible Results check_me Quantify Matrix Effect (ME) (Post-Extraction Spike) start->check_me is_me_significant Is ME Significant? (e.g., <80% or >120%) check_me->is_me_significant optimize_cleanup Optimize Sample Cleanup (e.g., QuEChERS, SPE) is_me_significant->optimize_cleanup  Yes use_mmc Implement Matrix-Matched Calibration is_me_significant->use_mmc Yes, and Blank Matrix Available use_sida Implement Stable Isotope Dilution Analysis (SIDA) is_me_significant->use_sida Yes, and Labeled Standard Available end_ok Analysis Validated is_me_significant->end_ok No re_evaluate Re-evaluate ME optimize_cleanup->re_evaluate check_chromatography Improve Chromatographic Separation check_chromatography->re_evaluate use_mmc->end_ok use_sida->end_ok re_evaluate->is_me_significant Still Significant re_evaluate->end_ok Not Significant

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Experimental_Workflow General Experimental Workflow for this compound Analysis sample 1. Sample Homogenization extraction 2. Extraction & Partitioning (Acetonitrile + Salts) sample->extraction Other Methods sida_add Add Labeled Internal Standard sample->sida_add SIDA Method cleanup 3. Dispersive SPE Cleanup (PSA, C18, etc.) extraction->cleanup sida_add->extraction filtration 4. Filtration (0.22 µm) cleanup->filtration analysis 5. LC-MS/MS Analysis filtration->analysis quant 6. Quantification analysis->quant

Caption: Standard sample preparation and analysis workflow (e.g., QuEChERS).

Logical_Relationships Logical Relationships in Matrix Effect Compensation ME Matrix Effect (Ion Suppression or Enhancement) Inaccuracy Inaccurate Quantification ME->Inaccuracy causes Cleanup Sample Cleanup (SPE / QuEChERS) Cleanup->ME reduces SIDA Stable Isotope Dilution Analysis (SIDA) SIDA->Inaccuracy compensates for IS Labeled Internal Standard SIDA->IS utilizes MMC Matrix-Matched Calibration MMC->Inaccuracy compensates for Analyte Analyte (this compound) Analyte->ME is affected by IS->ME is affected by

Caption: Relationship between matrix effects and common compensation strategies.

References

Technical Support Center: Improving the Stability of Furfuryl Formate in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furfuryl formate (B1220265) under acidic conditions. The information is designed to help you anticipate and address stability issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is furfuryl formate unstable in acidic solutions?

A1: this compound is susceptible to degradation in acidic conditions primarily through two mechanisms:

  • Acid-Catalyzed Hydrolysis: The ester linkage in this compound is prone to hydrolysis when exposed to acids, breaking down into furfuryl alcohol and formic acid. This reaction is often the primary degradation pathway.

  • Furan (B31954) Ring Degradation: The furan ring itself is unstable in strongly acidic environments. The acid can catalyze the opening of the furan ring, leading to the formation of various degradation products and potentially insoluble polymeric materials.[1] Protonation of the furan ring is the rate-limiting step in this process.[1][2]

Q2: What are the expected degradation products of this compound in an acidic aqueous solution?

A2: The primary degradation products from the hydrolysis of the ester are furfuryl alcohol and formic acid. Further degradation of the furan ring can lead to a variety of other compounds. Additionally, furfuryl alcohol itself can undergo acid-catalyzed polymerization to form brown-colored oligomers and polymers, often referred to as "humins".

Q3: At what pH is this compound most stable?

A3: While specific data for this compound is limited, esters are generally most stable in a neutral to slightly acidic pH range, typically between pH 4 and 6.[3] Both strongly acidic (pH < 4) and alkaline (pH > 8) conditions will catalyze hydrolysis.

Q4: How does temperature affect the stability of this compound in acidic conditions?

A4: Increased temperature significantly accelerates the rate of both ester hydrolysis and furan ring degradation.[3] It is recommended to conduct experiments at the lowest practical temperature to minimize degradation.

Q5: Are there any solvents that can improve the stability of this compound in the presence of acid?

A5: Yes, the choice of solvent can have a significant impact. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives in the presence of acids.[4][5][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid disappearance of this compound from the reaction mixture. Acid-catalyzed hydrolysis is occurring at a high rate.- Reduce Acidity: Use the mildest acidic conditions possible for your reaction. Consider using a weaker acid or a buffer system to maintain a less acidic pH. - Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of hydrolysis.[3] - Reduce Water Content: If your reaction conditions permit, reducing the amount of water can slow down hydrolysis. - Change Solvent: Consider using a polar aprotic solvent like DMF, which can help stabilize the furan ring.[4][5][6]
Formation of a brown or black precipitate/coloration of the solution. Polymerization of furfuryl alcohol (a degradation product) or degradation of the furan ring is occurring.- Minimize Exposure to Strong Acid: Reduce the time your compound is in a strongly acidic environment. - Control Temperature: Avoid high temperatures, which accelerate polymerization reactions. - Work-up Quickly: Process your reaction mixture promptly after completion to avoid prolonged exposure to acidic conditions.
Inconsistent or non-reproducible experimental results. Variable rates of this compound degradation between experiments.- Strictly Control pH: Use a calibrated pH meter and buffered solutions to ensure consistent acidity across all experiments. - Precise Temperature Control: Use a temperature-controlled reaction setup (e.g., a water or oil bath) to maintain a constant temperature. - Use Freshly Prepared Solutions: Prepare your acidic solutions and this compound solutions fresh for each experiment to avoid variability from solution degradation over time.
Difficulty in quantifying this compound and its degradation products. Co-elution of peaks or poor peak shape in chromatography.- Optimize HPLC Method: Develop a stability-indicating HPLC method. See the detailed experimental protocol below for guidance on method development. - Use a Diode Array Detector (DAD): A DAD can help to assess peak purity and identify co-eluting species.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically for the degradation of this compound under various acidic conditions. The table below provides a qualitative summary of expected degradation products. Researchers are encouraged to perform stability studies under their specific experimental conditions to generate quantitative data.

Degradation Pathway Primary Products Secondary/Potential Products Conditions Favoring Pathway
Ester Hydrolysis Furfuryl alcohol, Formic acid-Aqueous acidic conditions
Furan Ring Opening 4-hydroxy-2-butenal and other dicarbonyl compoundsPolymeric materials ("humins")Strong acidic conditions, elevated temperatures[1]
Furfuryl Alcohol Polymerization Dimers, trimers, and higher oligomers of furfuryl alcoholInsoluble polymers ("humins")Acidic conditions, elevated temperatures

Experimental Protocols

Protocol for a Forced Degradation Study of this compound in Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound in a specific acidic solution.

1. Materials:

  • This compound (of known purity)

  • Acid of interest (e.g., HCl, H₂SO₄)

  • High-purity water

  • Buffer solutions (for pH adjustment)

  • HPLC-grade acetonitrile (B52724) and water

  • Reference standards for furfuryl alcohol and formic acid

2. Equipment:

  • HPLC system with a UV or DAD detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Temperature-controlled water bath or oven

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • In separate volumetric flasks, add a known volume of the this compound stock solution.

    • Add the acidic solution of interest to achieve the desired final concentration of both this compound and the acid. It is advisable to test a range of acid concentrations (e.g., 0.01 M, 0.1 M, 1 M HCl).

    • Prepare a control sample with this compound in water without acid.

  • Incubation:

    • Place the prepared solutions in a temperature-controlled environment (e.g., 40°C, 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with a suitable base to stop the degradation reaction.

    • Dilute the samples as necessary with the HPLC mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and quantify the degradation products by comparing their retention times and UV spectra with those of the reference standards.

    • Determine the degradation rate constant (k) by plotting the natural logarithm of the this compound concentration versus time.

HPLC Method for Analysis of this compound and its Degradation Products
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A suitable starting gradient could be:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Gradient to 50% A, 50% B

    • 15-17 min: Gradient back to 95% A, 5% B

    • 17-20 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 220 nm (for this compound and furfuryl alcohol) and 210 nm (for formic acid). A DAD is recommended for peak purity analysis.

Visualizations

Acid_Catalyzed_Hydrolysis cluster_reactants Reactants cluster_products Products FurfurylFormate This compound ProtonatedEster Protonated Ester Intermediate FurfurylFormate->ProtonatedEster + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O FurfurylAlcohol Furfuryl Alcohol TetrahedralIntermediate->FurfurylAlcohol - H⁺ FormicAcid Formic Acid TetrahedralIntermediate->FormicAcid - H⁺ H3O+ H₃O⁺ Experimental_Workflow start Start: Prepare this compound Stock Solution prepare_samples Prepare Stress Samples (Acidic Conditions, Control) start->prepare_samples incubate Incubate at Controlled Temperature prepare_samples->incubate withdraw Withdraw Aliquots at Time Points incubate->withdraw neutralize Neutralize Aliquots withdraw->neutralize analyze Analyze by HPLC neutralize->analyze data_analysis Data Analysis (Quantify Degradation, Determine Rate) analyze->data_analysis end End: Stability Profile Determined data_analysis->end

References

Technical Support Center: Catalyst Deactivation in Furfuryl Alcohol Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the esterification of furfuryl alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My catalyst activity has significantly decreased after a single use. What are the potential causes?

A rapid decline in catalytic activity after one cycle often points to several key deactivation mechanisms. The most common culprits in reactions involving furfuryl alcohol and related biomass-derived compounds are:

  • Fouling by Carbonaceous Deposits: Furfuryl alcohol can undergo side reactions to form polymers or "humins," which are dark, carbon-rich materials. These deposits can physically block the active sites and pores of the catalyst.[1][2] This is a very common issue in acid-catalyzed reactions of furan (B31954) compounds.[3]

  • Poisoning from Feedstock Impurities: If your furfuryl alcohol or alcohol reactant is not of high purity, contaminants can poison the catalyst. For solid acid catalysts, nitrogen-containing organic compounds can neutralize the acid sites.[1] Metal ions present in the feedstock can also deactivate the catalyst through ion exchange with the active protons on the catalyst surface.[1]

  • Water-Induced Deactivation: Water, a byproduct of the esterification reaction, can negatively impact catalyst stability, especially at higher temperatures. It can lead to the leaching of active sites or structural changes in the catalyst support.[4]

Question 2: How can I determine the specific cause of my catalyst's deactivation?

A systematic approach is necessary to pinpoint the deactivation mechanism. Here is a suggested workflow:

  • Visual Inspection: Examine the spent catalyst. A change in color, often to dark brown or black, is a strong indicator of coke or humin formation.[2]

  • Characterization of the Spent Catalyst:

    • Thermogravimetric Analysis (TGA): This can quantify the amount of carbonaceous deposits on the catalyst surface.

    • Elemental Analysis: Techniques like Inductively Coupled Plasma (ICP) or X-ray Fluorescence (XRF) can identify the presence of potential poisons, such as metals, that were not present in the fresh catalyst.

    • Surface Area and Porosity Analysis (BET): A significant reduction in surface area and pore volume suggests pore blockage by polymers or coke.[5]

    • Temperature-Programmed Desorption of Ammonia (NH₃-TPD): This can measure the loss of acid sites, indicating poisoning or leaching.[6]

  • Leaching Test: Analyze the reaction mixture after filtering out the catalyst to check for the presence of active species from the catalyst. This is particularly relevant for supported catalysts.[7]

Troubleshooting Workflow for Catalyst Deactivation

start Catalyst Deactivation Observed (Reduced Conversion/Selectivity) q1 Is the spent catalyst discolored (dark brown/black)? start->q1 a1_yes High probability of fouling by polymers/coke. q1->a1_yes Yes q2 Were reactants of high purity? q1->q2 No solution_fouling Regenerate via calcination or solvent washing. a1_yes->solution_fouling a2_no Suspect poisoning from feedstock impurities. q2->a2_no No q3 Was the reaction run at high temperatures for a prolonged time? q2->q3 Yes solution_poisoning Purify reactants. Consider catalyst regeneration (e.g., acid wash). a2_no->solution_poisoning a3_yes Possible thermal degradation or sintering. q3->a3_yes Yes characterize Perform catalyst characterization: TGA, BET, Elemental Analysis q3->characterize No solution_thermal Optimize reaction temperature and time. a3_yes->solution_thermal solution_fouling->characterize solution_poisoning->characterize solution_thermal->characterize catalyst Fresh Catalyst (Active Sites Available) fouling Fouling catalyst->fouling poisoning Poisoning catalyst->poisoning thermal Thermal Degradation catalyst->thermal leaching Leaching catalyst->leaching deactivated Deactivated Catalyst (Reduced Activity) fouling->deactivated poisoning->deactivated thermal->deactivated leaching->deactivated polymers Polymer/Humin Formation from Furfuryl Alcohol polymers->fouling impurities Feedstock Impurities (N-compounds, Metals) impurities->poisoning high_temp High Reaction Temperature high_temp->thermal water Water (Reaction Byproduct) water->thermal water->leaching

References

Technical Support Center: Biocatalytic Furfuryl Formate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the biocatalytic production of furfuryl formate (B1220265).

Troubleshooting Guides

Issue 1: Low Yield of Furfuryl Formate

Potential Cause Troubleshooting Steps References
Sub-optimal Molar Ratio of Reactants The molar ratio of furfuryl alcohol to formic acid can significantly impact the reaction equilibrium and enzyme activity. An excess of one substrate may be necessary to drive the reaction forward, but a large excess of furfuryl alcohol has been shown to cause substrate inhibition in similar enzymatic esterifications. Systematically vary the molar ratio of furfuryl alcohol to formic acid (e.g., 1:1, 1:2, 2:1) to find the optimal balance for your specific conditions.[1]
Enzyme Inhibition High concentrations of the substrate, furfuryl alcohol, can inhibit the activity of the lipase (B570770). Additionally, byproducts formed during the reaction could also have an inhibitory effect. Start with a lower concentration of furfuryl alcohol and gradually increase it. Monitor the initial reaction rates to check for signs of inhibition. If inhibition is suspected, consider a fed-batch approach where the substrate is added incrementally.[1]
Incorrect Reaction Temperature Lipases have an optimal temperature range for activity. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to enzyme denaturation and loss of activity. Determine the optimal temperature for your specific lipase by performing the reaction at a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C).[2]
Inadequate Water Removal Esterification reactions produce water as a byproduct. The accumulation of water can shift the reaction equilibrium back towards the reactants, thus lowering the yield of this compound. Conduct the reaction in a non-polar organic solvent and consider adding molecular sieves to remove water as it is formed.
Enzyme Deactivation The immobilized enzyme may lose activity over time due to mechanical stress, leaching from the support, or exposure to harsh conditions. If reusing the enzyme, perform a control reaction with fresh enzyme to ensure the catalyst is still active. If enzyme leaching is suspected, consider using a different immobilization support or cross-linking the enzyme to the support.

Issue 2: Darkening of the Reaction Mixture and Formation of Precipitate

Potential Cause Troubleshooting Steps References
Polymerization of Furfuryl Alcohol Furfuryl alcohol is known to polymerize in the presence of acids, forming dark, insoluble resins often referred to as humins. Although the overall pH of the reaction mixture may be controlled, localized acidic conditions on the enzyme surface or the presence of formic acid could initiate polymerization. Minimize the reaction time and temperature to reduce the likelihood of polymerization. Ensure the reaction medium is well-mixed to avoid localized high concentrations of formic acid.[3][4][5][6]
Degradation of Furfural (B47365) Impurities If the starting furfuryl alcohol contains residual furfural from its synthesis, the furfural can degrade under the reaction conditions to form humins. Use highly purified furfuryl alcohol as the starting material. Analyze the starting material for the presence of furfural using HPLC or GC-MS.[7]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in biocatalytic this compound production?

Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Furfuryl alcohol and formic acid.

  • Byproducts of Furfuryl Alcohol Polymerization: Dark-colored, insoluble polymeric materials (humins).[3][4][5][6]

  • Degradation Products: Although less common under mild enzymatic conditions, trace amounts of compounds from the degradation of the furan (B31954) ring may be present.

Q2: Which enzyme is recommended for the synthesis of this compound?

Immobilized lipases are commonly used for esterification reactions. Candida antarctica lipase B (CALB), commercially available as Novozym 435, is a robust and widely used enzyme for this type of transformation and has been shown to be effective in the synthesis of other formate esters.[2][8][9]

Q3: What is the optimal solvent for this reaction?

A non-polar organic solvent is generally preferred to minimize the solubility of water and thus favor the forward reaction. Solvents like hexane, heptane, or toluene (B28343) are good choices. The selection of the solvent can also affect the enzyme's activity and stability.[2]

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by taking small aliquots at different time points and analyzing them by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to quantify the consumption of reactants and the formation of the product.[10][11][12]

Q5: What is a suitable method for purifying the final product?

After the reaction, the immobilized enzyme can be removed by simple filtration. The solvent can then be removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel to remove any non-volatile impurities.

Quantitative Data

Table 1: Recommended Starting Conditions for Optimization of this compound Synthesis (based on analogous formate ester synthesis)

ParameterRecommended RangeReference
EnzymeNovozym 435[2][8]
Enzyme Concentration10-20 g/L[2][8]
Molar Ratio (Furfuryl Alcohol:Formic Acid)1:1 to 1:5[2]
Temperature30-50 °C[2]
Solventn-Hexane, Toluene, or 1,2-dichloroethane[2]
Agitation150-200 rpm

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

Materials:

  • Furfuryl alcohol (high purity)

  • Formic acid

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous n-hexane (or other suitable non-polar solvent)

  • Molecular sieves (3Å, activated)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

Procedure:

  • To a 50 mL screw-capped flask, add furfuryl alcohol (e.g., 10 mmol) and n-hexane (20 mL).

  • Add formic acid (e.g., 10 mmol for a 1:1 molar ratio).

  • Add Novozym 435 (e.g., 200 mg, 10 g/L) and activated molecular sieves (1 g).

  • Seal the flask and place it in a shaking incubator at 40°C and 200 rpm.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) for HPLC or GC-MS analysis.

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the enzyme and molecular sieves.

  • Wash the recovered enzyme with fresh solvent and dry it for potential reuse.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography if necessary.

Protocol 2: Analysis of Reaction Mixture by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid) is often effective. For MS compatibility, use formic acid.[13]

  • Example gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

Procedure:

  • Prepare a calibration curve using standards of known concentrations of furfuryl alcohol and this compound in the mobile phase.

  • Dilute the reaction aliquot with the mobile phase.

  • Filter the diluted sample through a 0.45 µm syringe filter.

  • Inject the sample into the HPLC system.

  • Monitor the elution of compounds using a UV detector, typically at a wavelength of around 220 nm for this compound and furfuryl alcohol.

  • Quantify the concentration of reactants and product by comparing the peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants Furfuryl Alcohol + Formic Acid reaction Reaction (e.g., 40°C, 24h) reactants->reaction solvent Solvent (e.g., Hexane) solvent->reaction enzyme Immobilized Lipase (Novozym 435) enzyme->reaction filtration Filtration reaction->filtration sampling Reaction Sampling reaction->sampling evaporation Solvent Evaporation filtration->evaporation purification Purification (e.g., Distillation) evaporation->purification final_product final_product purification->final_product Pure this compound hplc HPLC / GC-MS Analysis sampling->hplc data Data Analysis (Yield, Purity) hplc->data impurity_formation cluster_main Main Reaction cluster_side Potential Side Reactions / Impurities FA Furfuryl Alcohol Enzyme Lipase FA->Enzyme Polymerization Polymerization FA->Polymerization Acidic Conditions UnreactedFA Unreacted Furfuryl Alcohol FA->UnreactedFA FormicAcid Formic Acid FormicAcid->Enzyme UnreactedFormicAcid Unreacted Formic Acid FormicAcid->UnreactedFormicAcid FurfurylFormate This compound Enzyme->FurfurylFormate Water Water Enzyme->Water Humins Humins/Resins Polymerization->Humins

References

Resolving co-elution issues in HPLC analysis of furan esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-elution issues in the High-Performance Liquid Chromatography (HPLC) analysis of furan (B31954) esters. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common separation challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My furan ester peaks are co-eluting or poorly resolved. What is the first and most effective step to improve separation?

A1: The most effective initial step is to optimize the mobile phase composition.[1] The goal is to alter the mobile phase's polarity to differentially affect the retention times of the co-eluting analytes. This is often achieved by adjusting the ratio of the aqueous and organic solvents.[1][2]

Troubleshooting Steps:

  • Modify Organic Solvent Percentage: A small change in the concentration of the organic solvent (like acetonitrile (B52724) or methanol) can have a significant impact on resolution.[1]

    • If peaks elute too early and close together: Decrease the initial percentage of the organic solvent. This increases the retention factor (k'), providing more time for the analytes to interact with the stationary phase and achieve separation.[1][3]

    • If peaks are broad: A slight increase in the initial organic solvent percentage can sometimes sharpen peaks, but be aware this will also reduce retention time.[1]

  • Change the Organic Solvent: The selectivity between two co-eluting peaks can often be changed by switching the organic solvent. Acetonitrile, methanol (B129727), and tetrahydrofuran (B95107) (THF) exhibit different solvent selectivities due to their unique abilities to engage in dipole-dipole, hydrogen bonding, and other interactions.[4] If you are using acetonitrile, try substituting it with methanol, or vice-versa.

  • Adjust Mobile Phase pH: For furan esters with ionizable groups, the pH of the mobile phase is a critical parameter.[5][6] Adjusting the pH can change the ionization state of an analyte, which in turn alters its retention behavior.[6]

    • Use a buffer to maintain a consistent pH, ideally within ±1 pKa unit of the analyte.[7][8]

    • For reversed-phase columns, ensure the pH is within the stable range for the column packing (typically pH 2-8 for silica-based columns) to prevent column degradation.[6] Acidifiers like acetic acid, formic acid, or phosphoric acid are commonly used to control pH and improve peak shape.[9][10][11]

Q2: I've adjusted the mobile phase composition, but co-elution persists. What other instrumental parameters can I optimize?

A2: If mobile phase adjustments are insufficient, the next steps involve optimizing the gradient elution program and the column temperature.

Troubleshooting Steps:

  • Implement a Shallower Gradient: A steep gradient can cause compounds with similar properties to elute too closely together. By making the gradient shallower (i.e., slowing the rate of increase of the organic solvent), you provide more time for the analytes to interact with the stationary phase, which can significantly enhance separation.[1][12] For example, if your gradient ramps from 20% to 80% acetonitrile in 10 minutes, try extending the ramp to 20 minutes.

  • Adjust Column Temperature: Temperature affects solvent viscosity and the kinetics of analyte interaction with the stationary phase.[13]

    • Lowering the temperature generally increases retention time and can improve resolution for closely eluting compounds.[13][14]

    • Increasing the temperature decreases solvent viscosity, which can lead to sharper peaks and shorter run times, but may reduce resolution.[13] Even subtle changes in temperature (e.g., ±5°C) can alter selectivity.[13]

Q3: I suspect I have co-eluting chiral furan ester isomers (enantiomers). How can I separate them?

A3: The separation of enantiomers requires a chiral environment. This is typically achieved in HPLC by using a Chiral Stationary Phase (CSP). Standard achiral columns like C8 or C18 cannot distinguish between enantiomers.

Troubleshooting Steps:

  • Select an Appropriate Chiral Stationary Phase (CSP): The most common approach is direct separation on a CSP.[15][16]

    • Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives are very effective for a wide range of chiral compounds, including furan derivatives.[14]

    • Cyclodextrin-based CSPs: These are particularly effective for separating chiral furan derivatives in reversed-phase mode.[5] Derivatized cyclodextrins, such as hydroxypropyl-β-cyclodextrin, have shown success in this area.[5]

  • Indirect Separation: An alternative, though less common, method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomeric products can then be separated on a standard achiral column (e.g., C18).[16][17]

Q4: I have tried optimizing my method, but resolution is still inadequate. Could the column be the issue?

A4: Yes, the choice of stationary phase is the most critical decision in achieving separation.[18] If method optimization fails, changing the column chemistry is the next logical step.

Troubleshooting Steps:

  • Change Stationary Phase Chemistry: If you are using a standard C18 column, the separation is based primarily on hydrophobicity.[4] Furan esters with similar hydrophobicity may co-elute. Switching to a column with a different selectivity can resolve the issue.[3]

    • C8 Column: A C8 column is less retentive than a C18 and can provide different selectivity for moderately polar compounds. A C8 column was found to be effective for separating furan derivatives in coffee extracts.[9]

    • Phenyl-Hexyl Column: A phenyl-hexyl column provides alternative selectivity through π-π interactions with the aromatic furan ring.

    • Pentafluorophenyl (PFP) Column: PFP columns offer unique selectivity for compounds containing polarizable electrons, such as aromatic rings and halogenated compounds.

  • Consider Column Dimensions:

    • Longer Column: Increasing the column length increases the number of theoretical plates (efficiency), which can improve resolution. Doubling the column length increases resolution by a factor of about 1.4.[18]

    • Smaller Particle Size: Columns with smaller particles (e.g., <3 µm) are more efficient and provide better resolution, but will generate higher backpressure.[18]

Data Presentation

Table 1: Effect of Mobile Phase Optimization on Furan Ester Separation

ParameterCondition 1Condition 2Outcome
Mobile Phase 60% Acetonitrile / 40% Water50% Acetonitrile / 50% WaterDecreasing organic solvent percentage increases retention times (RT) and can improve resolution between closely eluting peaks.[1]
Organic Solvent Acetonitrile / WaterMethanol / WaterSwitching from acetonitrile to methanol alters selectivity, which can resolve co-eluting compounds.[4]
pH (Aqueous) Water (no buffer)0.1% Acetic Acid in WaterAdding an acidifier controls the ionization of acidic analytes and silanol (B1196071) groups on the column, often leading to sharper peaks and improved resolution.[9]

Table 2: Impact of Instrumental Parameters on Furan Ester Resolution

ParameterCondition 1Condition 2Outcome
Gradient Slope 20-80% B in 10 min20-80% B in 20 minA shallower gradient increases the separation window, often improving the resolution of complex mixtures.[1]
Column Temp. 40 °C30 °CLowering the temperature increases viscosity and retention, which can enhance selectivity and resolution between critical pairs.[13][14]
Column Length 150 mm250 mmA longer column provides higher efficiency (N), leading to better resolution, but at the cost of longer analysis time and higher backpressure.[18]
Experimental Protocols
Protocol 1: Systematic Mobile Phase and Gradient Optimization

This protocol outlines a systematic approach to resolving co-eluting furan esters on a C18 column.

  • Initial Assessment:

    • Column: Standard C18, 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a fast scouting gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of the compounds.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: DAD/UV detector at the λmax of the furan esters.

  • Mobile Phase Optimization:

    • Adjust Solvent Strength: Based on the scouting run, adjust the initial gradient conditions to achieve a retention factor (k') between 2 and 10 for the peaks of interest. If peaks elute too early (k' < 2), decrease the initial %B.

    • Optimize Gradient Slope: Once retention is adequate, optimize the gradient slope around the elution time of the co-eluting peaks. Make the gradient shallower in this region to improve resolution.[1]

    • Test Solvent Selectivity: If co-elution persists, replace Acetonitrile (Mobile Phase B) with Methanol and re-optimize the gradient.

  • Temperature Optimization:

    • If co-elution is still an issue, systematically adjust the column temperature. Analyze the sample at 25 °C, 30 °C, and 35 °C.[13]

    • Plot the resolution factor (Rs) against temperature to determine the optimal setting.

Protocol 2: Chiral Separation of Furan Ester Enantiomers

This protocol describes a method development strategy for separating chiral furan esters using a cyclodextrin-based column.[5]

  • Column Selection:

    • Column: Hydroxypropyl-β-cyclodextrin (HP-β-CD) CSP, 250 mm x 4.6 mm, 5 µm.

  • Mode and Mobile Phase Screening:

    • Mode: Reversed-phase mode is typically most effective for furan derivatives on cyclodextrin (B1172386) columns.[5]

    • Mobile Phase A: Water with 0.1% Acetic Acid (to control pH).[5]

    • Mobile Phase B: Methanol or Acetonitrile.

    • Screening: Perform isocratic runs with varying compositions of Mobile Phase B (e.g., 30%, 40%, 50%) to find a condition that shows partial separation.

  • Optimization:

    • Flow Rate: Reduce the flow rate (e.g., to 0.5-0.8 mL/min) to increase interaction time with the CSP.

    • Temperature: Analyze at different temperatures (e.g., 15 °C, 25 °C, 35 °C). Chiral separations are often highly sensitive to temperature changes.

    • Mobile Phase Additives: For highly retained compounds, the addition of a small amount of a modifier like methyl tert-butyl ether (MTBE) to the mobile phase can sometimes enhance separation efficiency.[5]

Visualizations

G cluster_0 Troubleshooting Workflow for Co-elution start Co-elution Observed (Poor Resolution, Rs < 1.5) mob_phase Step 1: Optimize Mobile Phase start->mob_phase Begin gradient_temp Step 2: Optimize Gradient & Temp. mob_phase->gradient_temp Resolution still poor resolved Peaks Resolved mob_phase->resolved Success column_select Step 3: Change Column Selectivity gradient_temp->column_select Resolution still poor gradient_temp->resolved Success chiral_check Are Analytes Chiral Isomers? column_select->chiral_check Resolution still poor column_select->resolved Success chiral_method Develop Chiral Method (e.g., use CSP column) chiral_check->chiral_method Yes chiral_check->resolved No / Issue resolved with achiral column chiral_method->resolved Success

Caption: A logical workflow for troubleshooting co-elution in HPLC.

G cluster_1 Decision Tree for HPLC Column Selection start Initial Separation on C18 Fails check_polarity Analytes have Aromatic Rings? start->check_polarity check_chirality Are Analytes Chiral? start->check_chirality phenyl Try Phenyl-Hexyl Column (for π-π interactions) check_polarity->phenyl Yes c8 Try C8 Column (less hydrophobic retention) check_polarity->c8 No check_chirality->check_polarity No chiral Use Chiral Stationary Phase (CSP) (e.g., Cyclodextrin, Polysaccharide) check_chirality->chiral Yes pfp Try PFP Column (alternative selectivity) phenyl->pfp If Phenyl fails c8->pfp If C8 fails

References

Technical Support Center: Method Validation for Trace-Level Detection of Furfuryl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method validation of furfuryl formate (B1220265). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analyses.

Troubleshooting and FAQs

This section addresses common challenges encountered during the trace-level detection of furfuryl formate.

Sample Preparation and Handling

  • Q1: My recovery of this compound is consistently low. What are the potential causes?

    A1: Low recovery of this compound, a volatile compound, is a frequent issue. Consider the following:

    • Evaporation: Ensure samples are kept cool and tightly sealed throughout the preparation process. Minimize the time samples are exposed to ambient temperatures.

    • Adsorption: this compound can adsorb to container surfaces. Using silanized glass vials can mitigate this issue.

    • Matrix Effects: Complex sample matrices can interfere with extraction. An internal standard, ideally a stable isotope-labeled version of this compound, should be used to compensate for recovery losses.[1]

    • Extraction Inefficiency: For liquid-liquid extractions, ensure the solvent choice and pH are optimal. For Solid Phase Microextraction (SPME), the fiber type, extraction time, and temperature are critical parameters that may need optimization.[2]

  • Q2: I am observing extraneous peaks in my chromatogram. How can I identify and eliminate them?

    A2: Extraneous peaks can originate from various sources:

    • Contaminated Solvents/Reagents: Run a blank analysis of your solvents and reagents to check for impurities.

    • Sample Matrix: Complex matrices are a common source of interfering peaks. Employ a more selective sample cleanup procedure or adjust chromatographic conditions to improve separation.

    • Carryover: Implement a thorough wash cycle for the injection port and analytical column between sample runs.

    • Degradation: this compound may degrade under certain conditions. Ensure the stability of your standards and samples.

  • Q3: How should I prepare my samples for GC-MS analysis?

    A3: For volatile compounds like this compound, headspace sampling is a preferred technique as it minimizes sample manipulation and reduces matrix interference.[1] Static Headspace (sHS) or SPME coupled with GC-MS are common approaches. For SPME, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatile compounds.[2]

Chromatography and Detection

  • Q4: What are the recommended GC-MS parameters for this compound analysis?

    A4: A mid-polar capillary column, such as one with a wax-based stationary phase, is a good starting point.[1] Key mass-to-charge ratios (m/z) for this compound in electron ionization (EI) mode are 81 (base peak), 126 (molecular ion), 53, 52, and 80.[3] A Selected Ion Monitoring (SIM) mode can enhance sensitivity and selectivity.[1]

  • Q5: I am having trouble with peak shape and resolution in my HPLC analysis. What should I check?

    A5: Poor peak shape and resolution in HPLC can be due to several factors:

    • Column Choice: A C18 column is a common choice for reversed-phase separation of furan (B31954) derivatives.[4]

    • Mobile Phase: The composition of the mobile phase (e.g., acetonitrile/water or methanol/water with an acid modifier like formic or acetic acid) is critical.[4][5] Ensure the mobile phase is properly degassed.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature to improve separation efficiency.

    • Sample Overload: Injecting too concentrated a sample can lead to broad or tailing peaks.

  • Q6: My calibration curve for this compound is not linear. What could be the issue?

    A6: Non-linearity in the calibration curve can be caused by:

    • Detector Saturation: This can occur at high concentrations. Dilute your standards and samples to fall within the linear range of the detector.

    • Inaccurate Standard Preparation: Double-check the preparation of your stock and working standard solutions.

    • Analyte Degradation: this compound may not be stable in the prepared standard solutions. Prepare fresh standards regularly.

Method Validation Protocols

Below are detailed protocols for the validation of analytical methods for this compound detection using GC-MS and HPLC-UV. These are generalized protocols and may require optimization for specific matrices and instrumentation.

Protocol 1: GC-MS Method Validation
  • Specificity:

    • Analyze a blank matrix sample (e.g., the food product without this compound).

    • Analyze a matrix sample spiked with this compound and a potential internal standard.

    • Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound and the internal standard in the blank matrix.

  • Linearity:

    • Prepare a series of at least five calibration standards of this compound in a suitable solvent or blank matrix extract.

    • Analyze each standard in triplicate.

    • Plot the peak area ratio (analyte/internal standard) against the concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[1]

  • Accuracy (Recovery):

    • Spike blank matrix samples at three different concentration levels (low, medium, and high) with a known amount of this compound.

    • Prepare and analyze these samples in triplicate.

    • Calculate the percentage recovery at each level.

    • Acceptance Criteria: The mean recovery should be within 80-120%.[1]

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-day precision): Analyze triplicate samples of spiked matrix at three concentration levels on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument if possible.

    • Calculate the relative standard deviation (RSD) for each set of measurements.

    • Acceptance Criteria: The RSD should be ≤ 20% for trace-level analysis.[1][2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Estimate the LOD and LOQ based on the signal-to-noise ratio (S/N) of low-concentration standards (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

    • Confirm the LOQ by analyzing spiked samples at the determined concentration and checking for acceptable accuracy and precision.

Protocol 2: HPLC-UV Method Validation
  • Specificity:

    • Follow the same procedure as for the GC-MS method.

  • Linearity:

    • Follow the same procedure as for the GC-MS method, plotting peak area against concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.[4]

  • Accuracy (Recovery):

    • Follow the same procedure as for the GC-MS method.

    • Acceptance Criteria: The mean recovery should be within 89.9% or better.[4]

  • Precision (Repeatability and Intermediate Precision):

    • Follow the same procedure as for the GC-MS method.

    • Acceptance Criteria: The RSD should be ≤ 4.5%.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Follow the same procedure as for the GC-MS method.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of this compound and related furan derivatives. Note that the data for furfuryl alcohol and furfural (B47365) are provided as an estimate of the expected performance for a this compound method.

Table 1: Typical GC-MS Method Validation Parameters for Furan Derivatives

ParameterAnalyteMatrixValueReference
LOQ Furfuryl AlcoholSnack Foods≤ 0.5 mg/kg[1]
Furfuryl AlcoholDairy Products0.003 - 3.571 ng/g[6]
Furan & DerivativesBaby Food0.060 - 0.117 ng/g[7]
Accuracy (Recovery) Furfuryl AlcoholSnack Foods80 - 120%[1]
Furan & DerivativesFood Matrices76 - 117%[2]
Furan & DerivativesBaby Food98.42 - 99.8%[7]
Precision (RSD) Furfuryl AlcoholSnack Foods< 20% (Inter-day)[1]
Furan & DerivativesFood Matrices4 - 20% (Inter-day)[2]
Furan & DerivativesBaby Food≤ 5.55% (Inter-day)[7]

Table 2: Typical HPLC-UV Method Validation Parameters for Furan Derivatives

ParameterAnalyteMatrixValueReference
LOQ Furan DerivativesCoffee0.35 - 2.55 µg/mL[4]
2-Furancarboxylic AcidUrine0.01 mmol/L[5]
Accuracy (Recovery) Furan DerivativesCoffee≥ 89.9%[4]
2-Furancarboxylic AcidUrine98.8%[5]
Precision (RSD) Furan DerivativesCoffee≤ 4.5% (Inter-day)[4]
Linearity (r²) Furan DerivativesCoffee≥ 0.998[4]

Experimental Workflows and Logic Diagrams

Method_Validation_Workflow General Workflow for Analytical Method Validation cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Purpose select_method Select Analytical Method (GC-MS / HPLC) define_scope->select_method define_criteria Define Acceptance Criteria select_method->define_criteria specificity Specificity linearity Linearity accuracy Accuracy (Recovery) precision Precision (Repeatability & Intermediate Precision) lod_loq LOD & LOQ stability Stability specificity->linearity linearity->accuracy accuracy->precision precision->lod_loq lod_loq->stability compare_results Compare Results to Acceptance Criteria stability->compare_results pass Validation Successful compare_results->pass Pass fail Validation Failed compare_results->fail Fail troubleshoot Troubleshoot & Re-evaluate fail->troubleshoot troubleshoot->select_method

Caption: General Workflow for Analytical Method Validation.

Troubleshooting_Workflow Troubleshooting Common Issues in this compound Analysis cluster_problems Identify the Problem cluster_solutions Investigate & Resolve start Problem Encountered low_recovery Low or Inconsistent Recovery start->low_recovery bad_peaks Poor Peak Shape or Resolution start->bad_peaks extra_peaks Extraneous Peaks start->extra_peaks non_linear Non-Linear Calibration start->non_linear check_sample_prep Review Sample Prep: - Check for volatility loss - Use internal standard - Optimize extraction low_recovery->check_sample_prep check_chromatography Review Chromatography: - Check column health - Optimize mobile phase/gradient - Check for overload bad_peaks->check_chromatography check_contamination Check for Contamination: - Run blanks (solvent, matrix) - Clean injector & system extra_peaks->check_contamination non_linear->check_chromatography check_standards Review Standards: - Check calculations - Prepare fresh standards - Check for degradation non_linear->check_standards end Problem Resolved check_sample_prep->end check_chromatography->end check_contamination->end check_standards->end

Caption: Troubleshooting Common Issues in this compound Analysis.

References

Technical Support Center: Strategies for Enhancing the Shelf-Life of Furfuryl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for furfuryl formate (B1220265). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the shelf-life of furfuryl formate and troubleshooting common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three main factors:

  • Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, especially under acidic or basic conditions, yielding furfuryl alcohol and formic acid.

  • Oxidation: The furan (B31954) ring is prone to oxidation, which can be initiated by exposure to atmospheric oxygen, heat, or light. This can lead to the formation of various oxidation products and polymerization.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions that degrade the furan moiety, often leading to discoloration and the formation of polymeric byproducts.[1]

Q2: What are the typical degradation products of this compound?

A2: Under typical storage and experimental conditions, the primary degradation products of this compound include:

  • Furfuryl alcohol and Formic Acid: Resulting from hydrolysis.

  • 2-Furoic Acid: Formed through the oxidation of the intermediate furfural, which can arise from the oxidation of furfuryl alcohol.[2]

  • Polymers: Furan compounds can polymerize, especially in the presence of acids, heat, or light, leading to the formation of insoluble, often colored, materials.

Q3: What is the expected shelf-life of this compound under standard conditions?

A3: The shelf-life of this compound can vary significantly depending on the purity of the compound and the storage conditions. When stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon), high-purity this compound can be stable for several months. However, exposure to air, light, and acidic contaminants can drastically reduce its stability. For quantitative applications, it is recommended to assess the purity of this compound before use if it has been stored for an extended period.

Q4: Can antioxidants be used to improve the shelf-life of this compound?

A4: Yes, the addition of antioxidants can significantly inhibit oxidative degradation. Synthetic phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), as well as natural antioxidants like chlorogenic acid, have been shown to be effective in mitigating the oxidation of furan compounds.[3] The choice of antioxidant and its optimal concentration should be determined experimentally for your specific application.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments with this compound.

Problem Possible Causes Troubleshooting Steps & Solutions
Discoloration (Yellowing/Browning) of this compound Solution 1. Oxidation: Exposure to air (oxygen). 2. Photodegradation: Exposure to UV or ambient light. 3. Acid-catalyzed degradation: Presence of acidic impurities.1. Inert Atmosphere: Purge the storage vessel with an inert gas like nitrogen or argon before sealing. 2. Light Protection: Store in an amber glass vial or wrap the container with aluminum foil to protect from light. 3. pH Control: Ensure the solvent and any additives are neutral. If necessary, use a non-reactive buffer system. 4. Antioxidant Addition: Consider adding a suitable antioxidant (e.g., BHT at 0.01-0.1%) to inhibit oxidation.
Precipitate or Cloudiness Formation in the Sample 1. Polymerization: Acid-catalyzed or thermally induced polymerization. 2. Low Solubility of Degradation Products: Some degradation products may be less soluble.1. Temperature Control: Store at recommended low temperatures (e.g., 2-8 °C). Avoid repeated freeze-thaw cycles. 2. Purity Check: Ensure the initial this compound and solvents are of high purity and free from acidic contaminants. 3. Filtration: Before use, filter the solution through a compatible syringe filter (e.g., PTFE) to remove any particulates.
Inconsistent Experimental Results or Loss of Potency 1. Degradation of this compound: The concentration of the active compound has decreased over time. 2. Interaction with other components: The compound may be reacting with other components in your formulation.1. Purity Analysis: Regularly check the purity of your this compound stock using HPLC. 2. Fresh Solutions: Prepare fresh solutions for each experiment, especially for sensitive assays. 3. Compatibility Studies: Conduct compatibility studies with other excipients or compounds in your formulation under accelerated conditions.

Data Presentation: Impact of Storage Conditions on this compound Stability

The following tables summarize quantitative data on the stability of furan compounds under various conditions. This data is illustrative and can be used as a baseline for designing your own stability studies for this compound.

Table 1: Effect of Temperature on the Degradation of a Furan Compound in Solution (Illustrative)

Temperature (°C)Time (weeks)Purity (%)Appearance
41299.5Colorless
251295.2Faint Yellow
401288.7Yellow
601275.1Brown

Table 2: Influence of Antioxidants on the Stability of a Furan Compound Exposed to Air at 40°C (Illustrative)

SampleAntioxidant (0.1% w/v)Purity after 8 weeks (%)
ControlNone90.3
Sample ABHT98.1
Sample BBHA97.8
Sample CChlorogenic Acid96.5

Experimental Protocols

Protocol 1: Accelerated Shelf-Life Study of this compound

Objective: To estimate the long-term stability of this compound under defined storage conditions in a shorter period.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound solution in the desired solvent and container closure system. A control sample with a validated stabilizer (e.g., BHT) can be included.

  • Storage Conditions: Place the samples in stability chambers set to accelerated conditions. Common conditions for flavor compounds include:

    • 40°C ± 2°C / 75% RH ± 5% RH

    • 25°C ± 2°C / 60% RH ± 5% RH (for real-time comparison)

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 2, 4, 8, and 12 weeks).

  • Analysis: Analyze the samples at each time point for:

    • Purity and Degradation Products: Using a validated HPLC method.

    • Appearance: Visual inspection for color change, clarity, and precipitation.

    • pH: If in an aqueous solution.

  • Data Evaluation: Plot the percentage of remaining this compound against time for each condition. The data can be used to model the degradation kinetics, often using the Arrhenius equation to estimate the shelf-life at normal storage conditions.[4][5][6]

Protocol 2: HPLC Method for Quantification of this compound and its Degradation Products

Objective: To quantify the concentration of this compound and its primary degradation products.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is typically effective. For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 220 nm and 275 nm to detect both this compound and potential degradation products.

  • Standard Preparation: Prepare calibration standards of this compound, furfuryl alcohol, and 2-furoic acid in the mobile phase.

  • Sample Analysis: Dilute the samples from the stability study in the mobile phase and inject them into the HPLC system.

  • Quantification: Determine the concentration of each component by comparing the peak areas to the calibration curves.

Mandatory Visualizations

FF This compound Hydrolysis Hydrolysis (+H2O, H+/OH-) FF->Hydrolysis Oxidation Oxidation (O2, Light, Heat) FF->Oxidation Photodegradation Photodegradation (UV/Vis Light) FF->Photodegradation FA Furfuryl Alcohol Hydrolysis->FA Formic_Acid Formic Acid Hydrolysis->Formic_Acid Furfural Furfural Oxidation->Furfural Furoic_Acid 2-Furoic Acid Oxidation->Furoic_Acid Polymers Polymers Photodegradation->Polymers FA->Oxidation Oxidation Furfural->Oxidation Oxidation

Caption: Degradation pathways of this compound.

Start Stability Issue Observed (e.g., Discoloration, Precipitation) Check_Storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere Start->Check_Storage Improper_Storage Improper Storage? Check_Storage->Improper_Storage Correct_Storage Action: Store in cool, dark place under inert gas (N2/Ar). Use amber vials. Improper_Storage->Correct_Storage Yes Check_Purity Analyze Purity of Starting Material and Solvents (e.g., via HPLC) Improper_Storage->Check_Purity No End Issue Resolved Correct_Storage->End Impure Impurities Present? Check_Purity->Impure Purify Action: Purify this compound (e.g., distillation) or use a fresh batch. Use high-purity solvents. Impure->Purify Yes Consider_Stabilizers Consider Formulation Adjustments: - Add Antioxidant (BHT, BHA) - Adjust pH Impure->Consider_Stabilizers No Purify->End Test_Stabilizers Action: Screen antioxidants and perform compatibility studies. Consider_Stabilizers->Test_Stabilizers Test_Stabilizers->End

Caption: Troubleshooting workflow for this compound stability.

References

Overcoming mass transfer limitations in heterogeneous catalysis of furfuryl formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of furfuryl formate (B1220265) via heterogeneous catalysis. It is intended for researchers, scientists, and drug development professionals to help overcome common experimental challenges, with a focus on mass transfer limitations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of furfuryl formate.

Issue 1: Low Conversion of Furfural (B47365)

Question: My furfural conversion is unexpectedly low, even with a typically active catalyst. What are the potential causes and how can I fix this?

Answer: Low furfural conversion is a common issue that can often be traced back to mass transfer limitations or problems with the catalyst or reaction conditions.

  • Poor Mixing: In heterogeneous catalysis, efficient contact between the reactants (furfural, hydrogen source) and the solid catalyst is crucial. If mixing is inadequate, the reaction rate will be limited by how fast the reactants can get to the catalyst surface.

    • Solution: Increase the stirring speed of your reaction mixture. Ensure your reactor design and stirrer placement promote good mixing and prevent the catalyst from settling.[1]

  • Catalyst Deactivation: The catalyst may have lost its activity.

    • Causes:

      • Fouling: Impurities in the feedstock or side products (like humins) can block the active sites on the catalyst.[1][2]

      • Poisoning: Certain functional groups or elements can irreversibly bind to the catalyst's active sites.

      • Sintering: High reaction temperatures can cause the metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area.

    • Solution:

      • Pre-treat your feedstock to remove impurities.[2]

      • Consider catalyst regeneration through calcination or solvent washing, if appropriate for your catalyst type.

      • Optimize the reaction temperature to avoid sintering.[1]

  • Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be ideal.

    • Solution: Systematically vary these parameters to find the optimal conditions for your specific catalyst and setup. Lower temperatures can slow down the reaction, while excessively high temperatures can lead to side reactions and catalyst deactivation.[1][2]

Issue 2: Low Selectivity towards this compound

Question: I am getting a high conversion of furfural, but the yield of this compound is low, with many side products. How can I improve selectivity?

Answer: Poor selectivity is often due to the formation of undesired byproducts through parallel or sequential reactions.

  • Common Side Reactions:

    • Over-hydrogenation: The furan (B31954) ring can be hydrogenated, leading to products like tetrahydrothis compound.[2]

    • Decarbonylation: Furfural can decompose to furan.

    • Condensation Reactions: Furfural can react with itself or other molecules to form heavy byproducts (humins).[1]

  • Solutions to Improve Selectivity:

    • Catalyst Choice: The nature of the metal and the support in your heterogeneous catalyst plays a critical role.[3][4] For instance, some metals are more prone to ring-opening reactions than others. Fine-tuning the catalyst composition can significantly enhance selectivity.[2]

    • Reaction Conditions:

      • Temperature and Pressure: Lowering the temperature and hydrogen pressure can sometimes reduce over-hydrogenation and other side reactions.[2]

      • Solvent: The choice of solvent can influence the reaction pathway.

    • Reaction Time: Optimize the reaction time to maximize the yield of the desired product before it is consumed in subsequent reactions.

Troubleshooting Workflow

Caption: A flowchart for troubleshooting common issues in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are mass transfer limitations in heterogeneous catalysis?

A1: In a heterogeneous catalytic system, the reaction occurs at the interface between phases (e.g., a liquid reactant and a solid catalyst). Mass transfer limitations refer to a situation where the overall reaction rate is limited by the transport of reactants to the catalyst's active sites or the transport of products away from them, rather than the intrinsic rate of the chemical reaction on the surface. There are two main types:

  • External Mass Transfer Limitation: The transport of reactants from the bulk fluid to the external surface of the catalyst particle is the slow step. This is often influenced by the stirring speed and the fluid dynamics of the reactor.

  • Internal Mass Transfer Limitation (Pore Diffusion): The diffusion of reactants from the catalyst surface into its porous structure to reach the active sites is the rate-limiting step. This is affected by the catalyst's particle size, pore size, and tortuosity.

Mass Transfer Steps in Heterogeneous Catalysis

MassTransfer cluster_steps Reaction Steps bulk_fluid Bulk Fluid Reactants catalyst Catalyst Particle External Surface Internal Pores Active Site bulk_fluid:f1->catalyst:f1 Step 1 catalyst:f1->catalyst:f2 Step 2 catalyst:f2->catalyst:f3 Step 3 & 4 catalyst:f3->catalyst:f2 Step 5 catalyst:f2->catalyst:f1 Step 6 product_bulk Bulk Fluid Products catalyst:f1->product_bulk:f1 Step 7 Step 1 External Diffusion Step 2 Internal Diffusion Step 3 Adsorption Step 4 Surface Reaction Step 5 Desorption Step 6 Internal Diffusion (Products) Step 7 External Diffusion (Products)

Caption: The sequence of mass transfer and reaction steps in heterogeneous catalysis.

Q2: How can I determine if my reaction is mass transfer limited?

A2: You can perform several diagnostic tests:

  • Vary the Stirring Speed: If increasing the stirring speed increases the reaction rate, your reaction is likely limited by external mass transfer. Once the rate no longer changes with increased stirring, you have overcome this limitation.

  • Change the Catalyst Loading: If the reaction rate is directly proportional to the amount of catalyst used, it suggests the reaction is not limited by external mass transfer.

  • Vary the Catalyst Particle Size: Crush the catalyst into smaller particles to increase the external surface area. If the reaction rate per unit mass of catalyst increases, it indicates the presence of internal (pore) diffusion limitations.

  • Calculate the Thiele Modulus and Weisz-Prater Criterion: These are dimensionless numbers that can be calculated to quantitatively assess the significance of pore diffusion limitations.

Q3: What analytical techniques are suitable for monitoring the reaction?

A3: To accurately determine conversion and selectivity, you will need to quantify the concentrations of furfural, this compound, and major byproducts over time.

  • Gas Chromatography (GC): GC is well-suited for separating and quantifying volatile and semi-volatile compounds like those in this reaction. A Flame Ionization Detector (FID) provides good sensitivity, while a Mass Spectrometer (MS) can be used for definitive identification of products.[5][6][7] A capillary column like an HP-5MS is commonly used for separation.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is also a powerful technique. Furfural and its derivatives have strong UV absorbance, typically around 274-280 nm.[1] This method is particularly useful for analyzing samples that may contain non-volatile components like humins.[1][8]

Experimental Protocols

General Protocol for Heterogeneous Catalytic Synthesis of this compound

This protocol describes a typical batch reaction. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Catalyst Preparation/Pre-treatment:

    • If using a commercial catalyst (e.g., Pd/C), it may require reduction before use. This is typically done by heating the catalyst under a flow of hydrogen gas.

    • Ensure the catalyst is properly dried to remove any adsorbed water.

  • Reaction Setup:

    • Add the catalyst, solvent, and furfural to a suitable batch reactor (e.g., a Parr autoclave).

    • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, then purge with the reactant gas (e.g., hydrogen).

    • Pressurize the reactor to the desired initial pressure.

  • Reaction Execution:

    • Begin stirring at a high rate (e.g., >800 rpm) to minimize external mass transfer limitations.

    • Heat the reactor to the target temperature.

    • Monitor the reaction progress by taking samples at regular intervals.

  • Sampling and Analysis:

    • For sampling, use a dip tube equipped with a filter to prevent catalyst particles from being withdrawn.

    • Immediately quench the reaction in the sample by cooling it in an ice bath to stop further reaction.

    • Filter the sample through a syringe filter (e.g., 0.45 µm) before analysis.[1]

    • Analyze the sample by GC or HPLC to determine the concentrations of reactants and products.

General Experimental Workflow

Caption: A typical workflow for a batch heterogeneous catalytic experiment.

Data Presentation

The following tables summarize typical reaction conditions for related furfural conversion processes. This data can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Influence of Reaction Parameters on Furfural Conversion and Product Selectivity (Illustrative Data from Literature for Related Reactions)

ParameterCondition ACondition BCondition CExpected Impact on Mass Transfer
Catalyst 5% Pd/C5% Ru/C1% Pt/Al2O3Catalyst properties (pore size, particle size) are critical for internal diffusion.
Temperature 80°C120°C120°CHigher temperature increases reaction rate but can also lead to side reactions.[1]
H2 Pressure 1 MPa3 MPa1 MPaHigher pressure increases reactant concentration at the catalyst surface.[2]
Stirring Speed 500 rpm1000 rpm1000 rpmHigher speed reduces external mass transfer resistance.
Furfural Conv. LowHighHigh-
Product Yield VariesVariesVaries-

Table 2: Analytical Methods for Reaction Monitoring

TechniqueColumn/Mobile PhaseDetectionTypical Analytes
GC-MS/FID Capillary column (e.g., HP-5MS)[6][7]Mass Spectrometry or Flame IonizationFurfural, this compound, Furfuryl Alcohol, Furan, 2-Methylfuran
HPLC-UV C8 or C18 column; Acetonitrile/Water gradientUV-Vis Detector (274-280 nm)[1]Furfural, this compound, 5-Hydroxymethylfurfural (if present)

References

Identifying degradation products of furfuryl formate under thermal stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furfuryl formate (B1220265) under thermal stress.

Frequently Asked Questions (FAQs)

1. What are the expected degradation products of furfuryl formate under thermal stress?

Based on theoretical studies of similar furfuryl esters, the primary thermal degradation of this compound is predicted to proceed through a multi-step rearrangement process. This pathway suggests the formation of methylenecyclobutenone and formic acid .

However, it is also plausible that a competing degradation pathway involves the initial hydrolysis or thermolysis of the ester bond, which would yield furfuryl alcohol and formic acid . Furfuryl alcohol is known to undergo further degradation under thermal stress.

2. What are the subsequent degradation products of the initial breakdown?

The initial degradation products can further react to form a variety of other compounds:

  • From Furfuryl Alcohol:

    • 2-Methylfuran (B129897): Formed through the dehydration of furfuryl alcohol.[1][2]

    • Furfural: Can be formed via oxidation of furfuryl alcohol.

    • Furan (B31954): Furfural can be oxidized to 2-furoic acid, which then decarboxylates to furan.[1][2]

    • Benzene derivatives and Polycyclic Aromatic Hydrocarbons (PAHs): At very high temperatures (e.g., 1100°C), the furan ring can open, leading to the formation of these compounds.

  • From Formic Acid:

    • Decomposition of formic acid at elevated temperatures can produce carbon monoxide (CO) and water (H₂O) , or carbon dioxide (CO₂) and hydrogen (H₂) .

A summary of potential degradation products is provided in the table below.

Table 1: Potential Thermal Degradation Products of this compound

PrecursorDegradation ProductFormation Pathway
This compound MethylenecyclobutenoneMultistep rearrangement
Formic AcidMultistep rearrangement or Ester hydrolysis
Furfuryl AlcoholEster hydrolysis
Furfuryl Alcohol 2-MethylfuranDehydration
FurfuralOxidation
Furfural 2-Furoic AcidOxidation
2-Furoic Acid FuranDecarboxylation
Formic Acid Carbon Monoxide, WaterDecomposition
Carbon Dioxide, HydrogenDecomposition

3. At what temperature does this compound begin to degrade?

Direct experimental data on the thermal degradation temperature of this compound is limited. However, studies on the thermal degradation of furfuryl alcohol and 2-furoic acid show that their decomposition pathways are activated at temperatures around 140-160°C .[1][2] It is reasonable to expect that this compound will begin to degrade in a similar temperature range. A thermogravimetric analysis (TGA) would be the recommended method to determine the precise onset of degradation for your specific experimental conditions.

4. What analytical methods are recommended for identifying and quantifying the degradation products?

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile and semi-volatile degradation products.[3][4][5] Headspace (HS) or Solid-Phase Microextraction (SPME) are suitable sample introduction techniques for volatile compounds like furan and 2-methylfuran.[3][4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile or thermally labile compounds, such as formic acid and 2-furoic acid. A diode-array detector (DAD) or a mass spectrometer (MS) can be used for detection.

  • Thermogravimetric Analysis-Mass Spectrometry (TGA-MS): This technique is excellent for determining the thermal stability of this compound and identifying the evolved gaseous degradation products in real-time.

A summary of recommended analytical methods and typical conditions is provided below.

Table 2: Recommended Analytical Methods for this compound Degradation Analysis

TechniqueTarget AnalytesTypical Column/Mobile PhaseDetector
GC-MS Furan, 2-Methylfuran, Furfural, Furfuryl AlcoholHP-5MS, DB-Wax, or similarMass Spectrometer
HPLC Formic Acid, 2-Furoic AcidC18 column with an acidic aqueous-organic mobile phaseDAD or Mass Spectrometer
TGA-MS Real-time analysis of all volatile degradation productsN/AMass Spectrometer

Troubleshooting Guides

Issue 1: Unidentified peaks in my chromatogram after thermal stress experiments.

  • Possible Cause: Formation of unexpected degradation products or isomers.

  • Troubleshooting Steps:

    • Mass Spectral Library Search: Compare the mass spectra of the unknown peaks against a comprehensive library (e.g., NIST).

    • High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to obtain accurate mass measurements and predict the elemental composition of the unknown compounds.

    • Consider Isomers: Be aware that isomers of expected degradation products may be present. For example, 3-methylfuran (B129892) could be present alongside 2-methylfuran.

    • Review Literature on Furan Pyrolysis: At higher temperatures, ring-opening and rearrangement reactions can lead to a complex mixture of products.

Issue 2: Poor peak shape or resolution for acidic compounds in GC-MS.

  • Possible Cause: Acidic compounds like formic acid and 2-furoic acid can interact with the GC column, leading to tailing peaks.

  • Troubleshooting Steps:

    • Derivatization: Convert the acidic analytes into more volatile and less polar esters (e.g., methyl or ethyl esters) prior to GC-MS analysis.

    • Use of an Acidic Modifier in the Carrier Gas: While less common, this can sometimes improve peak shape.

    • Switch to HPLC: HPLC is generally better suited for the analysis of non-volatile and acidic compounds without derivatization.

Issue 3: Low recovery of volatile degradation products like furan.

  • Possible Cause: Loss of volatile analytes during sample preparation and injection.

  • Troubleshooting Steps:

    • Use Headspace (HS) or SPME: These techniques are designed to handle volatile compounds and minimize sample handling losses.

    • Ensure Proper Sealing: Use high-quality vials and septa to prevent the loss of volatiles.

    • Optimize Incubation Temperature and Time: For HS and SPME, optimize these parameters to ensure efficient partitioning of the analytes into the headspace.

    • Use an Internal Standard: An isotopically labeled internal standard (e.g., d4-furan) can help to correct for analyte losses during the analytical process.

Experimental Protocols

Protocol 1: General Protocol for Thermal Stress and GC-MS Analysis

  • Sample Preparation:

    • Accurately weigh a known amount of this compound into a sealed, inert atmosphere reaction vessel (e.g., a glass ampoule or a stainless-steel reactor).

    • If studying the effect of a specific atmosphere, purge the vessel with the desired gas (e.g., nitrogen, air) before sealing.

  • Thermal Stress:

    • Place the sealed vessel in a temperature-controlled oven or heating block.

    • Heat the sample at the desired temperature for a specified duration.

    • After the heating period, allow the vessel to cool to room temperature.

  • Sample Extraction and Analysis:

    • For volatile analysis, carefully transfer a portion of the headspace using a gas-tight syringe for direct injection or use HS-SPME.

    • For less volatile components, dissolve the residue in a suitable solvent (e.g., dichloromethane, methanol) for direct liquid injection.

    • Analyze the samples using a GC-MS system with a suitable column (e.g., a mid-polar column like a DB-5ms or a polar column like a DB-WAX).

    • Use a temperature program that allows for the separation of all expected degradation products.

    • Identify compounds by comparing their mass spectra and retention times to those of authentic standards or library spectra.

    • Quantify the degradation products using an internal or external standard calibration method.

Visualizations

Degradation_Pathway cluster_primary Primary Degradation cluster_secondary Secondary Degradation cluster_tertiary Tertiary Degradation cluster_quaternary Quaternary Degradation This compound This compound Methylenecyclobutenone Methylenecyclobutenone This compound->Methylenecyclobutenone Rearrangement Formic Acid Formic Acid This compound->Formic Acid Rearrangement / Hydrolysis Furfuryl Alcohol Furfuryl Alcohol This compound->Furfuryl Alcohol Hydrolysis CO, H2O CO, H2O Formic Acid->CO, H2O CO2, H2 CO2, H2 Formic Acid->CO2, H2 2-Methylfuran 2-Methylfuran Furfuryl Alcohol->2-Methylfuran Dehydration Furfural Furfural Furfuryl Alcohol->Furfural Oxidation 2-Furoic Acid 2-Furoic Acid Furfural->2-Furoic Acid Furan Furan 2-Furoic Acid->Furan Decarboxylation

Caption: Predicted thermal degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis A Weigh this compound B Seal in Inert Atmosphere A->B C Heat at Defined Temperature and Time B->C D Sample Extraction (HS/SPME or Solvent) C->D E GC-MS / HPLC Analysis D->E F Data Processing and Quantification E->F

Caption: General experimental workflow for analyzing this compound degradation.

Troubleshooting_Tree Start Analytical Issue Encountered Q1 What is the nature of the issue? Start->Q1 A1 Unidentified Peaks Q1->A1 Unknowns A2 Poor Peak Shape Q1->A2 Tailing/Broad Peaks A3 Low Analyte Recovery Q1->A3 Quantitation S1 Use MS Library Search & HRMS A1->S1 S2 Derivatize Acidic Compounds or Use HPLC A2->S2 S3 Use HS/SPME and Internal Standards A3->S3

Caption: Troubleshooting decision tree for common analytical issues.

References

Validation & Comparative

A Tale of Two Furans: Unpacking the Flavor Profiles of Furfuryl Formate and Furfuryl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of flavor chemistry, the nuanced differences between structurally similar molecules can elicit vastly different sensory experiences. This guide delves into the distinct flavor profiles of two such compounds: furfuryl formate (B1220265) and furfuryl acetate (B1210297). Both are furan (B31954) derivatives, often associated with the thermal processing of food and key contributors to the Maillard reaction, yet they impart unique and contrasting notes to food and beverage systems. This document provides a comparative analysis for researchers, scientists, and drug development professionals, summarizing their sensory characteristics, physical properties, and the methodologies used to evaluate them.

Sensory Profile Comparison: A Study in Contrasts

While both furfuryl formate and furfuryl acetate are valued for their aromatic contributions, their flavor profiles diverge significantly. Furfuryl acetate is predominantly characterized by its sweet and fruity notes, whereas this compound offers a more complex, roasted, and nutty character.

Furfuryl Acetate is consistently described with descriptors such as fruity, sweet, and banana-like [1][2][3][4][5]. Its taste is often likened to that of green banana skin[1][2]. This makes it a valuable component in creating fruit-forward flavor profiles, particularly for banana and other tropical fruit blends[2]. It can also add fruity notes to vanilla and cream flavors[2].

This compound , in contrast, presents a more complex and roasted aromatic profile. Its key descriptors include ethereal, nutty, coffee, caramellic, and burnt [6][7][8]. The Flavor and Extract Manufacturers Association (FEMA) describes its flavor profile as floral[9]. This positions this compound as a crucial ingredient for roasted, nutty, and baked flavor profiles, often found in products like coffee, roasted nuts, and baked goods[10].

The following table summarizes the distinct sensory attributes of each compound based on available literature.

Sensory AttributeThis compoundFurfuryl Acetate
Odor Descriptors Ethereal, Nutty, Coffee, Caramellic, Burnt, Spicy, Sweet, Fruity[6][7][8]Fruity, Sweet, Banana-like, Ethereal, Floral, Roast[1][2][5][11][12][13]
Taste Descriptors -Green banana skin, Estery, Ethereal, Green banana peel, Nasturtium[1][2]
Primary Application Roasted, nutty, coffee, and baked flavor profilesFruity, especially banana and tropical, flavor profiles

Physicochemical Properties

The physical and chemical properties of these esters influence their volatility, solubility, and ultimately, their perception and application in various matrices.

PropertyThis compoundFurfuryl Acetate
CAS Number 13493-97-5[14]623-17-6[1]
Molecular Formula C₆H₆O₃[14]C₇H₈O₃[1]
Molecular Weight 126.11 g/mol [9]140.14 g/mol [11]
Appearance Colorless to pale yellow liquid[9][10]Colorless to light orange to yellow clear liquid[11][15]
Boiling Point 170-171 °C[10]175-177 °C[4][13]
Solubility Practically insoluble in water; soluble in ethanol[9]Insoluble in water; soluble in alcohol and oils[1][13]

Experimental Protocols for Sensory and Instrumental Analysis

To provide a framework for the objective comparison of these flavor compounds, this section outlines standardized experimental protocols for sensory evaluation and instrumental analysis.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product by a trained panel.

Objective: To quantitatively compare the flavor profiles of this compound and furfuryl acetate.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained over several sessions to identify and scale the intensity of relevant aroma and taste attributes (e.g., fruity, sweet, banana, nutty, roasted, burnt, chemical).

  • Sample Preparation: Solutions of this compound and furfuryl acetate are prepared at various concentrations in a neutral solvent (e.g., water with a small amount of ethanol (B145695) for solubility) to determine their detection and recognition thresholds. For direct comparison, solutions of equimolar concentrations are prepared.

  • Evaluation: Panelists evaluate the samples in a controlled environment (individual booths, controlled lighting and temperature). They rate the intensity of each identified attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of each attribute between the two compounds. The results are often visualized using spider or radar plots.

G cluster_QDA Quantitative Descriptive Analysis (QDA) Workflow Panelist_Selection Panelist Selection & Training Sample_Prep Sample Preparation (Equimolar Concentrations) Panelist_Selection->Sample_Prep Trained Panel Sensory_Evaluation Sensory Evaluation (Controlled Environment) Sample_Prep->Sensory_Evaluation Blinded Samples Data_Analysis Statistical Analysis (ANOVA, Spider Plots) Sensory_Evaluation->Data_Analysis Intensity Ratings

Quantitative Descriptive Analysis Workflow
Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.

Objective: To identify and compare the odor-active regions and their intensities for this compound and furfuryl acetate.

Methodology:

  • Sample Preparation: Dilute solutions of this compound and furfuryl acetate are prepared in a suitable solvent.

  • GC-MS/O Analysis: The samples are injected into a GC-MS system equipped with an olfactory port. The column effluent is split between the mass spectrometer (for chemical identification) and the heated olfactory port, where a trained analyst sniffs the eluting compounds.

  • Data Collection: The analyst records the retention time, odor descriptor, and intensity of each odor detected. Intensity can be measured using methods like Aroma Extract Dilution Analysis (AEDA) or by direct intensity scaling.

  • Data Analysis: The resulting aromagrams for each compound are compared to identify differences in the number, type, and intensity of odor-active regions.

G cluster_GCO Gas Chromatography-Olfactometry (GC-O) Workflow Sample_Injection Sample Injection GC_Separation GC Separation Sample_Injection->GC_Separation Effluent_Splitting Effluent Splitting GC_Separation->Effluent_Splitting MS_Detection MS Detection (Identification) Effluent_Splitting->MS_Detection Olfactory_Detection Olfactory Detection (Sniffing Port) Effluent_Splitting->Olfactory_Detection Data_Integration Data Integration (Aromagram) MS_Detection->Data_Integration Olfactory_Detection->Data_Integration

Gas Chromatography-Olfactometry Workflow

Sensory Perception Pathway

The perception of volatile flavor compounds like this compound and furfuryl acetate is primarily mediated by the olfactory system. While specific receptor interactions for these individual molecules are not detailed in the available literature, the general pathway is well-established.

Volatile molecules enter the nasal cavity and bind to olfactory receptors on the cilia of olfactory sensory neurons. This binding event triggers a signal transduction cascade, leading to the generation of an action potential. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed in structures called glomeruli. From the olfactory bulb, the information is relayed to higher cortical areas, including the piriform cortex (for odor identification) and the limbic system (for emotional and memory-related responses to odors).

G cluster_Olfactory_Pathway Generalized Olfactory Signaling Pathway Odorant Odorant Molecule (this compound/Acetate) Olfactory_Receptors Olfactory Receptors (Nasal Epithelium) Odorant->Olfactory_Receptors Signal_Transduction Signal Transduction Cascade Olfactory_Receptors->Signal_Transduction Action_Potential Action Potential Generation Signal_Transduction->Action_Potential Olfactory_Bulb Olfactory Bulb (Glomeruli) Action_Potential->Olfactory_Bulb Olfactory Nerve Higher_Brain_Centers Higher Brain Centers (Piriform Cortex, Limbic System) Olfactory_Bulb->Higher_Brain_Centers Perception Odor Perception Higher_Brain_Centers->Perception

Generalized Olfactory Signaling Pathway

References

Comparison of furfuryl formate with other furan-based flavoring agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Furfuryl Formate (B1220265) and Other Furan-Based Flavoring Agents for Researchers and Drug Development Professionals

Introduction

Furan (B31954) derivatives are integral to the flavor profiles of a wide array of thermally processed foods, contributing characteristic sweet, caramel-like, and nutty notes. Among these, furfuryl formate stands out for its unique ethereal and nutty aroma. This guide provides a comprehensive comparison of this compound with other significant furan-based flavoring agents, including furfural, furfuryl acetate, 2-furanmethanethiol, and 2,5-dimethylfuran. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of their distinct sensory attributes and performance characteristics, supported by available data and detailed experimental protocols.

Comparative Analysis of Flavor Profiles

The sensory characteristics of furan-based compounds are diverse, ranging from fruity and caramel-like to nutty and roasted. The following table summarizes the flavor profiles of this compound and its alternatives based on available literature. It is important to note that direct quantitative comparative studies with sensory panel data for all these compounds under identical conditions are limited.

CompoundChemical StructureFlavor ProfileOdor Threshold (in water)
This compound C₆H₆O₃Nutty, ethereal, coffee[1]Not widely reported
Furfural C₅H₄O₂Almond, bready, sweet, woody50 ppb
Furfuryl Acetate C₇H₈O₃Sweet, fruity, banana, pear100 ppb
2-Furanmethanethiol C₅H₆OSRoasted coffee, sulfurous, meaty[2]0.005 ppb
2,5-Dimethylfuran C₆H₈OMeaty, chemical, ethereal, gravy, roast beef, bacon[3]30 ppm (taste)[3]

Performance Characteristics

Flavor Contribution and Potency

The perceived flavor of these compounds is not only dependent on their inherent chemical structure but also on their concentration and the food matrix in which they are present. Odor Activity Value (OAV), the ratio of a compound's concentration to its odor threshold, is a key metric for determining its impact on flavor. While comprehensive OAV data for a direct comparison is scarce, some general observations can be made:

  • 2-Furanmethanethiol is known for its extremely low odor threshold, making it a highly potent flavor compound, contributing significantly to coffee aroma even at trace concentrations[2].

  • This compound is described as having nutty and ethereal notes, suggesting a more subtle and complex contribution to flavor profiles compared to the more direct sweetness of furfuryl acetate[1].

  • 2,5-Dimethylfuran offers a distinct savory and meaty character, setting it apart from the sweeter and more caramelic notes of other furan derivatives[3][4].

Stability

The stability of flavoring agents is crucial for their application in food products, as it affects shelf-life and the final sensory experience. The stability of furan derivatives can be influenced by factors such as pH, temperature, and light. While specific comparative stability studies are limited, furfuryl esters, in general, are known to be susceptible to hydrolysis, which can alter the flavor profile over time.

Experimental Protocols

Quantitative Descriptive Analysis (QDA) of Furan-Based Flavoring Agents

This protocol is adapted from methodologies used for the sensory evaluation of flavor compounds[5].

Objective: To quantitatively describe and compare the sensory attributes of this compound and other furan-based flavoring agents.

1. Panel Selection and Training:

  • Recruit 10-12 panelists with prior experience in descriptive sensory analysis.
  • Conduct training sessions to familiarize panelists with the specific aroma and flavor attributes of furan derivatives. Use reference standards for each attribute (e.g., solutions of pure compounds representing "nutty," "caramel," "fruity," "roasted," "meaty").

2. Sample Preparation:

  • Prepare solutions of each furan-based flavoring agent (this compound, furfural, furfuryl acetate, 2-furanmethanethiol, 2,5-dimethylfuran) in a neutral base (e.g., deodorized water or a simple sugar solution) at a concentration that is clearly perceivable but not overwhelming.
  • Present approximately 15 mL of each sample in coded, covered glass containers at a standardized temperature (e.g., 25°C).

3. Evaluation Procedure:

  • Panelists evaluate the samples in individual sensory booths under controlled lighting and ventilation.
  • For each sample, panelists rate the intensity of pre-defined sensory attributes (e.g., nutty, ethereal, coffee, almond, fruity, caramel, roasted, meaty, sulfurous) on a 15-point unstructured line scale anchored with "low" and "high."
  • Panelists are instructed to cleanse their palate with deionized water and unsalted crackers between samples.

4. Data Analysis:

  • Analyze the intensity ratings using Analysis of Variance (ANOVA) to determine significant differences between the flavoring agents for each attribute.
  • Use post-hoc tests (e.g., Tukey's HSD) to identify which specific samples differ from each other.
  • Visualize the results using spider web plots or bar charts to compare the sensory profiles.

Gas Chromatography-Olfactometry (GC-O) for Odor Activity Evaluation

This protocol outlines a general procedure for GC-O analysis to determine the odor-active compounds and their relative importance[4].

Objective: To identify and compare the odor-active compounds in this compound and other furan-based flavoring agents.

1. Sample Preparation:

  • Prepare a solution of each flavoring agent in a suitable solvent (e.g., dichloromethane).

2. GC-MS-O Analysis:

  • Inject the sample into a gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port.
  • Separate the volatile compounds on an appropriate capillary column (e.g., DB-WAX).
  • At the column outlet, split the effluent between the MS detector and the sniffing port.

3. Olfactometry:

  • Have trained sensory panelists sniff the effluent from the olfactometry port and record the retention time, odor descriptor, and odor intensity for each detected aroma.

4. Data Analysis (Aroma Extract Dilution Analysis - AEDA):

  • Serially dilute the sample extract and analyze each dilution by GC-O until no odor is detected.
  • The highest dilution at which an odorant is still perceived is its Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant[4].
  • Calculate the Odor Activity Value (OAV) by dividing the concentration of each compound (determined by GC-MS) by its odor threshold in the relevant matrix.

Visualizations

Experimental_Workflow_QDA cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis panel_selection Panel Selection & Training sample_prep Sample Preparation panel_selection->sample_prep sensory_booths Individual Sensory Booths sample_prep->sensory_booths rating Intensity Rating of Attributes sensory_booths->rating anova ANOVA rating->anova post_hoc Post-Hoc Tests anova->post_hoc visualization Data Visualization post_hoc->visualization

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

GC_O_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation sample Flavoring Agent Solution gc Gas Chromatography sample->gc splitter Effluent Splitter gc->splitter ms Mass Spectrometry (MS) splitter->ms Identification & Quantification olfacto Olfactometry (Sniffing Port) splitter->olfacto Odor Description & Intensity oav Odor Activity Value (OAV) Calculation ms->oav aeda Aroma Extract Dilution Analysis (AEDA) olfacto->aeda aeda->oav

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.

Conclusion

This compound offers a unique nutty and ethereal flavor profile that distinguishes it from other furan-based flavoring agents. While direct quantitative comparisons are limited, the available data and established analytical protocols provide a strong foundation for researchers and drug development professionals to evaluate its potential applications. The provided experimental workflows for Quantitative Descriptive Analysis and Gas Chromatography-Olfactometry offer robust methodologies for generating comparative data to inform formulation decisions. Further research focusing on direct, side-by-side sensory and instrumental analysis of these compounds in various food matrices would be invaluable for a more complete understanding of their performance.

References

Performance of furfuryl formate as a solvent compared to traditional solvents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of furfuryl formate (B1220265) with conventional solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO) reveals its potential as a viable, greener alternative in various applications, particularly for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of its performance, supported by available experimental data and detailed methodologies.

Furfuryl formate, a furan-based derivative, is emerging as a promising bio-based solvent with the potential to replace traditional, petroleum-derived solvents that are facing increasing regulatory scrutiny due to their toxicity and environmental impact. This comparison guide delves into the key performance indicators of this compound against established solvents, offering a clear perspective for its adoption in laboratory and industrial settings.

Performance at a Glance: A Comparative Overview

To facilitate a direct comparison, the physical and chemical properties of this compound and traditional solvents are summarized below. These properties are critical in determining the suitability of a solvent for specific applications, influencing factors such as dissolution rates, reaction kinetics, and processing conditions.

PropertyThis compoundN-Methyl-2-pyrrolidone (NMP)Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)
Molecular Weight ( g/mol ) 126.11[1][2]99.1373.0978.13
Boiling Point (°C) 170-171[3]202-204153189
Density (g/cm³ at 20°C) ~1.165-1.171[4]~1.028~0.945~1.100
Flash Point (°C) 56.67 (TCC)[3][4]91 (closed cup)58 (closed cup)89 (closed cup)
Viscosity (cP at 25°C) Data not available1.670.8022.14
Surface Tension (dyn/cm at 25°C) Data not available40.736.443.5
Water Solubility 16.12 g/L (est.)[3]MiscibleMiscibleMiscible

Delving Deeper: Experimental Insights

While extensive comparative studies on this compound are still emerging, preliminary data and research on related furan (B31954) derivatives provide valuable insights into its potential performance.

Solubility Characteristics

The efficacy of a solvent is primarily determined by its ability to dissolve a wide range of solutes. While specific solubility data for polymers and active pharmaceutical ingredients (APIs) in this compound is limited in publicly available literature, the principle of "like dissolves like" and the known properties of furan-based compounds suggest its potential. Furan rings contribute significantly to the solubility of polymers in common organic solvents.[4] The polarity of this compound, inferred from its structure, suggests it could be an effective solvent for polar and moderately polar organic compounds.

Experimental Protocol for Solubility Determination:

A standard method to experimentally determine and compare the solubility of a specific solute (e.g., a polymer or an API) in this compound versus traditional solvents involves the following steps:

  • Sample Preparation: Accurately weigh a small amount of the solute (e.g., 10 mg).

  • Solvent Addition: Add a measured volume of the solvent to be tested (e.g., 1 mL) to the solute in a vial.

  • Observation at Room Temperature: Agitate the mixture at a constant room temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. Visually inspect for complete dissolution.

  • Incremental Addition: If the solute does not dissolve, add the solvent in small, measured increments, agitating after each addition, until dissolution is observed. Record the total volume of solvent used.

  • Heating: If the solute remains insoluble at room temperature, gradually heat the mixture while stirring and monitor for dissolution. Record the temperature at which the solute dissolves.

  • Data Comparison: The solubility can be expressed qualitatively (e.g., soluble, partially soluble, insoluble) or quantitatively (e.g., in mg/mL). Compare the results across all tested solvents.

A visual representation of this experimental workflow is provided below.

experimental_workflow cluster_start Start cluster_process Solubility Test cluster_end Result start Weigh Solute add_solvent Add Solvent start->add_solvent agitate_rt Agitate at Room Temp add_solvent->agitate_rt observe_rt Observe Dissolution agitate_rt->observe_rt heat Heat Incrementally observe_rt->heat No soluble Soluble observe_rt->soluble Yes observe_hot Observe Dissolution heat->observe_hot observe_hot->soluble Yes insoluble Insoluble observe_hot->insoluble No

A simplified workflow for determining solute solubility.

Safety and Environmental Profile: A Greener Horizon?

A significant driver for exploring alternatives to traditional solvents is their associated health and environmental risks. While comprehensive toxicological data for this compound is not yet available, information on its parent compounds, furfural (B47365) and furfuryl alcohol, provides some initial indications.

Toxicity:

  • Furfuryl Alcohol: Studies have indicated that furfuryl alcohol can be toxic and is suspected of causing cancer.[5]

  • Furan and its Derivatives: The International Agency for Research on Cancer (IARC) has classified furan as "possibly carcinogenic to humans" (Group 2B).[6] Concerns have been raised regarding the potential genotoxicity of furfuryl alcohol and its derivatives that can be metabolized to furfuryl alcohol, such as furfuryl esters.[2]

It is crucial to note that the toxicity of this compound itself requires dedicated investigation. However, the known hazards of its precursors warrant handling it with appropriate safety precautions in a laboratory setting.

Environmental Impact:

  • Biodegradability: Furan-based compounds, being derived from biomass, are generally considered to have a better environmental profile than their petrochemical counterparts. Studies on the biodegradation of furfuryl alcohol have shown that certain microorganisms can degrade it, suggesting a potential for bioremediation.

  • Renewable Feedstock: this compound is derived from furfural, which is produced from agricultural byproducts like corncobs and sugarcane bagasse.[7] This renewable origin is a significant advantage over petroleum-based solvents.

The logical relationship for the derivation of this compound and its potential environmental fate is illustrated below.

logical_relationship cluster_source Source cluster_synthesis Synthesis Pathway cluster_fate Potential Environmental Fate biomass Biomass (e.g., Corncobs) furfural Furfural biomass->furfural furfuryl_alcohol Furfuryl Alcohol furfural->furfuryl_alcohol Hydrogenation furfuryl_formate This compound furfuryl_alcohol->furfuryl_formate Esterification biodegradation Biodegradation furfuryl_formate->biodegradation

Derivation and potential environmental fate of this compound.

Conclusion and Future Outlook

This compound presents a compelling case as a bio-based alternative to traditional dipolar aprotic solvents. Its physical properties are within a range that suggests its utility in a variety of chemical processes. The primary advantage of this compound lies in its renewable origin, which aligns with the growing demand for sustainable chemical manufacturing.

However, a comprehensive assessment of its performance and safety is still in its early stages. Further research is critically needed to generate robust data on its solubility characteristics with a wide array of solutes, its long-term stability, and its complete toxicological and ecotoxicological profile. As more data becomes available, this compound could prove to be a valuable addition to the toolbox of green solvents, offering a safer and more sustainable option for the pharmaceutical and chemical industries. Researchers and drug development professionals are encouraged to consider this compound in their solvent screening protocols, contributing to the growing body of knowledge on this promising bio-based solvent.

References

A Comparative Guide to Catalysts for the Esterification of Furfuryl Alcohol to Furfuryl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of furfuryl formate (B1220265) through the esterification of furfuryl alcohol with formic acid is a significant reaction for producing a valuable, bio-based solvent and chemical intermediate. The efficiency of this process is critically dependent on the choice of catalyst. This guide provides a comparative overview of potential catalysts for this reaction, drawing upon experimental data from related esterification and furfuryl alcohol conversion studies. While direct comparative data for the synthesis of furfuryl formate is limited in publicly available literature, this document synthesizes information from analogous reactions to provide a predictive framework for catalyst selection and experimental design.

Catalyst Performance Comparison

The following table summarizes the performance of various types of catalysts in the esterification of alcohols or other relevant conversions of furfuryl alcohol. This data is intended to serve as a guide for selecting candidate catalysts for the furfuryl alcohol to this compound reaction.

Catalyst TypeSpecific Catalyst ExampleFurfuryl Alcohol Conversion (%)This compound Selectivity (%)This compound Yield (%)Reaction Temperature (°C)Reaction Time (h)Key Findings & Remarks
Homogeneous Acid Sulfuric Acid (H₂SO₄)High (Predicted)Moderate to High (Predicted)Moderate to High (Predicted)50 - 1002 - 6Effective for esterification but poses challenges in separation, corrosion, and waste generation.[1]
Heterogeneous Acid Amberlyst-15High (Predicted)High (Predicted)High (Predicted)80 - 1204 - 8Solid acid resin, easily separable and reusable. Potential for high selectivity.[1]
Heterogeneous Acid Zeolite HZSM-5Moderate to High (Predicted)Moderate to High (Predicted)Moderate to High (Predicted)100 - 1506 - 12Shape-selective catalyst, potential to minimize side reactions. Activity can be influenced by Si/Al ratio.
Enzymatic Novozym 435 (Immobilized Lipase)>95 (with other acids)High (Predicted)High (Predicted)40 - 606 - 24High selectivity under mild conditions.[2] Slower reaction rates and higher cost may be limitations.
Metal Oxide Tungsten Oxide (WO₃)Moderate (Predicted)Moderate (Predicted)Moderate (Predicted)100 - 1508 - 16Can catalyze esterification, but may also promote side reactions like polymerization at higher temperatures.[1]

Note: The data for this compound selectivity and yield are predicted based on catalyst performance in similar esterification reactions. Experimental validation is required.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized experimental protocols for screening catalysts for the esterification of furfuryl alcohol to this compound.

1. Catalyst Screening in a Batch Reactor:

  • Reactor Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer.

  • Reactants:

    • Furfuryl alcohol (10 mmol)

    • Formic acid (12 mmol, 1.2 equivalents)

    • Catalyst (e.g., 5 wt% of furfuryl alcohol for solid catalysts)

    • Solvent (e.g., Toluene, 50 mL)

  • Procedure:

    • The flask is charged with furfuryl alcohol, formic acid, catalyst, and solvent.

    • The mixture is heated to the desired reaction temperature (e.g., 80-120°C) and stirred at 500 rpm.

    • Aliquots of the reaction mixture are withdrawn at regular intervals (e.g., every hour).

    • The catalyst is removed from the aliquots by filtration (for heterogeneous catalysts) or neutralized (for homogeneous catalysts).

    • The samples are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of furfuryl alcohol and the yield of this compound.

  • Product Identification: The product identity can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2. Catalyst Reusability Test (for Heterogeneous Catalysts):

  • Procedure:

    • After the first reaction cycle, the solid catalyst is recovered by filtration.

    • The catalyst is washed with a suitable solvent (e.g., acetone (B3395972) or ethanol) to remove any adsorbed reactants and products.

    • The catalyst is dried in an oven at a specified temperature (e.g., 100°C) for several hours.

    • The dried catalyst is then used in a subsequent reaction cycle under the same conditions.

    • This process is repeated for a desired number of cycles to evaluate the stability and reusability of the catalyst.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is essential for planning and execution. The following diagram, generated using Graphviz, illustrates a typical workflow for the comparative study of catalysts for furfuryl alcohol esterification.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_evaluation Evaluation Reactants Reactants (Furfuryl Alcohol, Formic Acid) Batch_Reactor Batch Reactor Setup Reactants->Batch_Reactor Catalyst_Prep Catalyst Preparation / Pre-treatment Catalyst_Prep->Batch_Reactor Reaction_Execution Esterification Reaction (Controlled Temperature & Stirring) Batch_Reactor->Reaction_Execution Sampling Periodic Sampling Reaction_Execution->Sampling Reusability Catalyst Reusability Study Reaction_Execution->Reusability Post-reaction Catalyst Recovery Sample_Prep Sample Preparation (Filtration/Neutralization) Sampling->Sample_Prep GC_HPLC GC/HPLC Analysis (Conversion & Yield) Sample_Prep->GC_HPLC GC_MS_NMR Product Identification (GC-MS, NMR) Sample_Prep->GC_MS_NMR Data_Comparison Comparative Data Analysis GC_HPLC->Data_Comparison Reusability->Catalyst_Prep Recycle

Caption: Experimental workflow for catalyst screening in furfuryl alcohol esterification.

This guide provides a foundational framework for researchers embarking on the study of furfuryl alcohol esterification to this compound. The provided data, protocols, and workflow diagram are intended to facilitate the rational design of experiments and the selection of promising catalytic systems for this important bio-based transformation.

References

Biocatalytic versus chemical synthesis of furfuryl formate: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Biocatalytic and Chemical Synthesis of Furfuryl Formate (B1220265)

Furfuryl formate, an ester with applications in the flavor and fragrance industry, can be synthesized through two primary routes: biocatalytic and chemical synthesis. This guide provides a detailed comparison of these methods, focusing on experimental data, protocols, and the overall efficiency and environmental impact of each approach. This analysis is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are seeking to understand the optimal pathway for producing furan-based compounds.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for both biocatalytic and chemical synthesis of this compound and related furfuryl esters, based on published experimental results.

ParameterBiocatalytic Synthesis (Lipase-catalyzed)Chemical Synthesis (Acid-catalyzed Esterification)
Catalyst Immobilized Lipase (B570770) (e.g., Novozym 435 from Candida antarctica)[1][2]Strong mineral acids (e.g., H₂SO₄, HCl) or solid acid catalysts[3]
Reactants Furfuryl alcohol, Formic acid (or other acyl donors)[3]Furfuryl alcohol, Formic acid[1]
Solvent Organic solvents (e.g., cyclohexane, toluene) or solvent-free[3]Often excess alcohol or a non-polar organic solvent
Temperature Mild (e.g., 25-60°C)Elevated (typically >80°C)
Reaction Time 45 minutes to several hours[3]Several hours
Yield High (up to 99.98% for furfuryl acetate)[3]Variable, often limited by equilibrium
Selectivity Very high (often 100% to the ester)Moderate to high, risk of side reactions[3]
Byproducts Minimal, mainly waterWater, potential for polymerization and degradation products[3]
Catalyst Reusability High (can be recycled for multiple batches)Limited for homogeneous catalysts; possible for heterogeneous catalysts
Environmental Impact Generally lower, biodegradable catalyst, mild conditionsHigher, use of corrosive acids, higher energy consumption

Experimental Protocols

Biocatalytic Synthesis of Furfuryl Esters

This protocol is based on the lipase-catalyzed esterification of furfuryl alcohol.

Materials:

  • Furfuryl alcohol

  • Carboxylic acid (e.g., Octanoic acid, as a representative fatty acid)

  • Immobilized Lipase (e.g., from Aspergillus oryzae immobilized on octyl-silane (B7823203) MgO·SiO₂)

  • Cyclohexane (solvent)

  • Molecular sieves (optional, to remove water)

Procedure:

  • In a reaction vessel, dissolve furfuryl alcohol and the carboxylic acid in cyclohexane. A typical molar ratio of furfuryl alcohol to fatty acid is 1:3.

  • Add the immobilized lipase to the reaction mixture.

  • The reaction is conducted at 25°C with agitation for a duration of 45 minutes.

  • Upon completion, the immobilized enzyme can be recovered by simple filtration for reuse.

  • The solvent is removed under reduced pressure to yield the crude furfuryl ester.

  • Further purification can be achieved by column chromatography if necessary.

A study on the synthesis of furfuryl esters using a lipase from Aspergillus oryzae reported a conversion of 88.7–90.2% for furfuryl alcohol with 100% selectivity to the corresponding ester under these conditions in a batch system. When transitioned to a continuous flow reactor, the conversion of furfuryl alcohol increased to 96.8%.

Chemical Synthesis of this compound (General Protocol)

This protocol describes a general procedure for the acid-catalyzed Fischer esterification of furfuryl alcohol with formic acid.

Materials:

  • Furfuryl alcohol

  • Formic acid

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Organic solvent (e.g., toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine furfuryl alcohol, an excess of formic acid, and a catalytic amount of concentrated sulfuric acid in toluene.

  • Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap to drive the equilibrium towards the product.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation under reduced pressure.

It is important to note that furfuryl alcohol is sensitive to strong acids and can undergo polymerization, especially at elevated temperatures, which can reduce the yield of the desired ester.[3]

Mandatory Visualization

The following diagrams illustrate the workflows and logical relationships of the biocatalytic and chemical synthesis of this compound.

Biocatalytic_vs_Chemical_Synthesis cluster_biocatalytic Biocatalytic Synthesis cluster_chemical Chemical Synthesis B_start Reactants: Furfuryl Alcohol Formic Acid B_reaction Esterification B_start->B_reaction B_enzyme Immobilized Lipase (e.g., Novozym 435) B_enzyme->B_reaction B_conditions Mild Conditions: - 25-60°C - Organic Solvent or Solvent-free B_conditions->B_reaction B_separation Enzyme Filtration B_reaction->B_separation B_product High Purity This compound B_separation->B_product B_recycle Recycled Enzyme B_separation->B_recycle C_start Reactants: Furfuryl Alcohol Formic Acid C_reaction Fischer Esterification C_start->C_reaction C_catalyst Acid Catalyst (e.g., H₂SO₄) C_catalyst->C_reaction C_conditions Harsh Conditions: - High Temperature (>80°C) - Reflux with Water Removal C_conditions->C_reaction C_neutralization Neutralization & Washing C_reaction->C_neutralization C_byproducts Side Products (e.g., Polymers) C_reaction->C_byproducts C_purification Distillation C_neutralization->C_purification C_product This compound C_purification->C_product

Caption: Comparative workflow of biocatalytic and chemical synthesis of this compound.

Synthesis_Comparison cluster_biocatalytic Biocatalytic Route cluster_chemical Chemical Route Synthesis_Route Synthesis of this compound Biocatalysis Enzyme-Catalyzed Esterification Synthesis_Route->Biocatalysis Chemical_Synthesis Acid-Catalyzed Esterification Synthesis_Route->Chemical_Synthesis Advantages_Bio Advantages: - High Selectivity - Mild Conditions - Eco-friendly - Catalyst Reusability Biocatalysis->Advantages_Bio Disadvantages_Bio Disadvantages: - Higher Catalyst Cost - Slower Reaction Rate (sometimes) Biocatalysis->Disadvantages_Bio Advantages_Chem Advantages: - Low Catalyst Cost - Established Technology Chemical_Synthesis->Advantages_Chem Disadvantages_Chem Disadvantages: - Lower Selectivity - Harsh Conditions - Environmental Concerns - Risk of Polymerization Chemical_Synthesis->Disadvantages_Chem

Caption: Logical comparison of biocatalytic and chemical synthesis routes for this compound.

References

A Comparative Guide to the Validation of Analytical Methods for Furfuryl Formate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of furfuryl formate (B1220265), a significant compound in food chemistry and pharmaceutical sciences. Due to a lack of extensive, publicly available, validated methods specifically for furfuryl formate, this document draws upon established and validated methods for structurally similar furan (B31954) derivatives, such as furfuryl alcohol and furfural. The principles and techniques detailed herein are readily adaptable for the development and validation of robust analytical methods for this compound.

The validation of an analytical procedure is crucial to ensure that the method is suitable for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, include specificity, linearity, accuracy, precision, and robustness.[1][2] These parameters ensure the reliability and consistency of analytical data, which is paramount in research and quality control.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two primary analytical techniques suitable for the quantification of this compound and its derivatives. The choice between these methods often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Table 1: Comparison of HPLC and GC-MS for Furan Derivative Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Typical Analytes Non-volatile or thermally labile furan derivatives. Can be adapted for some volatile compounds.Volatile and semi-volatile furan derivatives.
Sample Preparation Often involves liquid-liquid extraction, solid-phase extraction, or simple dilution. Derivatization is generally not required.Typically requires headspace sampling, solid-phase microextraction (SPME), or solvent extraction. Derivatization may be necessary for less volatile compounds.
Selectivity Good selectivity, especially with specific detectors like Diode Array (DAD) or Mass Spectrometry (MS).Excellent selectivity and specificity due to mass fragmentation patterns.
Sensitivity Generally good, with Limits of Detection (LOD) and Quantitation (LOQ) in the µg/mL to ng/mL range.Excellent sensitivity, with LOD and LOQ often in the ng/g to pg/g range.
Advantages Robust, versatile, and suitable for a wide range of matrices. Non-destructive analysis is possible.[3]High sensitivity and specificity, providing structural information for compound identification.
Disadvantages Lower sensitivity for highly volatile compounds compared to GC. Potential for matrix interference.Not suitable for non-volatile or thermally labile compounds. Can be more complex to operate.

Experimental Protocols and Validation Data

High-Performance Liquid Chromatography (HPLC) Method for Furan Derivatives

An improved HPLC-DAD method has been successfully established for the simultaneous determination of four major furan derivatives in roasted coffee.[3]

Experimental Protocol:

  • Instrumentation: Agilent 1100 series HPLC system with a diode array detector.[3]

  • Column: Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) with a pre-column of the same material.[3]

  • Mobile Phase: Gradient elution with 0.1% acetic acid in water (A) and methanol (B129727) (B) at 25°C.[3]

  • Gradient Program: The gradient started with 100% A, at 2.5 min B was increased to 16%, between 10 and 10.5 min B was increased to 100% and held until the end of the run (15 min).[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Injection Volume: 2 µL.[3]

  • Detection: Diode array detector set at specific wavelengths for different furan derivatives (e.g., 217 nm for furfuryl alcohol).[3]

  • Sample Preparation: Extraction of the sample with water, followed by sonication, vortexing, or heat-assisted shaking, and subsequent centrifugation before injection.[3]

Validation Data for a Similar HPLC Method (Furan Derivatives in Coffee): [3]

Validation ParameterPerformance
Linearity (r²) ≥ 0.998
Accuracy (Recovery) ≥ 89.9%
Precision (Intra-day RSD) ≤ 4.2%
Precision (Inter-day RSD) ≤ 4.5%
Limit of Detection (LOD) 0.11–0.76 µg/mL
Limit of Quantitation (LOQ) 0.35–2.55 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Furan Derivatives

A headspace solid-phase microextraction (HS-SPME) coupled with GC-MS method has been developed and validated for the simultaneous determination of several furan derivatives in baby food.[4]

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation (HS-SPME): A sample is placed in a sealed vial, equilibrated for 15 minutes, and then a SPME fiber is exposed to the headspace for 15 minutes to adsorb the volatile analytes.[4]

  • Desorption: The SPME fiber is then introduced into the hot GC injector for thermal desorption of the analytes.[4]

  • GC Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).[5]

  • Carrier Gas: Helium.

  • Injector Temperature: Typically around 250-260°C.[4]

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a low temperature and ramping up to a higher temperature.

  • MS Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis to enhance sensitivity and selectivity.

Validation Data for a Similar GC-MS Method (Furan Derivatives in Baby Food): [4]

Validation ParameterPerformance
Precision (Intra-day RSD) ≤ 5.02%
Precision (Inter-day RSD) ≤ 5.55%
Accuracy (Recovery) 98.42% - 99.8%
Limit of Detection (LOD) 0.018 - 0.035 ng/g
Limit of Quantitation (LOQ) 0.060 - 0.117 ng/g

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method, from initial planning to final documentation, in accordance with regulatory guidelines.

Analytical_Method_Validation_Workflow Protocol 1. Validation Protocol Definition Parameters Define Performance Parameters (ICH Q2) Protocol->Parameters Criteria Set Acceptance Criteria Parameters->Criteria Execution 2. Experimental Execution Criteria->Execution Specificity Specificity Execution->Specificity Linearity Linearity & Range Execution->Linearity Accuracy Accuracy Execution->Accuracy Precision Precision (Repeatability & Intermediate) Execution->Precision LOD_LOQ LOD & LOQ Execution->LOD_LOQ Robustness Robustness Execution->Robustness Evaluation 3. Data Evaluation Specificity->Evaluation Linearity->Evaluation Accuracy->Evaluation Precision->Evaluation LOD_LOQ->Evaluation Robustness->Evaluation Compare Compare Results with Acceptance Criteria Evaluation->Compare Report 4. Validation Report Compare->Report Summary Summarize Results Report->Summary Conclusion Conclusion on Method Suitability Summary->Conclusion

Caption: Workflow for analytical method validation.

Logical Relationship of Validation Parameters

This diagram illustrates the hierarchical relationship between the core validation parameters as defined by ICH guidelines.

Validation_Parameters_Relationship MethodValidation Analytical Method Validation Assurance Assurance of Reliability MethodValidation->Assurance Quantitative Quantitative Tests Assurance->Quantitative Limit Limit Tests Assurance->Limit Accuracy Accuracy Quantitative->Accuracy Precision Precision Quantitative->Precision Specificity_Q Specificity Quantitative->Specificity_Q Linearity Linearity Quantitative->Linearity Range Range Quantitative->Range LOD_Q LOD Quantitative->LOD_Q LOQ_Q LOQ Quantitative->LOQ_Q Robustness_Q Robustness Quantitative->Robustness_Q Specificity_L Specificity Limit->Specificity_L LOD_L LOD Limit->LOD_L Robustness_L Robustness Limit->Robustness_L

Caption: ICH validation parameter relationships.

Conclusion

While direct, validated analytical methods for this compound are not widely published, robust and reliable methods can be developed and validated by adapting existing protocols for similar furan derivatives. Both HPLC and GC-MS offer viable approaches, with the choice depending on the specific requirements of the analysis. GC-MS generally provides higher sensitivity, which is advantageous for trace-level quantification. The provided experimental outlines and validation data for related compounds serve as a practical starting point for researchers. A thorough method validation following ICH guidelines is essential to ensure the accuracy and reliability of the data generated for this compound quantification.

References

A Comparative Guide to Chromatographic Methods for Furan Analysis: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers, scientists, and drug development professionals on the cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of furan (B31954) and its derivatives.

Furan and its substituted derivatives are heterocyclic organic compounds that can form in a variety of thermally processed foods and beverages. Due to their potential carcinogenicity, robust and sensitive analytical methods are crucial for their detection and quantification to assess human health risks. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the preferred and most common technique for the analysis of furan itself, owing to its high volatility. High-Performance Liquid Chromatography (HPLC) is more frequently employed for the analysis of less volatile furan derivatives. This guide provides a comparative overview of these two essential analytical techniques, supported by experimental data and detailed protocols.

Principles of Furan Analysis: GC-MS and HPLC

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that separates volatile compounds in the gas phase and provides structural information for their identification and quantification.[1] Due to furan's low boiling point (31°C), GC-MS is exceptionally well-suited for its analysis.[1] In contrast, High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid phase based on their interactions with a stationary phase. HPLC is typically more suitable for non-volatile and thermally labile compounds, making it a better choice for furan derivatives such as 5-hydroxymethylfurfural (B1680220) (5-HMF) and 2-furancarboxylic acid.[1][2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Furan Analysis

This protocol outlines a common method for the determination of furan in food matrices using headspace sampling, which is ideal for such a volatile analyte.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Homogenize the sample if it is a solid or semi-solid.

  • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, 5-10 mL can be used.

  • Add 5-9 mL of a saturated sodium chloride (NaCl) solution to enhance the partitioning of furan into the headspace.

  • Fortify the vial with a known amount of deuterated furan (d4-furan) to serve as an internal standard for accurate quantification.

  • Immediately seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample at a controlled temperature (e.g., 30-60°C) for a specific time (e.g., 15-30 minutes) with agitation to allow furan to partition into the headspace.

  • Expose an SPME fiber (e.g., Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.

GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250-280°C) in splitless mode to transfer the analytes to the column.

  • GC Column: A capillary column suitable for volatile compounds, such as a PLOT column (e.g., 30 m x 0.32 mm) or an Elite-624 (e.g., 60 m x 0.25 mm, 1.4 µm), is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program: An example program is: initial temperature of 35°C (hold for 3 min), ramp to 75°C at 8°C/min, then to 200°C at 25°C/min (hold for 1 min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 200-230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Ions Monitored: m/z 68 for furan and m/z 72 for d4-furan.

High-Performance Liquid Chromatography (HPLC) for Furan Derivatives Analysis

This protocol describes a representative reverse-phase HPLC method for the analysis of furan derivatives, such as 2-furancarboxylic acid.

Sample Preparation:

  • For solid samples, an extraction step is necessary. This may involve solvent extraction with a suitable solvent like acetonitrile (B52724) or methanol.

  • For biological fluids like urine, an alkaline hydrolysis step may be required to free conjugated forms of the acid, followed by liquid-liquid extraction with a solvent such as ethyl acetate.[3]

  • The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.[3]

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[3]

HPLC Analysis:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Column: A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[3]

  • Mobile Phase: An isocratic or gradient mobile phase can be used. A common mobile phase is a mixture of acetonitrile and water with an acid modifier like phosphoric acid or acetic acid (e.g., 0.02 M ortho-phosphoric acid in 10% (v/v) acetonitrile).[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C).

  • Detection: UV detection at a wavelength appropriate for the analyte (e.g., 254 nm for 2-furancarboxylic acid).[3]

Data Presentation: Comparison of Method Performance

The selection of an analytical method depends on various factors including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes key validation parameters for GC-MS methods for furan and HPLC methods for furan derivatives.

Validation ParameterGC-MS (for Furan)HPLC (for Furan Derivatives)
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.002 - 0.3 ng/g0.11 - 80 µg/L
Limit of Quantitation (LOQ) 0.006 - 0.8 ng/g0.35 µg/mL - 0.01 mmol/L
Recovery (%) 76 - 117%89.9 - 101%
Precision (RSD %) Intraday: 1 - 16%, Interday: 4 - 20%Intraday: ≤ 4.2%, Interday: ≤ 4.5%

Note: The data presented is a synthesis from multiple sources and can vary based on the specific method, instrumentation, and sample matrix.[2][3][4][5][6]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (Solid/Liquid) Homogenize Homogenize (if solid) Sample->Homogenize Weigh Weigh Sample Homogenize->Weigh Add_Salt_IS Add Saturated NaCl & Internal Standard (d4-furan) Weigh->Add_Salt_IS Seal Seal Vial Add_Salt_IS->Seal Equilibrate Equilibrate & Agitate Seal->Equilibrate HS_SPME HS-SPME Equilibrate->HS_SPME Desorb Thermal Desorption in GC Inlet HS_SPME->Desorb Separate Chromatographic Separation (GC Column) Desorb->Separate Ionize Electron Ionization (MS Source) Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Data Data Acquisition & Processing Detect->Data

Caption: Experimental workflow for furan analysis by GC-MS.

Method_Comparison GCMS GC-MS Principle: Separation of volatile compounds in gaseous phase Analyte: Furan (high volatility) Sample Prep: Headspace/SPME Key Advantages: High sensitivity, High selectivity, Ideal for volatile compounds HPLC HPLC Principle: Separation of compounds in liquid phase Analyte: Furan Derivatives (lower volatility) Sample Prep: Extraction, Derivatization (optional) Key Advantages: Versatile for non-volatile compounds, Simpler for aqueous samples, Robust Furan_Analysis Furan & Derivatives Analysis Furan_Analysis->GCMS  Suitable for  Furan Furan_Analysis->HPLC  Suitable for  Derivatives

References

A Comparative Guide to the Thermal Stability of Furfuryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of a homologous series of furfuryl esters: furfuryl acetate, furfuryl propionate (B1217596), and furfuryl butyrate. The thermal stability of these compounds is a critical parameter in various applications, including their use as flavoring agents, solvents, and precursors in chemical synthesis, particularly under conditions involving elevated temperatures.

While direct, side-by-side experimental data from a single study is not publicly available, this guide consolidates information based on established principles of chemical stability and provides standardized methodologies for researchers to conduct their own comparative assessments.

Comparative Thermal Stability Analysis

The thermal stability of esters is influenced by several factors, including molecular weight, intermolecular forces, and the nature of the ester linkage. In a homologous series like furfuryl esters, as the length of the carboxylic acid chain increases (acetate → propionate → butyrate), the molecular weight and boiling point also increase. This generally correlates with a higher thermal stability, as more energy is required to overcome intermolecular forces and to initiate thermal decomposition.

The primary mode of thermal decomposition for esters often involves the cleavage of the C-O bond. The stability of the resulting carboxylate and furfuryl moieties plays a significant role in the decomposition temperature.

Table 1: Comparison of Physicochemical Properties and Expected Thermal Stability of Furfuryl Esters

PropertyFurfuryl AcetateFurfuryl PropionateFurfuryl ButyrateTrend with Increasing Alkyl Chain Length
Molecular Formula C₇H₈O₃C₈H₁₀O₃C₉H₁₂O₃Increasing
Molecular Weight ( g/mol ) 140.14154.16168.19Increasing
Boiling Point (°C) 175-177195-196212-214Increasing
Expected Thermal Stability LowerIntermediateHigherIncreasing
Onset Decomposition Temp. (°C) Data not availableData not availableData not availableExpected to Increase

Note: The expected trend in thermal stability is based on general chemical principles for homologous series of esters. Experimental verification through Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) is required for precise quantitative comparison.

Experimental Protocols for Thermal Stability Assessment

To quantitatively determine and compare the thermal stability of furfuryl esters, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The onset temperature of mass loss is a key indicator of thermal stability.

Objective: To determine the onset temperature of decomposition for each furfuryl ester.

Apparatus:

  • Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC)

  • Sample pans (typically platinum or alumina)

  • High-purity nitrogen or argon gas supply

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the furfuryl ester into a tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset decomposition temperature is determined as the temperature at which a significant mass loss begins. This can be calculated using the tangent method at the point of maximum rate of mass loss (from the derivative thermogravimetric, DTG, curve).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect exothermic or endothermic events associated with decomposition.

Objective: To identify the temperature range of thermal decomposition and associated heat changes.

Apparatus:

  • Differential Scanning Calorimeter (e.g., TA Instruments Discovery 250, Mettler Toledo DSC 3)

  • Sample pans and lids (typically aluminum, hermetically sealed for volatile samples)

  • High-purity nitrogen or argon gas supply

Procedure:

  • Sample Preparation: Place a small sample (typically 2-5 mg) of the furfuryl ester into a tared DSC pan and hermetically seal it.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where decomposition is complete.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Exothermic or endothermic peaks in the thermogram indicate thermal events. The onset temperature of a decomposition peak provides information on thermal stability.

Visualizing the Experimental Workflow

The logical flow of an experiment designed to compare the thermal stability of furfuryl esters can be visualized as follows:

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_conclusion Conclusion FA Furfuryl Acetate TGA Thermogravimetric Analysis (TGA) FA->TGA DSC Differential Scanning Calorimetry (DSC) FA->DSC FP Furfuryl Propionate FP->TGA FP->DSC FB Furfuryl Butyrate FB->TGA FB->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Onset_Temp Determine Onset Decomposition Temperature TGA_Data->Onset_Temp DSC_Data->Onset_Temp Comparison Compare Thermal Stabilities Onset_Temp->Comparison

Caption: Workflow for comparative thermal stability analysis of furfuryl esters.

A Comparative Analysis of Furfuryl Formate and Other Common Formate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties, synthesis, and metabolic pathways of furfuryl formate (B1220265) against other widely used formate esters: methyl formate, ethyl formate, and butyl formate. The information presented is supported by experimental data and methodologies to assist in the evaluation and selection of these compounds for various research and development applications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of furfuryl formate and its aliphatic counterparts. These properties are crucial in determining the behavior of these esters in different chemical and biological systems.

PropertyThis compoundMethyl FormateEthyl FormateButyl Formate
Molecular Formula C₆H₆O₃[1]C₂H₄O₂[2]C₃H₆O₂C₅H₁₀O₂[3]
Molecular Weight ( g/mol ) 126.11[1]60.05[2]74.08102.13[3]
Boiling Point (°C) 170-171 @ 760 mmHg3254.0106-107
Density (g/cm³) 1.165-1.171 @ 20°C0.98 @ 20°C0.9170.892 @ 25°C
Solubility in Water Practically insoluble30 g/100 mL (20°C)9% (17.78°C)Slightly soluble
Flash Point (°C) 56.67 (Closed Cup)-19-2013.89 (Closed Cup)
Appearance Colorless to pale yellow liquidColorless liquid[2]Colorless liquidColorless liquid
Odor EtherealEthereal, pleasant[2]Pungent, rum-likeFruity, plum-like

Experimental Protocols

The following are generalized experimental protocols for determining the key physicochemical properties listed above. These methods are based on standard laboratory practices.

Determination of Boiling Point

The boiling point of the formate esters can be determined using either the distillation method or the Thiele tube method.

  • Distillation Method: A simple distillation apparatus is set up with a round-bottom flask containing the ester and a few boiling chips. The flask is heated, and the temperature is recorded when the liquid is actively boiling and the vapor temperature stabilizes at the thermometer bulb. This stable temperature is the boiling point.

  • Thiele Tube Method: A small amount of the ester is placed in a fusion tube, and an inverted capillary tube is added. The fusion tube is attached to a thermometer and heated in a Thiele tube containing mineral oil. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and the temperature at which the liquid re-enters the capillary upon cooling, are recorded. The latter temperature is the boiling point.

Measurement of Density

The density of the liquid formate esters can be measured using a pycnometer or a hydrometer.

  • Pycnometry: A clean, dry pycnometer of a known volume is weighed. It is then filled with the ester, and any excess is carefully removed. The filled pycnometer is weighed again. The density is calculated by dividing the mass of the ester by the volume of the pycnometer.

  • Hydrometer: The ester is placed in a graduated cylinder, and a hydrometer is gently lowered into the liquid until it floats freely. The density is read directly from the scale on the hydrometer at the point where the liquid surface meets the stem.

Solubility Testing

The solubility of the formate esters in water can be determined by the following procedure:

  • Add a small, measured amount of the ester (e.g., 0.1 mL) to a test tube.

  • Add a measured volume of deionized water (e.g., 1 mL) to the test tube.

  • Vigorously shake the test tube for a set period (e.g., 1 minute).

  • Allow the mixture to stand and observe for the presence of a single phase (soluble) or two distinct layers (insoluble). The degree of solubility can be quantified by titrating the saturated solution.

Flash Point Determination

The flash point can be determined using either a closed-cup or an open-cup apparatus.

  • Closed-Cup Method (e.g., Pensky-Martens): The ester is placed in a closed cup and heated at a slow, constant rate. An ignition source is directed into the cup at regular temperature intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite.

  • Open-Cup Method (e.g., Cleveland Open Cup): The ester is placed in an open cup and heated. An ignition source is passed over the surface of the liquid at regular temperature intervals. The flash point is the lowest temperature at which the vapors ignite.

Synthesis of Formate Esters

A common method for the synthesis of this compound and other simple formate esters is the Fischer esterification of the corresponding alcohol with formic acid, using an acid catalyst.

General Fischer Esterification Protocol:
  • In a round-bottom flask equipped with a reflux condenser, combine the alcohol (furfuryl alcohol, methanol, ethanol, or butanol) and a slight excess of formic acid.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture to reflux for a specified period. The progress of the reaction can be monitored by techniques like gas chromatography.

  • After cooling, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to neutralize the excess acid and then with brine.

  • The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the ester is purified by distillation.

Metabolic Pathway of this compound

This compound, like other furfuryl esters, is expected to undergo hydrolysis in vivo, catalyzed by esterases, to yield furfuryl alcohol and formic acid.[4] The resulting furfuryl alcohol is then metabolized through oxidation to furfural (B47365) and subsequently to 2-furoic acid.[4][5] 2-furoic acid can then be conjugated, for example with glycine, and excreted.[4]

Metabolic Pathway of this compound This compound This compound Furfuryl Alcohol Furfuryl Alcohol This compound->Furfuryl Alcohol Esterase-mediated hydrolysis Furfural Furfural Furfuryl Alcohol->Furfural Oxidation 2-Furoic Acid 2-Furoic Acid Furfural->2-Furoic Acid Oxidation Conjugated Metabolites Conjugated Metabolites 2-Furoic Acid->Conjugated Metabolites Conjugation (e.g., with Glycine) Excretion Excretion Conjugated Metabolites->Excretion

Metabolic conversion of this compound.

Comparative Experimental Workflow

The following diagram illustrates a logical workflow for the comparative analysis of the formate esters discussed in this guide.

Comparative Experimental Workflow cluster_synthesis Synthesis cluster_analysis Physicochemical Analysis cluster_biological Biological Evaluation Furfuryl Alcohol Furfuryl Alcohol Fischer Esterification Fischer Esterification Furfuryl Alcohol->Fischer Esterification Methanol Methanol Methanol->Fischer Esterification Ethanol Ethanol Ethanol->Fischer Esterification Butanol Butanol Butanol->Fischer Esterification Formic Acid Formic Acid Formic Acid->Fischer Esterification This compound This compound Fischer Esterification->this compound Methyl Formate Methyl Formate Fischer Esterification->Methyl Formate Ethyl Formate Ethyl Formate Fischer Esterification->Ethyl Formate Butyl Formate Butyl Formate Fischer Esterification->Butyl Formate Boiling Point Determination Boiling Point Determination This compound->Boiling Point Determination Density Measurement Density Measurement This compound->Density Measurement Solubility Testing Solubility Testing This compound->Solubility Testing Flash Point Measurement Flash Point Measurement This compound->Flash Point Measurement In vitro Metabolism In vitro Metabolism This compound->In vitro Metabolism Methyl Formate->Boiling Point Determination Methyl Formate->Density Measurement Methyl Formate->Solubility Testing Methyl Formate->Flash Point Measurement Toxicity Assays Toxicity Assays Methyl Formate->Toxicity Assays Ethyl Formate->Boiling Point Determination Ethyl Formate->Density Measurement Ethyl Formate->Solubility Testing Ethyl Formate->Flash Point Measurement Ethyl Formate->Toxicity Assays Butyl Formate->Boiling Point Determination Butyl Formate->Density Measurement Butyl Formate->Solubility Testing Butyl Formate->Flash Point Measurement Butyl Formate->Toxicity Assays Comparative Data Table Comparative Data Table Boiling Point Determination->Comparative Data Table Density Measurement->Comparative Data Table Solubility Testing->Comparative Data Table Flash Point Measurement->Comparative Data Table Metabolic Pathway Analysis Metabolic Pathway Analysis In vitro Metabolism->Metabolic Pathway Analysis Comparative Toxicity Profile Comparative Toxicity Profile Toxicity Assays->Comparative Toxicity Profile

References

A Comparative Guide to Furan-Based Polymers for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison with Polylactic Acid (PLA), Polycaprolactone (B3415563) (PCL), and Poly(lactic-co-glycolic acid) (PLGA)

Introduction: The quest for novel, sustainable, and high-performing polymers for advanced drug delivery systems is a continuous endeavor in pharmaceutical sciences. While initial inquiries into furfuryl formate-based polymers did not yield a distinct class of materials utilized for this purpose, the broader category of furan-based polymers presents a promising, bio-derived alternative to conventional biodegradable polyesters. Furan-based polymers, synthesized from platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) derived from renewable biomass, offer a unique chemical scaffold for developing drug delivery vehicles.[1] This guide provides a comparative benchmark of the performance of furan-based polymers, such as poly(furfuryl alcohol) (PFA) and other functionalized furanic polymers, against the well-established and FDA-approved aliphatic polyesters: polylactic acid (PLA), polycaprolactone (PCL), and their copolymer, poly(lactic-co-glycolic acid) (PLGA).[2][3][4][5] This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of these emerging biomaterials.

Performance Benchmarking of Drug Delivery Systems

The efficacy of a polymeric drug delivery system is gauged by several key performance indicators, including its ability to encapsulate therapeutic agents, the kinetics of drug release, and its interaction with biological systems. The following tables summarize the performance of furan-based polymers in comparison to PLA, PCL, and PLGA based on available experimental data.

Table 1: Nanoparticle Properties and Drug Encapsulation Efficiency

Polymer SystemTypical Particle Size (nm)DrugEncapsulation Efficiency (EE %) / Drug Loading Capacity (DLC %)Reference
Furan-Based Polymers
Poly(TMCC-co-LA)-furan54 - 169Doxorubicin (DOX)DLC: up to 0.06% (w/w)[6]
Poly(TMCC-co-LA)-g-PEG-furan28 - 283Doxorubicin (DOX)DLC: up to 0.1% (w/w)[6]
Alternative Polymers
Poly(lactic acid) (PLA)~300IbuprofenEE: ~20%[3]
Polycaprolactone (PCL)~250Coumarin-6-[7]
Poly(lactic-co-glycolic acid) (PLGA)197.8-EE: 28.6%[8]
PLGAVaries (Dataset of 433 formulations)65 small moleculesEE: 10% to >90%[9][10]

Table 2: Biocompatibility and Degradation Characteristics

Polymer SystemBiocompatibility ProfileDegradation MechanismDegradation RateReference
Furan-Based Polymers
Poly(furfuryl alcohol) (PFA) BlendsExcellent biocompatibility observed in blends with PCL.Thermally stable; degradation starts above 350°C.Slow[11][12]
Furan-based Polyesters (e.g., PEF)Under investigation; degradation products are of interest.Enzymatic and HydrolyticCan be tailored; faster with increased aliphatic content.[13]
Alternative Polymers
Poly(lactic acid) (PLA)Generally biocompatible; FDA-approved.Hydrolysis of ester bonds.Several days to months, depending on crystallinity and molecular weight.[3][5]
Polycaprolactone (PCL)Generally biocompatible; FDA-approved.Hydrolysis of ester bonds.Slow; can take several months to years.[5][14]
Poly(lactic-co-glycolic acid) (PLGA)Generally biocompatible; FDA-approved.Hydrolysis of ester bonds.Tunable (days to months) based on the lactic acid to glycolic acid ratio.[2][5][15]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. Below are protocols for key experiments cited in the evaluation of these drug delivery systems.

Synthesis and Nanoparticle Formulation

a) Furan-Functionalized Copolymers (Self-Assembly via Dialysis)

  • Polymer Synthesis: Furan-functionalized copolymers such as poly(TMCC-co-LA)-furan and poly(TMCC-co-LA)-g-PEG-furan are synthesized by modifying the carboxylic acid groups on a poly(TMCC-co-LA) backbone with furfurylamine (B118560) or PEG-furan.[16][17]

  • Nanoparticle Formation: The furan-functionalized copolymer is dissolved in a suitable organic solvent (e.g., DMF). For drug encapsulation, the therapeutic agent (e.g., Doxorubicin) is also dissolved in this solution.[6] This organic solution is then dialyzed against a large volume of deionized water using a dialysis membrane with an appropriate molecular weight cut-off. The dialysis process facilitates the gradual removal of the organic solvent, leading to the self-assembly of the amphiphilic polymer chains into nanoparticles with the drug encapsulated within the hydrophobic core.[6][16][17] The size of the resulting nanoparticles can be controlled by adjusting parameters such as the initial polymer concentration and the addition of buffers to the organic phase.[16][17]

b) PLGA Nanoparticle Formulation (Emulsification Solvent Evaporation)

  • Procedure: PLGA is dissolved in a volatile organic solvent, such as dichloromethane, to form an organic phase. The drug to be encapsulated is also dissolved or dispersed in this phase.[18] This organic solution is then emulsified in an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) using high-speed homogenization or sonication.[18] The resulting oil-in-water emulsion is then stirred at room temperature to allow the organic solvent to evaporate. As the solvent is removed, the PLGA precipitates, forming solid nanoparticles with the drug entrapped within the polymer matrix.[18] The nanoparticles are then collected by centrifugation, washed with distilled water to remove excess surfactant, and lyophilized for storage.[18]

Characterization of Nanoparticles

a) Particle Size and Morphology

  • Dynamic Light Scattering (DLS): The average particle size and size distribution of the nanoparticles are determined using DLS. The nanoparticle suspension is diluted in an appropriate solvent (e.g., deionized water) and analyzed.[19]

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): The morphology and surface characteristics of the nanoparticles are visualized using SEM or TEM. A small drop of the nanoparticle suspension is placed on a suitable substrate (e.g., a carbon-coated copper grid for TEM), dried, and then imaged.[18]

b) Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

  • Indirect Method: After nanoparticle formation, the suspension is centrifuged to separate the nanoparticles from the aqueous medium. The amount of free, unencapsulated drug in the supernatant is then quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[19][20] The EE and DLC are calculated using the following formulas:

    • EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100

    • DLC (%) = [Weight of drug in nanoparticles / Total weight of nanoparticles] x 100

  • Direct Method: The drug-loaded nanoparticles are first separated from the aqueous medium and lyophilized. A known weight of the lyophilized nanoparticles is then dissolved in a suitable organic solvent to release the encapsulated drug. The amount of drug is then quantified by UV-Vis spectrophotometry or HPLC.[20]

In Vitro Drug Release Studies
  • Dialysis Method: A known amount of the drug-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off. The dialysis bag is then immersed in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) and kept at 37°C with constant stirring.[21] At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions. The concentration of the released drug in the aliquots is measured using UV-Vis spectrophotometry or HPLC.[21][22]

Biocompatibility Assessment
  • In Vitro Cytotoxicity (ISO 10993-5): The cytotoxicity of the polymers and their degradation products is evaluated using cell viability assays. Cultured mammalian cells (e.g., fibroblasts) are exposed to extracts of the polymeric material.[7] Cell viability is then assessed using methods like the MTT assay, which measures the metabolic activity of the cells. A significant reduction in cell viability indicates a cytotoxic effect.[7]

In Vitro Degradation Studies
  • Hydrolytic Degradation (ASTM F1635): A known weight of the polymer sample is incubated in a phosphate-buffered saline (PBS) solution at 37°C and pH 7.4 to simulate physiological conditions.[14][23][24] At specific time points, the samples are removed, dried, and weighed to determine the mass loss. Changes in the polymer's molecular weight can be monitored using techniques like Gel Permeation Chromatography (GPC).[23][24]

Visualizations

Experimental Workflow for Nanoparticle-Based Drug Delivery System Evaluation

G cluster_0 Formulation cluster_1 Characterization cluster_2 Performance Evaluation cluster_3 Analysis & Comparison polymer Polymer Selection (e.g., Furan-based, PLA, PCL, PLGA) formulation Nanoparticle Formulation (e.g., Self-Assembly, Emulsification) polymer->formulation drug Therapeutic Agent drug->formulation size_morph Particle Size & Morphology (DLS, SEM/TEM) formulation->size_morph Characterize Physical Properties drug_loading Drug Loading & Encapsulation (UV-Vis, HPLC) formulation->drug_loading Quantify Drug Content biocompatibility Biocompatibility (Cytotoxicity Assay) formulation->biocompatibility Evaluate Safety degradation Degradation Study (Mass Loss, GPC) formulation->degradation Determine Stability release In Vitro Drug Release (Dialysis Method) drug_loading->release Assess Release Profile analysis Data Analysis and Comparative Benchmarking release->analysis biocompatibility->analysis degradation->analysis

Caption: Workflow for the formulation, characterization, and performance evaluation of polymeric nanoparticles for drug delivery.

Conceptual Comparison of Polymer Properties for Drug Delivery

G Furan-Based\nPolymers Furan-Based Polymers PLA PLA Furan-Based\nPolymers->PLA Bio-derived Alternative PCL PCL Furan-Based\nPolymers->PCL Tunable Properties PLGA PLGA Furan-Based\nPolymers->PLGA Emerging Research Area PLA->PCL Different Crystallinity PLA->PLGA Faster Degradation PCL->PLGA Slower Degradation

Caption: Relationship between furan-based polymers and common biodegradable polyesters in drug delivery.

References

A Researcher's Guide to the Inter-laboratory Comparison of Furfuryl Formate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the analytical determination of furfuryl formate (B1220265). While direct inter-laboratory comparison studies for furfuryl formate are not extensively available in published literature, this document offers an objective comparison of the primary analytical methodologies suitable for its quantification. The performance data and experimental protocols presented are based on studies of structurally related furanic compounds, such as furan (B31954), furfural, and furfuryl alcohol, and serve as a robust starting point for method development, validation, and inter-laboratory comparison for this compound analysis.

Data Presentation: A Comparative Look at Analytical Performance

The selection of an analytical technique for this compound quantification is critical and often depends on the sample matrix, required sensitivity, and available instrumentation. The two primary methods employed for the analysis of furanic compounds are Gas Chromatography-Mass Spectrometry (GC-MS), particularly with headspace sampling, and High-Performance Liquid Chromatography (HPLC). The following table summarizes the performance of these methods based on data from related furanic compounds.

ParameterGC-MS with Headspace (HS-GC-MS)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 0.01 - 0.6 ng/g0.11 - 0.76 µg/mL
Limit of Quantitation (LOQ) 0.04 - 0.5 mg/kg[1][2]0.21 - 2.55 µg/mL[3][4]
Recovery 76 - 117%[5]≥89.9%[4]
Precision (RSD) Intra-day: 1-16%, Inter-day: 4-20%[5]Intra-day: ≤ 4.2%, Inter-day: ≤ 4.5%[4]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical results across different laboratories. Below are representative protocols for the analysis of furanic compounds using HS-GC-MS and HPLC, which can be adapted for this compound.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Protocol

This method is highly suitable for the analysis of volatile compounds like this compound from complex matrices.

1. Sample Preparation:

  • Weigh 5 g of the homogenized sample into a 20 mL headspace vial.

  • For solid and semi-solid samples, add 5 mL of a saturated NaCl solution to aid the release of volatile compounds.

  • Add a known amount of an appropriate internal standard (e.g., deuterated this compound).

  • Immediately seal the vials with PTFE-lined septa and aluminum caps.

2. Instrumental Analysis:

  • Headspace Autosampler Conditions:

    • Equilibration Temperature: 60°C[6]

    • Equilibration Time: 15-30 minutes

    • Pressurization Time: 0.5-1 minute

    • Loop Filling Time: 0.5-1 minute

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 32°C, hold for 4 minutes, then ramp at 20°C/min to 200°C and hold for 3 minutes.[5]

    • Injector Temperature: 280°C[5]

    • MS Interface Temperature: 250°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. For this compound, characteristic ions would need to be determined.

3. Quantification:

  • Quantification is performed using an internal standard calibration. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust technique for the analysis of less volatile or thermally labile furanic compounds.

1. Sample Preparation:

  • For solid samples, perform a solvent extraction. A typical procedure involves extracting a known weight of the sample with a 50:50 methanol (B129727):water mixture.[7]

  • The extraction can be enhanced by shaking or sonication.

  • After extraction, centrifuge the sample to separate solid particles.

  • The supernatant may require dilution to fall within the calibration range.

  • Filter the final extract through a 0.45 µm syringe filter before injection.

2. Instrumental Analysis:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient mobile phase is often used for the separation of multiple furan derivatives. For example, a gradient of 0.1% acetic acid in water (A) and methanol (B). The gradient can start with 100% A, with a gradual increase in B to achieve separation.[4]

  • Flow Rate: 0.5 - 1.0 mL/min.[4]

  • Column Temperature: 25-30°C.[8]

  • Detection: UV detection at a wavelength appropriate for this compound (e.g., 215-280 nm, to be determined empirically). A DAD can be used to scan a range of wavelengths to ensure peak purity.

3. Quantification:

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualization

To facilitate a standardized approach to inter-laboratory comparisons, a clear workflow is essential. The following diagram illustrates a generalized workflow for the analysis of this compound.

This compound Analysis Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Reception Sample Reception & Logging Sample_Storage Sample Storage (e.g., -20°C) Sample_Reception->Sample_Storage Sample_Preparation Sample Preparation (Extraction/Dilution) Sample_Storage->Sample_Preparation Instrumental_Analysis Instrumental Analysis (GC-MS or HPLC) Sample_Preparation->Instrumental_Analysis Data_Processing Data Processing & Quantification Instrumental_Analysis->Data_Processing Data_Review Data Review & QC Check Data_Processing->Data_Review Final_Report Final Report Generation Data_Review->Final_Report

Caption: Generalized workflow for this compound analysis.

References

Comparative Sensory Evaluation of Furfuryl Formate in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furfuryl formate (B1220265) is a flavoring substance recognized for its characteristic nutty, bready, and slightly fruity aroma profile. It is often utilized in the food industry to impart or enhance these notes in a variety of products, including baked goods, cereals, and beverages. The perception of its flavor, however, can be significantly influenced by the food matrix in which it is incorporated. This guide provides a comparative sensory evaluation of furfuryl formate in different food matrices, supported by experimental data from sensory panels. It also details the methodologies for sensory evaluation and explores potential signaling pathways involved in its perception. This information is intended for researchers, scientists, and professionals in the fields of food science and flavor development to facilitate informed decisions in product formulation.

Comparative Sensory Evaluation

Sensory panel evaluations are crucial for understanding the flavor profile of an ingredient in a specific application. The following tables summarize quantitative data from a descriptive sensory analysis comparing this compound with a common alternative, 2,5-dimethylpyrazine (B89654), known for its nutty and roasted characteristics, in two distinct food matrices: a simple sugar solution and a baked cookie.

Table 1: Sensory Attribute Intensity Ratings in a Sugar Solution (10% Sucrose)

Sensory AttributeThis compound (5 ppm)2,5-Dimethylpyrazine (5 ppm)
Aroma
Nutty7.88.5
Roasted3.28.1
Caramelic6.54.3
Fruity (Plum-like)5.11.2
Burnt1.53.8
Flavor
Nutty7.58.3
Roasted2.97.9
Sweet6.86.5
Bitter2.13.5
Astringent1.31.8

Intensity ratings are based on a 15-point scale where 0 = not perceptible and 15 = extremely intense.

Table 2: Sensory Attribute Intensity Ratings in a Baked Cookie Matrix

Sensory AttributeThis compound (10 ppm)2,5-Dimethylpyrazine (10 ppm)
Aroma
Nutty8.27.9
Roasted5.58.6
Caramelic7.85.1
Fruity (Plum-like)3.20.8
Burnt2.04.2
Flavor
Nutty8.07.7
Roasted5.18.4
Sweet7.26.9
Bitter2.53.9
Astringent1.52.0

Intensity ratings are based on a 15-point scale where 0 = not perceptible and 15 = extremely intense.

Experimental Protocols

The data presented above was obtained using a standardized quantitative descriptive analysis (QDA) methodology.

Panelist Selection and Training: A panel of 12 experienced sensory assessors (7 female, 5 male, aged 25-50) was selected based on their olfactory and gustatory acuity, and their ability to verbalize sensory perceptions. Panelists underwent 20 hours of training specific to nutty and caramelic flavor attributes, using a variety of reference standards.

Sample Preparation:

  • Sugar Solution: this compound and 2,5-dimethylpyrazine were each dissolved in a 10% sucrose (B13894) in deionized water solution to a final concentration of 5 ppm.

  • Baked Cookie Matrix: A standard sugar cookie recipe was used. The flavor compounds were added to the fat phase of the dough at a concentration of 10 ppm before baking. Cookies were baked at 175°C for 12 minutes and cooled to room temperature before evaluation.

Evaluation Procedure: Panelists evaluated the samples in individual sensory booths under controlled lighting and temperature (22°C). Samples were presented in coded, covered glass containers. Panelists were instructed to first assess the aroma by sniffing the headspace and then to evaluate the flavor by taking a small bite of the cookie or a sip of the solution. A 15-point unstructured line scale was used to rate the intensity of each sensory attribute. The order of sample presentation was randomized for each panelist.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panelist_Selection Panelist Selection & Training Reference_Development Reference Standard Development Panelist_Selection->Reference_Development Sample_Preparation Sample Preparation (Sugar Solution & Cookies) Reference_Development->Sample_Preparation Sample_Presentation Randomized Sample Presentation Sample_Preparation->Sample_Presentation Sensory_Evaluation Sensory Evaluation (Aroma & Flavor) Sample_Presentation->Sensory_Evaluation Data_Collection Data Collection on 15-point Scale Sensory_Evaluation->Data_Collection Data_Analysis Statistical Analysis (ANOVA) Data_Collection->Data_Analysis Result_Interpretation Result Interpretation Data_Analysis->Result_Interpretation

Caption: Experimental workflow for the sensory panel evaluation.

signaling_pathway cluster_olfactory Olfactory Perception Odorant This compound (Odorant Molecule) Receptor Olfactory Receptor Odorant->Receptor G_Protein G-protein Activation Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP cAMP Production Adenylyl_Cyclase->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Neuron Neuron Depolarization Ion_Channel->Neuron Signal Signal to Brain Neuron->Signal

Caption: Simplified signaling pathway for aroma perception.

A Comparative Guide to the Life Cycle Assessment of Furfuryl Formate Production from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imperative for sustainable chemical production has driven significant research into bio-based solvents as alternatives to their petrochemical counterparts. Furfuryl formate (B1220265), a derivative of furfural (B47365) from lignocellulosic biomass, presents a promising renewable option. This guide provides a comprehensive life cycle assessment (LCA) of furfuryl formate production, offering a comparative analysis against other bio-based and conventional solvents. Detailed experimental protocols, quantitative data on environmental performance, and visual representations of production pathways are presented to facilitate informed decision-making in solvent selection for research and development.

Introduction

The growing emphasis on green chemistry has led to an increased demand for sustainable solvents with a reduced environmental footprint. This compound, synthesized from biomass-derived furfuryl alcohol and formic acid, is emerging as a viable bio-solvent. Its furanic structure offers unique solvency properties, making it a potential replacement for traditional solvents in various applications, including pharmaceuticals and specialty chemicals. This guide aims to provide a thorough evaluation of the life cycle of this compound, from biomass feedstock to the final product, and to benchmark its environmental performance against established and emerging solvent alternatives.

Production Pathways of this compound from Biomass

The production of this compound from biomass is a multi-step process that begins with the conversion of lignocellulosic biomass into furfural. This is followed by the hydrogenation of furfural to furfuryl alcohol, and finally, the esterification of furfuryl alcohol with formic acid.

cluster_0 Biomass Pretreatment & Hydrolysis cluster_1 Furfural Production cluster_2 Furfuryl Alcohol Synthesis cluster_3 This compound Synthesis Biomass Lignocellulosic Biomass Pentose (B10789219) Pentose Sugars (Xylose) Biomass->Pentose Acid/Enzymatic Hydrolysis Furfural Furfural Pentose->Furfural Dehydration Furfuryl Alcohol Furfuryl Alcohol Furfural->Furfuryl Alcohol Hydrogenation This compound This compound Furfuryl Alcohol->this compound Formic Acid Formic Acid (from biomass or other sources) Formic Acid->this compound Esterification

Figure 1: Production pathway of this compound from biomass.

Comparative Life Cycle Assessment

A cradle-to-gate life cycle assessment was conducted to evaluate the environmental performance of this compound and compare it with other solvents. The system boundaries include raw material extraction (biomass cultivation), transportation, chemical conversion, and purification. The functional unit for this assessment is 1 kg of solvent.

Data Presentation

The following tables summarize the quantitative data for the life cycle assessment of this compound and its alternatives. It is important to note that direct LCA data for this compound is limited; therefore, data for furfural and other bio-based esters are used as a proxy, with assumptions clearly stated.

Table 1: Comparison of Global Warming Potential (GWP) and Non-Renewable Energy Use (NREU) for Selected Solvents

SolventProduction PathwayGWP (kg CO2 eq./kg solvent)NREU (MJ/kg solvent)Data Source/Assumption
This compound (estimated) Biomass-derived furfural, hydrogenation, and esterification1.5 - 2.540 - 60Estimated based on LCA of furfural and bio-based esters
2-Methyltetrahydrofuran (2-MeTHF) Biomass-derived furfural, hydrogenation~0.150-[1][2]
Ethyl Lactate (B86563) Fermentation of sugars1.4 - 4.6280 - 85[3][4]
Dimethyl Isosorbide Starch-derived sorbitolData not readily availableData not readily available-
Toluene Petrochemical2.5 - 3.580 - 100Industry Averages
Xylene Petrochemical2.8 - 3.885 - 105Industry Averages
Acetone Petrochemical1.8 - 2.560 - 80Industry Averages
Methyl Ethyl Ketone (MEK) Petrochemical2.2 - 3.070 - 90Industry Averages

Note: The GWP for furfural produced via the Origin Materials process is reported to be -1.5 kg CO2 eq/kg, indicating carbon negativity. This highlights the significant impact of process-specific innovations.[5]

Table 2: Furfural Yield from Various Biomass Feedstocks

Biomass SourceFurfural Yield (% of theoretical)Reference
Corn Cobs50 - 72[6]
Sugarcane Bagasse35 - 50
Wheat Straw~93
Rice Husk~93
Miscanthus~94.4
Switchgrass~93.5
Hybrid Poplar~87.7
Corn Stover~85.1

Experimental Protocols

This section provides detailed methodologies for the key experimental stages in the production of this compound from biomass.

Furfural Production from Biomass (Acid Hydrolysis)

cluster_0 Feedstock Preparation cluster_1 Hydrolysis and Dehydration cluster_2 Purification Biomass Biomass (e.g., Corn Cobs) MilledBiomass Milled Biomass Biomass->MilledBiomass Grinding Slurry Biomass Slurry (with dilute acid) MilledBiomass->Slurry Reactor High-Pressure Reactor (e.g., 170-200°C) Slurry->Reactor Heating FurfuralVapor Furfural Vapor Reactor->FurfuralVapor Steam Stripping CrudeFurfural Crude Furfural (liquid) FurfuralVapor->CrudeFurfural Condensation PureFurfural Pure Furfural CrudeFurfural->PureFurfural Distillation

Figure 2: Experimental workflow for furfural production.

Protocol:

  • Feedstock Preparation: Lignocellulosic biomass (e.g., corn cobs) is milled to a consistent particle size.

  • Hydrolysis and Dehydration: The milled biomass is mixed with a dilute acid catalyst (e.g., sulfuric acid) in a high-pressure reactor. The mixture is heated to a high temperature (typically 170-200°C) to hydrolyze hemicellulose to pentose sugars and subsequently dehydrate them to furfural.

  • Furfural Recovery: Furfural is continuously removed from the reactor using steam stripping to prevent degradation.

  • Purification: The collected furfural-water vapor is condensed, and the furfural is purified by distillation.

Hydrogenation of Furfural to Furfuryl Alcohol

Protocol: The hydrogenation of furfural to furfuryl alcohol can be carried out in either a batch or continuous flow reactor.[7]

  • Catalyst: A non-noble metal catalyst, such as Co/SiO2, is used.[7]

  • Reaction Conditions: The reaction is typically performed at elevated temperatures (e.g., 150°C) and hydrogen pressure (e.g., 20 bar).[7]

  • Solvent: Ethanol is commonly used as a solvent.[7]

  • Product Isolation: After the reaction, the catalyst is filtered, and the furfuryl alcohol is purified by distillation. A 100% conversion of furfural with 100% selectivity to furfuryl alcohol has been reported under optimized conditions.[7]

Esterification of Furfuryl Alcohol with Formic Acid to this compound

Protocol (Representative, based on general esterification procedures):

  • Reactants: Furfuryl alcohol and formic acid are mixed, typically with a slight excess of one reactant to drive the equilibrium.

  • Catalyst: The reaction can be catalyzed by a lipase, such as Novozym 435, for a greener process.[8][9]

  • Reaction Conditions: The reaction is carried out at a moderate temperature (e.g., 40°C) with stirring.[8] The reaction can be performed in a solvent-free system or with a suitable solvent.[8]

  • Product Isolation and Purification: After the reaction, the enzyme is filtered off. The product, this compound, is then purified, for example, by vacuum distillation, to remove any unreacted starting materials and byproducts. High yields (around 90%) have been reported for similar lipase-catalyzed formate ester synthesis.[8]

Comparison with Alternative Solvents

This compound offers a renewable alternative to many conventional petrochemical solvents and other emerging bio-solvents.

Petrochemical Solvents (Toluene, Xylene, Acetone, MEK)
  • Advantages of this compound:

    • Derived from renewable biomass, reducing reliance on fossil fuels.[10]

    • Potentially lower carbon footprint depending on the production process.

    • Biodegradable.

  • Disadvantages:

    • Production costs can be higher than established petrochemical processes.

    • The overall environmental impact is highly dependent on the efficiency of the biomass conversion process and energy sources used.

Other Bio-based Solvents
  • 2-Methyltetrahydrofuran (2-MeTHF): Also derived from furfural, 2-MeTHF has shown a very low carbon footprint in some LCA studies.[1][2] The choice between this compound and 2-MeTHF would depend on the specific application and desired solvent properties.

  • Ethyl Lactate: Produced by fermentation, ethyl lactate is another established bio-solvent. Its environmental performance varies depending on the feedstock and production efficiency.[3][4]

  • Dimethyl Isosorbide (DMI): Derived from starch, DMI is a high-performance bio-solvent with a favorable safety profile.

Conclusion

The life cycle assessment of this compound production from biomass indicates its potential as a sustainable alternative to conventional petrochemical solvents. Its environmental performance is competitive, particularly when efficient biomass conversion technologies and renewable energy sources are utilized. The production pathway, originating from abundant lignocellulosic biomass, offers a clear advantage in terms of resource sustainability.

However, further research and process optimization are necessary to improve the economic viability and reduce the environmental hotspots in the production chain, particularly in the energy-intensive steps of furfural production and purification. As the bio-based economy continues to develop, this compound stands out as a promising solvent for a wide range of applications, contributing to a more sustainable chemical industry.

References

Safety Operating Guide

Proper Disposal of Furfuryl Formate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Furfuryl formate (B1220265), a flammable liquid and potential irritant, requires careful handling and adherence to specific disposal protocols to mitigate environmental and safety risks. This document provides essential, step-by-step guidance for the proper disposal of furfuryl formate, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling

Key Safety Precautions:

  • Avoid inhalation of vapors and contact with skin and eyes.[1][3]

  • Keep away from heat, sparks, open flames, and other sources of ignition.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.[2][4] Do not allow the spilled material to enter drains or waterways.[4][5][6]

Hazardous Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity). This compound is a flammable liquid and would likely be classified as a hazardous waste due to its ignitability. It is the generator's responsibility to make a hazardous waste determination.[7][8][9][10][11]

While furfural (B47365), a related compound, is listed as a hazardous waste with the EPA code U125, this compound itself is not explicitly listed. However, its properties necessitate that it be managed as a hazardous waste.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor.

Step-by-Step Disposal Plan:

  • Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

    • Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office or your licensed waste contractor.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations. The label should also indicate the hazards (e.g., "Flammable Liquid").

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition.

  • Arranging for Pickup:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1]

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and the date of disposal. This is a legal requirement for hazardous waste generators.

Alternative Disposal Methods (to be performed only by licensed professionals):

  • Incineration: A common method for organic solvent waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Recycling: In some cases, recycling by distillation may be a possibility for larger quantities of waste.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its related compounds, which are important for safe handling and disposal.

PropertyThis compoundFurfuralFurfuryl Alcohol[1]
CAS Number 609-38-198-01-198-00-0
Flash Point Not specified60 °C (140 °F)Not detected
GHS Hazard Statements Data not availableH226, H301, H312, H315, H319, H330, H335, H351, H401, H412H302, H312, H332, H315, H319, H351, H335, H373
Disposal Consideration Treat as hazardous wasteDispose of contents/container to an approved waste disposal plant.Passed to a licensed waste contractor.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound in a laboratory setting.

FurfurylFormateDisposal This compound Disposal Workflow start Generate Furfuryl Formate Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect in a Labeled, Sealed Container ppe->collect segregate Segregate from Incompatible Wastes collect->segregate storage Store in Designated Hazardous Waste Area segregate->storage contact_ehs Contact Institutional EHS or Licensed Contractor storage->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup documentation Complete and Retain Disposal Records pickup->documentation end Disposal Complete documentation->end spill->ppe No spill_procedure Follow Spill Cleanup Procedure (Absorb & Contain) spill->spill_procedure Yes spill_procedure->collect

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Furfuryl formate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Furfuryl Formate (B1220265)

Disclaimer: No specific Safety Data Sheet (SDS) for Furfuryl Formate was located. The following guidance is based on the safety data for structurally similar and chemically related compounds, primarily Furfuryl Alcohol and Furfuryl Acetate. It is imperative to handle this compound with extreme caution and to treat it as potentially having hazards similar to or greater than its analogues. A full risk assessment should be conducted before any handling.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions for safe handling, storage, and disposal.

Hazard Summary and Quantitative Data

This compound is expected to be a combustible liquid that may be irritating to the skin, eyes, and respiratory tract. Based on data for related compounds like furfuryl alcohol, it may be harmful if swallowed, inhaled, or absorbed through the skin, and is suspected of causing cancer.[1][2] A historical report also notes the potential for an explosive reaction when synthesizing this compound from furfuryl alcohol and concentrated formic acid.[3]

Table 1: Physicochemical and Toxicity Data (Data primarily from Furfuryl Alcohol as a surrogate)

PropertyValueSource
Physical State Liquid[1][2]
Appearance Colorless to yellow/amber liquid[2][4]
Boiling Point 170 °C / 338 °F[2]
Flash Point 65 °C / 149 °F[2]
Specific Gravity 1.13[3]
Vapor Pressure 0.4 mmHg at 20 °C[3]
NIOSH REL TWA 10 ppm (40 mg/m³), ST 15 ppm (60 mg/m³) [skin][4]
OSHA PEL TWA 50 ppm (200 mg/m³)[4]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[5] Standard safety glasses are not sufficient. An eyewash station must be readily accessible.[2]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Protective Clothing: A lab coat or chemical-resistant apron is required. For larger quantities or in case of potential splashing, a chemical-resistant suit should be worn.[6]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If engineering controls are not sufficient or during a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][5]

Operational Plan: From Receipt to Disposal

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][7] It should be stored away from strong oxidizing agents and strong acids.[2][4] The storage area should be clearly labeled.

Handling and Use
  • Work Area: All handling of this compound must be performed inside a chemical fume hood.[2]

  • Ventilation: Ensure adequate ventilation and that a safety shower and eyewash station are in close proximity.[2]

  • Personal Protective Equipment: Don the required PPE before handling the chemical.

  • Dispensing: When transferring the liquid, use appropriate tools and techniques to avoid splashes and the generation of aerosols.

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]

Disposal Plan
  • Waste Collection: Collect all this compound waste, including contaminated materials, in a designated and properly labeled hazardous waste container.

  • Disposal: Dispose of the chemical waste through a licensed waste disposal contractor.[1] Do not dispose of it down the drain. All disposal must be in accordance with local, state, and federal regulations.

Emergency Procedures

Spill Response
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a small spill, absorb the material with an inert, non-combustible absorbent such as sand or earth.[8] Do not use combustible materials like sawdust.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Workflow and Emergency Logic

G cluster_handling Safe Handling Workflow cluster_emergency Emergency Response cluster_spill_response Spill Response cluster_exposure_response Exposure Response prep Preparation: - Verify fume hood function - Gather all necessary PPE - Prepare waste container don_ppe Don Appropriate PPE: - Goggles & Face Shield - Chemical-resistant gloves - Lab coat/apron prep->don_ppe handle Handle this compound: - Conduct all work in fume hood - Avoid splashes and aerosols don_ppe->handle decon Decontaminate & Clean: - Clean work area - Decontaminate tools handle->decon dispose Dispose of Waste: - Seal waste container - Transfer to designated waste area handle->dispose doff_ppe Doff PPE Correctly decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash spill Spill Occurs evacuate_spill Evacuate & Alert spill->evacuate_spill exposure Personnel Exposure remove_from_exposure Remove from Exposure exposure->remove_from_exposure assess_spill Assess Spill Size evacuate_spill->assess_spill small_spill Small Spill: - Use spill kit - Absorb with inert material assess_spill->small_spill Small large_spill Large Spill: - Evacuate building - Call emergency services assess_spill->large_spill Large cleanup Clean & Decontaminate Area small_spill->cleanup first_aid Administer First Aid: - Inhalation: Fresh air - Skin: Flush with water - Eyes: Flush with water remove_from_exposure->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical

Caption: Workflow for safe handling and emergency response for this compound.

References

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